molecular formula C12H21NO B029541 1-(1-Aminoethyl)adamantan-2-ol CAS No. 127619-49-2

1-(1-Aminoethyl)adamantan-2-ol

Cat. No.: B029541
CAS No.: 127619-49-2
M. Wt: 195.3 g/mol
InChI Key: KRYIANPFQVLGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Aminoethyl)adamantan-2-ol is a sophisticated, multifunctional adamantane derivative of significant interest in medicinal chemistry and pharmacological research. Its unique structure, incorporating both an aminoethyl side chain and a hydroxyl group on the adamantane cage, makes it a versatile intermediate and a potential pharmacophore for developing novel therapeutic agents. Primary research applications focus on its potential as a key precursor or active component in the synthesis of M2 channel blockers for influenza A virus studies, leveraging the known activity of adamantane derivatives like amantadine and rimantadine. Furthermore, the presence of the polar hydroxyl and amine functionalities enhances its potential for blood-brain barrier penetration, directing investigations towards neurodegenerative diseases, such as Parkinson's and Alzheimer's, where it may serve as a scaffold for NMDA receptor antagonists or sigma-1 receptor ligands. The compound's mechanism of action is highly context-dependent but is fundamentally linked to its ability to modulate ion channel function and interact with specific neuronal receptors, thereby influencing cellular signaling pathways. Researchers value this compound for its structural rigidity, which reduces conformational entropy and allows for the study of highly specific ligand-receptor interactions, making it an invaluable tool for probing disease mechanisms and designing next-generation neuroprotective and antiviral therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-aminoethyl)adamantan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-7(13)12-5-8-2-9(6-12)4-10(3-8)11(12)14/h7-11,14H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYIANPFQVLGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436434
Record name 1-(1-aminoethyl)adamantan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127619-49-2
Record name 1-(1-aminoethyl)adamantan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-(1-Aminoethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis of 1-(1-Aminoethyl)adamantan-2-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for the unique physicochemical properties it imparts, including high lipophilicity, metabolic stability, and structural rigidity.[1] These traits have been successfully leveraged in approved drugs for antiviral and neurological applications.[2][3] While many therapeutic agents are based on the more easily synthesized 1,3-disubstituted adamantanes, the synthesis of 1,2-disubstituted derivatives presents a significant synthetic challenge due to the lower reactivity of the C2 position.[4] These chiral 1,2-disubstituted compounds, however, offer a distinct three-dimensional arrangement of functional groups, opening new avenues for designing highly specific and potent therapeutic agents.

This guide provides a comprehensive, in-depth examination of a plausible synthetic pathway to this compound, a chiral 1,2-disubstituted adamantane derivative. The proposed strategy is built upon established principles of adamantane chemistry, beginning with the construction of the adamantane framework from a bicyclic precursor to overcome the inherent challenges of direct C2 functionalization. Each step is detailed with a rationale for the chosen methodology, providing a robust framework for researchers aiming to synthesize this and related complex adamantane structures.

Strategic Imperatives in 1,2-Disubstituted Adamantane Synthesis

The synthesis of 1,2-disubstituted adamantanes is not straightforward. Direct functionalization of the adamantane cage at a C2 (secondary) position is significantly more difficult than at a C1 (tertiary, bridgehead) position. Therefore, a successful strategy must circumvent this challenge. Our proposed retrosynthesis hinges on a key insight from adamantane chemistry: constructing the 1,2-disubstituted adamantane core via an acid-catalyzed rearrangement of a functionalized bicyclo[3.3.1]nonane precursor (a protoadamantane derivative).[4]

This approach offers superior control over the substitution pattern. We begin with the readily available 1-adamantanol and convert it to protoadamantan-4-one, a key intermediate that allows for the introduction of functional groups that will ultimately become the C1 and C2 substituents of the target molecule.[5]

Retrosynthetic Pathway

G Target This compound Intermediate1 Protected this compound Target->Intermediate1 Deprotection Intermediate2 Protected 1-(1-Azidoethyl)adamantan-2-ol Intermediate1->Intermediate2 Azide Reduction Intermediate3 Protected 1-Acetyladamantan-2-ol Intermediate2->Intermediate3 Schmidt Reaction or similar Intermediate4 Ethyl 2-(2-hydroxyadamantan-1-yl)acetate Intermediate3->Intermediate4 Side-chain Elaboration Intermediate5 Ethyl 2-(2-hydroxyprotoadamantan-1-yl)acetate Intermediate4->Intermediate5 Acid-Catalyzed Rearrangement StartingMaterial Protoadamantan-4-one Intermediate5->StartingMaterial Reformatsky Reaction SM_precursor 1-Adamantanol StartingMaterial->SM_precursor Oxidation

Caption: Retrosynthetic analysis for this compound.

Detailed Synthetic Walkthrough and Protocol

This section details the step-by-step methodology, explaining the causality behind the choice of reagents and conditions at each stage.

Step 1: Synthesis of Protoadamantan-4-one

The journey begins with the conversion of the commercially available and thermodynamically stable 1-adamantanol to the strained protoadamantan-4-one. This transformation is a cornerstone of accessing 1,2-disubstituted adamantanes.

  • Rationale: Direct oxidation of 1-adamantanol does not yield the desired product. Instead, a method described by Majerski and coworkers, involving treatment with lead tetraacetate and iodine, facilitates an oxidative rearrangement to the protoadamantane skeleton.[5] This step effectively primes the molecule for the introduction of the 1,2-substitution pattern.

  • Experimental Protocol:

    • Suspend 1-adamantanol in dry benzene.

    • Add lead tetraacetate and a catalytic amount of iodine.

    • Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours, monitoring the disappearance of the starting material by TLC.[5]

    • Upon completion, cool the reaction, filter to remove insoluble lead salts, and wash the filtrate with sodium thiosulfate solution to quench excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude iodo-ketone intermediate is then refluxed with potassium hydroxide in an aqueous ethanol solution to afford protoadamantan-4-one.[5]

    • Purify the product by column chromatography on silica gel.

Step 2: Introduction of the C1 Side-Chain via Reformatsky Reaction

With the protoadamantanone core in hand, the next step is to install the two-carbon side-chain precursor at the adjacent bridgehead position.

  • Rationale: The Reformatsky reaction is chosen for its reliability in reacting with ketones to form β-hydroxy esters. It involves an organozinc reagent generated in situ from an α-halo ester and zinc dust. This method is often preferred over a Grignard reaction as it is less basic, minimizing potential side reactions.

  • Experimental Protocol:

    • Activate zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), add the activated zinc and a solution of protoadamantan-4-one in dry THF/benzene.

    • Add ethyl bromoacetate dropwise to the mixture. A small crystal of iodine can be added to initiate the reaction.

    • Gently heat the mixture to maintain a steady reflux for 2-4 hours until the ketone is consumed (monitored by TLC).

    • Cool the reaction to 0 °C and quench by slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting β-hydroxy ester, Ethyl 2-(2-hydroxyprotoadamantan-1-yl)acetate, by column chromatography.

Step 3: Framework Rearrangement to the Adamantane Skeleton

This is the pivotal step where the strained protoadamantane core rearranges to the thermodynamically stable 1,2-disubstituted adamantane skeleton.

  • Rationale: Bicyclic alcohols, such as the protoadamantanol derivative synthesized in the previous step, are known to undergo acid-catalyzed sigmatropic rearrangements to form the more stable adamantane framework.[4] Refluxing in formic acid is a common method to induce this type of transformation.

  • Experimental Protocol:

    • Dissolve the purified Ethyl 2-(2-hydroxyprotoadamantan-1-yl)acetate in formic acid.

    • Heat the solution to reflux for 4-6 hours. The progress of the rearrangement can be monitored by GC-MS or ¹H NMR analysis of aliquots.

    • After completion, cool the reaction mixture and carefully pour it over ice.

    • Neutralize the solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution.

    • Extract the product, Ethyl 2-(2-hydroxyadamantan-1-yl)acetate, with dichloromethane or ethyl acetate.

    • Dry the combined organic extracts, concentrate, and purify by chromatography. This step will produce a mixture of diastereomers.

Step 4: Elaboration of the Side-Chain and Introduction of the Amino Group

The ester side-chain must now be converted into the target 1-aminoethyl group. This requires a multi-step sequence involving protection of the C2-hydroxyl, conversion of the ester to an acetyl group, and finally, transformation of the acetyl group into the amine.

G cluster_0 Workflow: Side-Chain Elaboration Start 1. Hydroxyl Protection (TBDMSCl) Step2 2. Ester Reduction (LiAlH4) Start->Step2 Step3 3. Alcohol Oxidation (PCC/Dess-Martin) Step2->Step3 Step4 4. Ketone to Oxime (NH2OH·HCl) Step3->Step4 Step5 5. Oxime Reduction (H2/Pd or LiAlH4) Step4->Step5 End 6. Deprotection (TBAF) Step5->End

Caption: Workflow for the conversion of the side-chain and amine introduction.

  • 4a. Protection of the C2-Hydroxyl: To prevent interference from the acidic C2-hydroxyl group in subsequent organometallic and reduction steps, it must be protected. A silyl ether is a robust choice.

    • Protocol: Dissolve the adamantane amino alcohol in dry DMF. Add imidazole followed by tert-butyldimethylsilyl chloride (TBDMSCl) and stir at room temperature until the reaction is complete. Work up by adding water and extracting with ether.

  • 4b. Ester to Acetyl Group Conversion: This is a two-step process. First, the ester is reduced to a primary alcohol, which is then oxidized to the corresponding ketone.

    • Protocol (Reduction): Add a solution of the protected ester in dry THF dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. Allow to warm to room temperature and stir until complete. Quench carefully according to the Fieser method (sequential addition of water, 15% NaOH, and water). Filter and concentrate to yield the primary alcohol.

    • Protocol (Oxidation): Dissolve the primary alcohol in dry dichloromethane. Add Dess-Martin periodinane (DMP) and stir at room temperature. The use of DMP provides mild conditions that avoid over-oxidation. Quench with sodium thiosulfate solution and extract the product.

  • 4c. Acetyl to Aminoethyl Group Conversion: A common method is through the formation of an oxime followed by its reduction.

    • Protocol (Oxime Formation): Reflux the protected acetyl-adamantane derivative with hydroxylamine hydrochloride (NH₂OH·HCl) and a base like sodium acetate in ethanol/water.

    • Protocol (Oxime Reduction): The oxime can be reduced using various methods. Catalytic hydrogenation (H₂ over Pd/C) or reduction with LiAlH₄ will yield the desired primary amine. This step creates a new chiral center, resulting in a mixture of diastereomers.

  • 4d. Deprotection: The final step is the removal of the TBDMS protecting group to reveal the C2-hydroxyl.

    • Protocol: Treat the protected amine with tetra-n-butylammonium fluoride (TBAF) in THF. TBAF is a specific reagent for cleaving silicon-oxygen bonds. After aqueous workup and extraction, the final product, this compound, can be purified by chromatography or crystallization.

Quantitative Data Summary

The following table provides representative reagents and conditions for the key transformations in the synthesis. Yields are illustrative and will vary based on optimization and scale.

StepTransformationKey ReagentsSolventTemp. (°C)Approx. Yield
11-Adamantanol → Protoadamantan-4-onePb(OAc)₄, I₂, KOHBenzene, EtOH/H₂OReflux60-70%
2Reformatsky ReactionZn, Ethyl BromoacetateTHF/BenzeneReflux75-85%
3Framework RearrangementFormic Acid (HCOOH)Formic AcidReflux50-65%
4aHydroxyl ProtectionTBDMSCl, ImidazoleDMFRT>95%
4bEster → Acetyl1. LiAlH₄ 2. DMPTHF, CH₂Cl₂0 → RT70-80% (2 steps)
4cAcetyl → Aminoethyl1. NH₂OH·HCl 2. LiAlH₄EtOH, THFReflux, 0 → RT65-75% (2 steps)
4dDeprotectionTBAFTHFRT>90%

Conclusion

The is a challenging but achievable goal that requires a strategic, multi-step approach. By leveraging a protoadamantane-based strategy, it is possible to overcome the inherent difficulty of direct C2 functionalization and construct the desired 1,2-disubstitution pattern with high fidelity. The pathway outlined in this guide relies on well-established chemical transformations and provides a logical framework for laboratory execution. This work underscores the necessity of creative synthetic design in accessing complex adamantane derivatives, which continue to be a fertile ground for the discovery of novel therapeutics.[3]

References

  • BenchChem. (2025). Synthetic Routes for Functionalized Adamantane Derivatives: Application Notes and Protocols.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.
  • BenchChem. (2025). Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals.
  • Khmil'nitskaya, E. A., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules.
  • Request PDF. (2025). Facile Synthetic Routes to 2-Oxo-1-adamantanalkanoic Acids.

Sources

1-(1-Aminoethyl)adamantan-2-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-(1-Aminoethyl)adamantan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique combination of rigidity, lipophilicity, and metabolic stability that has led to the development of numerous successful therapeutics.[1][2] This guide delves into the chemical properties of a specific, nuanced derivative: this compound. As a novel compound not extensively described in current literature, this document serves as a predictive and methodological whitepaper. It outlines a proposed synthetic pathway, predicts key physicochemical properties based on analogous structures, and provides robust protocols for its characterization. The introduction of a hydroxyl group at the C-2 position and an aminoethyl group at the C-1 bridgehead creates a chiral molecule with distinct polarity and hydrogen-bonding capabilities, suggesting a unique pharmacological profile compared to established adamantane drugs like amantadine and rimantadine.[3][4] This guide is intended to equip researchers with the foundational knowledge required to synthesize, characterize, and explore the therapeutic potential of this promising molecule.

Proposed Synthesis and Stereochemical Considerations

The synthesis of 1,2-disubstituted adamantane derivatives is a non-trivial challenge due to the specific reactivity of the adamantane cage.[5] A plausible synthetic route to this compound would logically start from the commercially available adamantan-2-one. The proposed pathway focuses on building the aminoethyl side chain at the C-1 position, a bridgehead carbon, followed by stereoselective reduction of the ketone.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process, which is outlined below. This pathway is designed based on established reactions for functionalizing the adamantane core.[5][6]

Synthetic_Pathway A Adamantan-2-one B 1-Bromo-adamantan-2-one A->B Br₂/AlBr₃ C 1-Acetyl-adamantan-2-one B->C Organocuprate or Pd-catalyzed coupling D 1-Acetyl-adamantan-2-one Oxime C->D NH₂OH·HCl, Pyridine E 1-(1-Aminoethyl)adamantan-2-one D->E Reduction (e.g., H₂/Pd or LiAlH₄) F This compound E->F Stereoselective Reduction (e.g., NaBH₄)

Caption: Proposed synthetic workflow for this compound.

Stereochemistry

This molecule possesses two chiral centers: one at the carbon bearing the hydroxyl group (C-2) and one at the carbon of the aminoethyl side chain. The final reduction of the ketone at C-2 will produce a mixture of endo and exo diastereomers. Furthermore, the synthesis of the aminoethyl group can also result in a racemic mixture at that center. This leads to a potential mixture of four stereoisomers.

  • (1R, 2R)- and (1S, 2S)-1-(1-Aminoethyl)adamantan-2-ol

  • (1R, 2S)- and (1S, 2R)-1-(1-Aminoethyl)adamantan-2-ol

Separation of these diastereomers would likely require chiral chromatography (HPLC or SFC), and the absolute stereochemistry would need to be determined by X-ray crystallography or advanced NMR techniques.[7]

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on analogous reactions in adamantane chemistry.

Step 1: Synthesis of 1-Acetyl-adamantan-2-one Oxime (D)

  • To a solution of 1-acetyl-adamantan-2-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude oxime, which can be purified by column chromatography.

Step 2: Reduction of the Oxime to 1-(1-Aminoethyl)adamantan-2-one (E)

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and slowly add a solution of the oxime (D) (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and then reflux for 8-12 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate to yield the crude amine (E).

Step 3: Reduction of the Ketone to this compound (F)

  • Dissolve the crude amine (E) (1.0 eq) in methanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Remove methanol under reduced pressure, and partition the residue between dichloromethane and saturated NaHCO₃ solution.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over NaSO₄, filter, and concentrate to yield the crude product (F) as a mixture of diastereomers. Purification can be achieved by column chromatography or preparative HPLC.

Predicted Physicochemical Properties

No experimental data exists for this compound. The following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₁₂H₂₁NODerived from the chemical structure.[8]
Molecular Weight 195.30 g/mol Calculated from the molecular formula.[9]
Appearance White crystalline solidAdamantane derivatives are typically crystalline solids with high melting points due to the cage-like structure's symmetry and packing efficiency.[4]
Melting Point > 250 °C (as HCl salt)Adamantane itself has a high melting point (269 °C).[4] The presence of polar amino and hydroxyl groups, especially when protonated as a salt, will significantly increase lattice energy.
pKa (Amino Group) ~10.5 - 10.8The pKa of the amino group in rimantadine (an isomer without the hydroxyl group) is approximately 10.7. The hydroxyl group at C-2 is not expected to have a strong inductive effect on the distal amino group.
Calculated LogP 1.6 - 2.5PubChem computes an XLogP3 of 1.6 for the related (S)-2-(Adamantan-1-yl)-2-aminoethanol.[10] The adamantane cage is highly lipophilic, but the amino and hydroxyl groups increase polarity, resulting in a moderate LogP value crucial for balancing membrane permeability and aqueous solubility.
Aqueous Solubility Low (Free Base), High (Salt)The free base is expected to have low water solubility due to the dominant hydrophobic adamantane core. As a hydrochloride or other salt, solubility should increase dramatically, which is typical for amine-containing pharmaceuticals.

Analytical Characterization Strategy

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized this compound.[1]

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purification & Purity Assessment cluster_2 Definitive Structural Confirmation A Crude Product B Mass Spectrometry (LC-MS) Confirm MW = 195.30 A->B C ¹H & ¹³C NMR Spectroscopy Confirm Structure & Connectivity A->C D Column Chromatography A->D E Purity Check by HPLC-UV/ELSD >95% Purity Goal D->E F Diastereomer Separation (Chiral HPLC) E->F G Purified Isomer F->G H 2D NMR (COSY, HSQC) Confirm Assignments G->H I FTIR Spectroscopy Confirm Functional Groups G->I J X-ray Crystallography Determine Absolute Stereochemistry G->J SAR_Concept Mol This compound Adamantane Cage Aminoethyl Group C-2 Hydroxyl Group Lipophilicity Lipophilicity & ADME Properties (BBB Penetration, Metabolic Stability) Mol:f1->Lipophilicity Governs NMDA NMDA Receptor Antagonism (Neuroprotection) Mol:f2->NMDA Interacts with Glutamate Site IonChannel Viral Ion Channel (M2) Blockade (Antiviral Activity) Mol:f2->IonChannel Blocks Pore H_Bonding New H-Bonding Interactions (Increased Target Affinity/Selectivity) Mol:f3->H_Bonding Enables H_Bonding->NMDA Modulates H_Bonding->IonChannel Modulates

Caption: Conceptual structure-activity relationships for this compound.

  • Adamantane Cage: This rigid, lipophilic moiety is critical for passing through biological membranes, including the blood-brain barrier. It often positions the pharmacophoric groups in a precise orientation within a binding pocket and contributes to metabolic stability. [4]* Aminoethyl Group: This group is a known pharmacophore. In memantine, a related compound, the amino group is protonated at physiological pH and blocks the channel of the NMDA receptor, conferring neuroprotective effects. [3]In amantadine and rimantadine, it blocks the M2 proton channel of the influenza A virus. [11]The ethyl extension, as seen in rimantadine, can enhance potency compared to a direct amino group (amantadine).

  • C-2 Hydroxyl Group: This is the key point of structural novelty. The introduction of a hydroxyl group significantly increases polarity and provides a hydrogen bond donor/acceptor. This new interaction point could:

    • Enhance Binding Affinity: Form a new hydrogen bond with a residue in the target protein, potentially increasing potency or altering the selectivity profile.

    • Modify Pharmacokinetics: The increased polarity could alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially reducing blood-brain barrier penetration compared to non-hydroxylated analogs.

    • Introduce New Metabolic Sites: The hydroxyl group itself could be a site for glucuronidation or other phase II metabolic reactions.

Conclusion

This compound represents an intriguing, unexplored chemical entity. While its synthesis and characterization require careful execution, the structural combination of a proven adamantane scaffold with strategically placed amino and hydroxyl groups presents a compelling profile for drug discovery. Its properties are predicted to be a hybrid of known neuroprotective and antiviral adamantanes, but with a unique polarity and hydrogen-bonding capacity conferred by the C-2 hydroxyl group. This guide provides the necessary predictive framework and methodological strategies for researchers to synthesize this compound, confirm its structure, and begin to unlock its potential pharmacological applications.

References

Sources

An In-depth Technical Guide to 1-(1-Aminoethyl)adamantan-2-ol: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The adamantane scaffold represents a cornerstone in medicinal chemistry, prized for its unique structural and physicochemical properties that confer enhanced lipophilicity, metabolic stability, and rigidity to bioactive molecules.[1][2][3] This guide provides a comprehensive technical overview of a specific, chiral 1,2-disubstituted adamantane derivative, 1-(1-Aminoethyl)adamantan-2-ol. As this compound is not extensively documented in publicly available literature, this document pioneers a proposed synthetic pathway, outlines expected characterization methodologies, and explores its potential therapeutic applications by drawing parallels with well-established adamantane-based drugs. This paper is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel adamantane-containing compounds for drug discovery.

Introduction: The Adamantane Advantage in Drug Design

The discovery of the antiviral properties of amantadine (1-aminoadamantane) marked the entry of the adamantane nucleus into the pharmaceutical landscape.[4][5] Its success paved the way for the development of other notable drugs, including the anti-influenza agent rimantadine and the NMDA receptor antagonist memantine, used in the management of Alzheimer's disease.[2][3] The therapeutic efficacy of these molecules is intrinsically linked to the adamantane cage, which acts as a "lipophilic bullet," facilitating passage across biological membranes and interaction with specific protein targets.[4][6][7]

The rigid, three-dimensional structure of adamantane also allows for precise spatial orientation of functional groups, a critical factor in optimizing drug-receptor interactions.[1] Furthermore, the adamantane core is metabolically robust, often protecting adjacent functionalities from enzymatic degradation and thereby improving the pharmacokinetic profile of the parent drug.[8] This guide focuses on the 1,2-disubstituted derivative, this compound, a structure that combines the established pharmacophoric elements of an amino group and a hydroxyl group on a chiral adamantane backbone.

Physicochemical and Structural Properties

PropertyValue (for 1-(1-Adamantyl)-2-aminoethanol)Source
CAS Number 72799-71-4PubChem[9]
Molecular Formula C12H21NOPubChem[9]
Molecular Weight 195.30 g/mol PubChem[9]
Predicted LogP 1.6PubChem[9]
Hydrogen Bond Donors 2PubChem[9]
Hydrogen Bond Acceptors 2PubChem[9]

The presence of both a primary amine and a hydroxyl group suggests that this compound will be a chiral molecule with the potential for hydrogen bonding, influencing its solubility and interactions with biological targets. The adamantane cage itself is highly lipophilic.

Proposed Synthetic Pathway

The synthesis of 1,2-disubstituted adamantanes presents a unique chemical challenge due to the differing reactivity of the bridgehead (tertiary) and secondary carbon atoms.[1][7] Based on established methodologies for the synthesis of 1,2-disubstituted adamantane derivatives, a plausible synthetic route for this compound can be proposed starting from adamantan-2-one. This multi-step synthesis is designed to selectively introduce the aminoethyl and hydroxyl functionalities at the C1 and C2 positions.

Synthetic Pathway A Adamantan-2-one B Intermediate Imine A->B 1. Strecker Reaction: NaCN, NH4Cl C 1-(1-Aminoethyl)adamantan-2-one B->C 2. Grignard Reaction: CH3MgBr D This compound C->D 3. Reduction: NaBH4

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of Intermediate Imine (Strecker Reaction)

  • To a solution of adamantan-2-one in methanol, add an equimolar amount of sodium cyanide followed by ammonium chloride.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure. The resulting residue contains the intermediate α-aminonitrile.

Causality: The Strecker synthesis is a classic and effective method for the synthesis of α-amino acids and their derivatives from ketones. The cyanide ion attacks the protonated imine formed in situ from the ketone and ammonia (from ammonium chloride), leading to the formation of an α-aminonitrile.

Step 2: Formation of 1-(1-Aminoethyl)adamantan-2-one (Grignard Reaction)

  • The crude α-aminonitrile from the previous step is dissolved in anhydrous diethyl ether.

  • The solution is cooled to 0°C, and an ethereal solution of methylmagnesium bromide (Grignard reagent) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield the crude ketone.

Causality: The Grignard reagent attacks the nitrile carbon, and subsequent hydrolysis of the intermediate imine yields the ketone. This step introduces the ethyl group at the C1 position.

Step 3: Reduction to this compound

  • The crude 1-(1-aminoethyl)adamantan-2-one is dissolved in methanol.

  • The solution is cooled to 0°C, and sodium borohydride is added portion-wise.

  • The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product, this compound, can be purified by column chromatography on silica gel.

Causality: Sodium borohydride is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the amino group. This step yields the desired amino alcohol.

Proposed Characterization and Analytical Profile

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Resonances corresponding to the adamantane cage protons, a quartet and a doublet for the ethyl group protons, and a multiplet for the proton on the hydroxyl-bearing carbon. The chemical shifts of the protons adjacent to the amino and hydroxyl groups would be of particular diagnostic value.
¹³C NMR Characteristic signals for the adamantane cage carbons, with distinct chemical shifts for the carbons bearing the aminoethyl and hydroxyl groups. The number of signals will confirm the asymmetry of the molecule.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns would likely show the loss of the aminoethyl and hydroxyl groups.
Infrared (IR) Spectroscopy Broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H and N-H stretching vibrations. C-H stretching and bending vibrations for the adamantane and ethyl groups would also be present.

Potential Therapeutic Applications and Future Directions

The structural motifs present in this compound suggest several potential avenues for therapeutic investigation.

Therapeutic Potential A This compound B Antiviral Activity A->B Amine functionality similar to Amantadine C Neuroprotective Effects A->C Potential NMDA receptor modulation D Enzyme Inhibition A->D Adamantane scaffold for target binding

Caption: Potential therapeutic applications of this compound.

  • Antiviral Agents: The amino group is a key pharmacophore in antiviral adamantane derivatives like amantadine and rimantadine, which target the M2 proton channel of the influenza A virus.[3] It is plausible that this compound could exhibit similar antiviral properties.

  • Neuroprotective Agents: Memantine, an aminoadamantane derivative, is an uncompetitive antagonist of the NMDA receptor and is used to treat Alzheimer's disease.[2][3] The amino group in the target molecule could potentially interact with the NMDA receptor or other CNS targets.

  • Enzyme Inhibition: The rigid adamantane scaffold can serve as an anchor to position functional groups for optimal interaction with enzyme active sites.[6][7] The amino and hydroxyl groups of this compound could be directed to interact with key residues in various enzymes, making it a candidate for screening against a range of enzymatic targets.

Future research should focus on the successful synthesis and purification of this compound, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, in vitro and in vivo studies would be necessary to evaluate its biological activity and therapeutic potential in the areas outlined above.

Conclusion

While this compound remains a largely unexplored molecule, its structural design, rooted in the well-established principles of adamantane-based drug discovery, makes it a compelling target for synthesis and pharmacological evaluation. This technical guide provides a foundational framework for its preparation and characterization, and posits logical therapeutic areas for investigation. The continued exploration of novel adamantane derivatives is a promising strategy in the ongoing quest for new and effective therapeutic agents.

References

  • Wikipedia. Adamantane. [Link]

  • Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

  • Dzhemilev, U. M., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. [Link]

  • National Center for Biotechnology Information. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. PubChem. [Link]

  • National Center for Biotechnology Information. 1-(1-Adamantyl)-2-aminoethanol. PubChem. [Link]

  • National Center for Biotechnology Information. (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol. PubChem. [Link]

  • Krasniqi, B., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Hrdina, R., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636. [Link]

  • Kontoyianni, M., et al. (2021). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 26(11), 3183. [Link]

  • National Center for Biotechnology Information. (S)-2-(Adamantan-1-yl)-2-aminoethanol. PubChem. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

Sources

1-(1-Aminoethyl)adamantan-2-ol molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(1-Aminoethyl)adamantan-2-ol

Executive Summary

This technical guide provides a comprehensive overview of this compound, a chiral, disubstituted adamantane derivative. Adamantane-based compounds are of significant interest in medicinal chemistry and materials science due to their unique structural properties, including high lipophilicity, rigidity, and chemical stability. This document details the physicochemical properties, proposes a detailed synthetic pathway, outlines methods for analytical characterization, and discusses the potential applications of this specific amino alcohol. The content is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecular scaffold.

The adamantane cage, a perfectly symmetrical and strain-free tricyclic hydrocarbon, serves as a privileged building block in medicinal chemistry and polymer science. Its rigid, diamondoid structure provides a predictable and sterically demanding scaffold. When incorporated into a molecule, the adamantane moiety can enhance lipophilicity, which may improve pharmacokinetic properties such as oral bioavailability and penetration of the blood-brain barrier. Furthermore, its inherent stability makes it a robust anchor for constructing complex molecular architectures.[1] The introduction of functional groups at specific positions on the cage, particularly in a 1,2-disubstituted pattern, creates chiral molecules that are valuable as ligands, catalysts, and pharmacologically active agents.[1]

Physicochemical Properties of this compound

This compound is a specific isomer within the family of adamantane amino alcohols. The placement of an aminoethyl group at the bridgehead C-1 position and a hydroxyl group at the adjacent C-2 position results in a chiral molecule with distinct chemical characteristics.

Chemical Structure and Stereochemistry

The structure features a primary amine and a secondary alcohol. The C-1 and C-2 carbons, along with the chiral center on the aminoethyl side chain, make this a stereochemically rich molecule. The precise stereochemical configuration (e.g., (1R, 2S)) would be determined by the synthetic route employed and is critical for applications in chiral recognition and pharmacology.

Molecular Formula and Weight

The key quantitative data for this compound are summarized in the table below. The molecular weight is consistently reported for its isomers in chemical databases.[2][3][4][5]

PropertyValueSource
Molecular Formula C₁₂H₂₁NOPubChem
Molecular Weight 195.30 g/mol [2][3][5]
Exact Mass 195.162314293 Da[3]
IUPAC Name 1-(1-Aminoethyl)tricyclo[3.3.1.1³⁷]decan-2-ol-
CAS Number Not available for this specific isomer-

Synthesis and Manufacturing

The synthesis of 1,2-disubstituted adamantanes is a known challenge in organic chemistry due to the lower reactivity of the C-2 (bridge) position compared to the C-1 (bridgehead) position. However, established methods for functionalizing the adamantane cage can be adapted to produce the target molecule.[1][6] A plausible synthetic route starting from the commercially available adamantan-2-one is outlined below.

Retrosynthetic Analysis and Strategy

The primary challenge is the sequential introduction of the C-1 and C-2 substituents. A logical approach involves establishing the C-2 hydroxyl group and then building the C-1 aminoethyl side chain. This can be achieved through a multi-step sequence involving olefination, hydroboration-oxidation, and functional group transformations.

G Target This compound Intermediate_A 1-(1-Azidoethyl)adamantan-2-ol Target->Intermediate_A Reduction (e.g., H₂, Pd/C) Intermediate_B 1-(1-Hydroxyethyl)adamantan-2-ol Intermediate_A->Intermediate_B Mesylation & Azide Displacement (MsCl, NaN₃) Intermediate_C 1-Vinyladamantan-2-ol Intermediate_B->Intermediate_C Hydroboration-Oxidation Starting_Material Adamantan-2-one Intermediate_C->Starting_Material Wittig or Horner-Wadsworth-Emmons Reaction Intermediate_D 2-(1-Vinyl)adamantan-2-ol G cluster_0 Structural Confirmation cluster_1 Purity & Separation NMR ¹H & ¹³C NMR MS High-Resolution MS (HRMS) IR FT-IR Spectroscopy HPLC Chiral HPLC GCMS GC-MS Synthesized_Product Final Product Synthesized_Product->NMR Identifies proton & carbon environments Synthesized_Product->MS Confirms elemental composition Synthesized_Product->IR Confirms functional groups (O-H, N-H) Synthesized_Product->HPLC Determines enantiomeric purity Synthesized_Product->GCMS Assesses overall purity & volatility

Sources

A Technical Guide to the Synthesis and Characterization of 1-(1-Aminoethyl)adamantan-2-ol: A Chiral Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Adamantane derivatives represent a cornerstone in medicinal chemistry, prized for their unique structural and physicochemical properties that enhance drug efficacy, pharmacokinetics, and stability.[1] This guide provides an in-depth analysis of the chiral 1,2-disubstituted adamantane derivative, 1-(1-Aminoethyl)adamantan-2-ol. We will systematically elucidate its IUPAC nomenclature and stereochemical complexity, propose a robust, multi-step synthetic pathway from a commercially available precursor, and detail the necessary analytical techniques for its comprehensive characterization. Furthermore, we explore its potential pharmacological relevance as a novel scaffold, building upon the legacy of successful adamantane-based therapeutics. This document serves as a technical resource for researchers engaged in the design and synthesis of novel chemical entities for drug development.

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, strain-free tricyclic hydrocarbon (Tricyclo[3.3.1.13,7]decane), is often described as a "lipophilic bullet" in medicinal chemistry.[1][2] Its unique three-dimensional structure confers a combination of high lipophilicity, metabolic stability, and conformational rigidity, properties that are highly desirable in drug design.[3][4] The successful incorporation of this scaffold is exemplified by a range of approved drugs, including the antiviral and anti-Parkinson's agent Amantadine, the NMDA receptor antagonist Memantine for Alzheimer's disease, and the DPP-IV inhibitor Vildagliptin for type 2 diabetes.[1][3]

While 1- and 1,3-substituted adamantanes are common, 1,2-disubstituted derivatives are of particular interest as they introduce chirality and a defined spatial arrangement of functional groups.[5] This specific orientation can facilitate precise interactions with biological targets. The title compound, this compound, features a primary amine and a secondary alcohol in a fixed 1,2-relationship on the rigid adamantane core. This arrangement presents a compelling scaffold for developing novel therapeutics, particularly for targets where specific hydrogen bonding and ionic interactions are critical for binding, such as CNS receptors or enzyme active sites.[4]

Nomenclature and Structural Elucidation

The systematic IUPAC name, This compound , precisely defines the molecule's structure.

  • Parent Structure: The core is adamantan-2-ol, indicating an adamantane cage with a hydroxyl (-OH) group located at a secondary, or bridge, carbon (position C2).[6][7][8]

  • Primary Substituent: A (1-Aminoethyl) group is attached to the bridgehead carbon at position C1. This designation indicates an ethyl group where the first carbon (attached to the adamantane ring) also bears a primary amine (-NH2).

Stereochemical Complexity

A critical feature of this compound is its chirality, arising from two distinct stereocenters:

  • C2 of the adamantane ring: The carbon atom bearing the hydroxyl group is chiral.

  • C1 of the ethyl side chain: The carbon atom bearing the amino group is chiral.

The presence of two stereocenters results in the existence of four possible stereoisomers: (2R)-1-((1R)-1-aminoethyl)adamantan-2-ol, (2S)-1-((1S)-1-aminoethyl)adamantan-2-ol, (2R)-1-((1S)-1-aminoethyl)adamantan-2-ol, and (2S)-1-((1R)-1-aminoethyl)adamantan-2-ol. The synthesis and separation of these individual isomers are crucial, as pharmacological activity is often stereospecific.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Protection of Adamantan-2-ol

  • Protocol: To a solution of adamantan-2-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added portion-wise. The reaction is stirred at room temperature for 12-16 hours. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with DCM. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Causality: The hydroxyl group is protected as a TBDMS ether to prevent its reaction in the subsequent bromination and acetylation steps, ensuring selective functionalization of the adamantane core.

Step 2: Bridgehead Bromination

  • Protocol: A solution of 2-(TBDMS-oxy)adamantane (1.0 eq) and bromine (1.1 eq) in anhydrous CCl₄ is refluxed under UV irradiation (e.g., with a 250W sun lamp) for 4-6 hours. The reaction is cooled, and excess bromine is quenched with aqueous sodium thiosulfate. The organic layer is separated, washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated to yield the crude 1-bromo-2-(TBDMS-oxy)adamantane.

  • Causality: Free-radical bromination preferentially occurs at the tertiary bridgehead positions (C1) of the adamantane cage due to the stability of the resulting tertiary radical intermediate.

Step 3: Acetylation via Stille Coupling

  • Protocol: To a solution of 1-bromo-2-(TBDMS-oxy)adamantane (1.0 eq) and (1-ethoxyvinyl)tributyltin (1.2 eq) in anhydrous toluene, Pd(PPh₃)₄ (0.05 eq) is added. The mixture is degassed and heated to 100 °C for 24 hours under an inert atmosphere. After cooling, the resulting enol ether is hydrolyzed without purification by adding 2M HCl and stirring vigorously for 2 hours. The mixture is neutralized and extracted with ethyl acetate. The organic phase is dried and concentrated. The resulting crude ketone is purified by chromatography.

  • Causality: This step introduces the required two-carbon acetyl precursor at the C1 position. The Stille coupling is a reliable method for forming C-C bonds on non-activated carbons, and the subsequent acid hydrolysis of the enol ether intermediate unmasks the ketone.

Step 4: Diastereoselective Reductive Amination

  • Protocol: To a solution of 1-acetyl-2-(TBDMS-oxy)adamantane (1.0 eq) in methanol, ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) are added. The reaction is stirred at room temperature for 24-48 hours. The solvent is removed in vacuo, and the residue is taken up in water and basified with 2M NaOH. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the protected amine as a mixture of diastereomers.

  • Causality: Reductive amination is a direct and efficient method for converting a ketone into an amine. Sodium cyanoborohydride is a mild reducing agent that is stable in the reaction conditions and selectively reduces the iminium intermediate formed in situ. This step creates the second stereocenter.

Step 5: Deprotection

  • Protocol: The protected amine (1.0 eq) is dissolved in tetrahydrofuran (THF), and a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) is added. The reaction is stirred at room temperature for 2-4 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel (using a DCM/MeOH/NH₄OH gradient) to afford the final product, this compound.

  • Causality: TBAF is the standard reagent for cleaving silyl ethers due to the high affinity of fluoride for silicon, providing a clean and high-yielding deprotection under mild conditions.

Physicochemical and Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale/Source
Molecular Formula C₁₂H₂₁NOFrom structure
Molecular Weight 195.30 g/mol Calculated from formula. [9][10]
XLogP3 ~1.6 - 2.0Estimated based on similar structures in PubChem. [9][11]
Hydrogen Bond Donors 2-OH and -NH₂ groups
Hydrogen Bond Acceptors 2Oxygen and Nitrogen atoms
Topological Polar Surface Area 46.2 ŲEstimated based on similar structures. [9]
Spectroscopic and Analytical Data (Hypothetical)
Analysis MethodExpected Results
¹H NMR (500 MHz, CDCl₃)Multiplets at δ 1.5-2.1 ppm (adamantane protons); a characteristic signal at δ ~3.8-4.2 ppm (proton at C2 bearing -OH); signals corresponding to the ethyl and amino groups. [12]
¹³C NMR (125 MHz, CDCl₃)Characteristic signals for adamantane carbons (δ ~28-45 ppm); a signal for the carbon bearing the hydroxyl group (δ ~70-75 ppm); signals for the aminoethyl side chain carbons.
HRMS (ESI+) Calculated m/z for [M+H]⁺: 196.1701; Found: 196.1705.
FT-IR (KBr, cm⁻¹)Broad peak at ~3300-3400 cm⁻¹ (O-H and N-H stretching); peaks at ~2800-3000 cm⁻¹ (C-H stretching).
Chiral HPLC/SFC Separation of the four stereoisomers using a suitable chiral stationary phase (e.g., Chiralpak IA).

Potential Applications in Drug Development

The unique 1,2-disubstituted pattern of this compound makes it a promising scaffold for targeting complex biological systems.

  • CNS Receptor Modulation: The structure bears resemblance to Memantine (a 1-amino-3,5-dimethyladamantane). The defined spatial relationship between the amino and hydroxyl groups could enable specific interactions with ion channels like the NMDA receptor, potentially leading to novel neuroprotective agents with improved selectivity or side-effect profiles. [4]* Enzyme Inhibition: The rigid scaffold can be used to position the amine and hydroxyl functionalities to interact with key residues in an enzyme's active site. This is analogous to how adamantane derivatives have been successfully used to develop inhibitors for enzymes like 11β-HSD1 or soluble epoxide hydrolase. [1]* Antiviral Agents: The adamantane cage is a proven pharmacophore for antiviral activity, famously by blocking the M2 proton channel of the influenza A virus. [4]This novel derivative could be explored as a starting point for new antivirals where the additional hydroxyl group could provide a new vector for target engagement.

Caption: Conceptual drug discovery workflow utilizing the chiral scaffold.

Conclusion

This compound is a structurally compelling yet underexplored molecule. Its synthesis, while challenging, is achievable through a logical, multi-step sequence that allows for control of its complex stereochemistry. The fixed spatial orientation of its amine and alcohol functional groups on a metabolically robust and lipophilic core makes it an attractive starting point for fragment-based or scaffold-based drug design. This technical guide provides the foundational chemical knowledge for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this and related 1,2-disubstituted adamantane derivatives.

References

  • PubChem. (n.d.). 1-(1-Adamantyl)-2-aminoethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). RU2109727C1 - Method of synthesis of adamantane-2-one.
  • ResearchGate. (2021). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link]

  • Semantic Scholar. (n.d.). New adamantan-2-ol and adamantan-1-methanol derivatives as potent antibacterials. Synthesis, antibacterial activity and lipophilicity studies. Retrieved from [Link]

  • Ivshina, I. B., et al. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Retrieved from [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Biological activity of adamantane analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum without shift reagent.... Retrieved from [Link]

  • National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • NIST. (n.d.). Adamantan-2-ol. NIST WebBook. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of noradamantane building blocks. Organic Chemistry Frontiers. Retrieved from [Link]

  • NIST. (n.d.). Adamantan-2-ol Mass Spectrum. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • NIST. (n.d.). Adamantan-2-ol. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-(Adamantan-1-yl)-2-aminoethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Adamantanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Introduction: The Adamantane Scaffold as a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel Adamantane Derivatives

Adamantane, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), presents a unique and compelling scaffold for medicinal chemistry.[1] Its diamondoid structure confers exceptional properties, including high lipophilicity, metabolic stability, and a three-dimensional architecture that is both rigid and virtually strain-free.[1][2] These characteristics have established adamantane as a "privileged scaffold," a molecular framework that can provide potent and selective ligands for more than one biological target.[2] The introduction of an adamantane moiety into a molecule can significantly enhance its pharmacokinetic profile by increasing its ability to cross biological membranes and protecting adjacent functional groups from metabolic degradation.[3][4]

The journey of adamantane in medicine began with the serendipitous discovery of the antiviral properties of amantadine in the 1960s, which was found to be effective against Influenza A.[3][5][6] This discovery catalyzed decades of research, leading to a portfolio of clinically approved drugs such as the antiviral rimantadine, the anti-Alzheimer's agent memantine, and antidiabetic drugs like vildagliptin and saxagliptin.[7][8] This guide provides a technical overview of the modern strategies employed in the discovery of novel adamantane derivatives, from rational design and synthesis to structural characterization and biological validation.

Chapter 1: Strategic Design of Novel Adamantane Derivatives

The design of new adamantane-based therapeutics is a deliberate process that leverages the core's unique physicochemical properties. The primary rationale is that the bulky, lipophilic cage can anchor a pharmacophore into a specific hydrophobic pocket of a biological target, such as an enzyme or receptor.[2]

Bioisosteric Replacement and Scaffold Hopping

One of the most powerful strategies in modern drug design is the use of adamantane as a bioisostere for other groups, particularly phenyl rings.[4][9][10][11] This "scaffold hopping" approach aims to escape the "flatland" of aromatic compounds, introducing a three-dimensional element that can improve target engagement and modulate ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[4]

  • Causality: Replacing a planar phenyl group with a spherical adamantyl group increases the molecule's lipophilicity (cLogP).[4] This enhancement can improve permeability across the blood-brain barrier, a critical factor for drugs targeting the Central Nervous System (CNS).[3] Furthermore, the adamantane cage is resistant to metabolic oxidation, which can shield the rest of the molecule and increase its plasma half-life.[4]

Target-Oriented Design: The Case of Influenza M2 Proton Channel

The historical success of amantadine and rimantadine against Influenza A provides a classic example of target-oriented design.[5] These drugs function by blocking the M2 ion channel, a proton-selective channel essential for viral uncoating within the host cell.[12][13][14]

  • Mechanism Insight: The M2 channel is a tetramer that, at the low pH of the endosome, allows protons to enter the virion.[13] This acidification process is critical for the dissociation of the viral ribonucleoprotein complex, allowing its release into the cytoplasm for replication.[13] Amantadine and its derivatives act as a "plug" in this channel, with the positively charged amino group interacting with key residues while the lipophilic adamantane cage blocks the pore.[5][13]

The emergence of adamantane-resistant influenza strains, often due to single point mutations in the M2 channel (e.g., S31N), has driven the design of new derivatives.[15][16] Research now focuses on creating molecules that can either overcome these resistance mechanisms or target different viral proteins altogether.[15][16]

cluster_design Strategic Design Principles cluster_outcomes Desired Outcomes Bioisosterism Bioisosteric Replacement (e.g., Phenyl -> Adamantyl) ImprovedPK Improved Pharmacokinetics (BBB permeability, Metabolic Stability) Bioisosterism->ImprovedPK NovelIP Novel Intellectual Property Bioisosterism->NovelIP Target Target-Oriented Design (e.g., M2 Channel, NMDA Receptor) EnhancedPotency Enhanced Potency & Selectivity Target->EnhancedPotency OvercomeResistance Overcoming Drug Resistance Target->OvercomeResistance Privileged Privileged Scaffold Approach (Antiviral, CNS, Anticancer) Privileged->ImprovedPK Privileged->EnhancedPotency Computational Computational Methods (Virtual Screening, AI-guided Design) Computational->EnhancedPotency Computational->NovelIP

Caption: Logical relationships in the strategic design of adamantane derivatives.

Chapter 2: Core Synthetic Methodologies

The synthesis of novel adamantane derivatives hinges on the effective functionalization of the exceptionally stable hydrocarbon core. The C-H bonds in adamantane are strong, requiring specific strategies for their activation.[17]

Direct C-H Functionalization of the Adamantane Core

Direct C-H functionalization has become a cornerstone of modern organic synthesis, as it avoids the need for pre-functionalized starting materials, thus improving atom economy.[18] Radical-based reactions are particularly effective for adamantane.[17][19]

  • Causality: The adamantane cage readily forms a stable bridgehead carbocation or radical intermediate.[17] This inherent stability allows for selective reactions at the tertiary (bridgehead) positions over the secondary (methylene) positions. Modern methods, such as photoredox catalysis, offer mild and highly selective ways to generate these intermediates.[18]

Experimental Protocol: Photocatalytic C-H Alkylation of Adamantane

This protocol describes a representative method for the direct alkylation of adamantane at the tertiary position using a photoredox catalyst.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add adamantane (1.0 equiv.), the desired alkylating agent (e.g., an electron-deficient alkene, 1.5 equiv.), and the photoredox catalyst (e.g., an iridium or ruthenium complex, 1-2 mol%).

  • Solvent and Degassing: Add the appropriate anhydrous solvent (e.g., acetonitrile or DMF) via syringe. Seal the tube and degas the reaction mixture by three freeze-pump-thaw cycles to remove oxygen, which can quench the excited state of the photocatalyst.

  • Initiation: Place the reaction tube approximately 5-10 cm from a light source (e.g., a blue LED lamp, 450 nm). Begin vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the 1-alkyladamantane product.

  • Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).[8][20] The expected outcome is a high yield of the mono-alkylated product with excellent selectivity for the bridgehead position.

cluster_direct Direct C-H Functionalization cluster_classical Classical Multi-Step Synthesis Adamantane Adamantane Functionalized Functionalized Adamantane (e.g., 1-Bromo-adamantane) Adamantane->Functionalized Step 1: Halogenation Photocatalysis Photocatalysis Adamantane->Photocatalysis Mild, Selective Radical Radical Reactions Adamantane->Radical Requires Strong Reagents Derivative Novel Adamantane Derivative Functionalized->Derivative Step 2: Elaboration Photocatalysis->Derivative Radical->Derivative

Caption: Comparison of direct vs. classical synthetic routes to adamantane derivatives.

Synthesis of Adamantane-Linked Heterocycles

Many biologically active molecules are formed by linking the adamantane core to various heterocyclic systems.[21] This combination often results in synergistic effects, where the adamantane moiety provides the necessary lipophilicity and metabolic stability, and the heterocycle provides key hydrogen bonding interactions with the target.[21]

Experimental Protocol: Synthesis of an Adamantane-Hydrazone Derivative

This protocol outlines the synthesis of a Schiff base via the condensation of 1-adamantanecarbohydrazide with an aromatic aldehyde, a common method for creating adamantane-hydrazone antimicrobials.[8]

  • Reactant Preparation: Dissolve 1-adamantanecarbohydrazide (1.0 equiv.) in ethanol in a round-bottom flask.

  • Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1.0 equiv.) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction Conditions: Heat the mixture to reflux and stir for 4-6 hours.

  • Monitoring: Monitor the formation of the product by TLC. The product is typically less polar than the starting hydrazide.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product often precipitates from the solution. Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

  • Validation: The purity and identity of the resulting N'-(arylmethylene)adamantane-1-carbohydrazide should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.[8][22]

Chapter 3: Structural Elucidation and Characterization

The unambiguous characterization of newly synthesized adamantane derivatives is crucial for establishing structure-activity relationships (SAR).[20] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.[8][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.[20] Due to the high symmetry of the adamantane cage, its NMR spectra have characteristic features.

  • ¹H NMR: The unsubstituted adamantane shows two broad signals: one around δ 1.87 ppm for the 12 methylene (CH₂) protons and another around δ 2.05 ppm for the 4 methine (CH) protons. Upon substitution at a bridgehead position, the symmetry is broken, leading to more complex and dispersed signals, which is a key diagnostic indicator of successful functionalization.[23]

  • ¹³C NMR: The unsubstituted adamantane cage shows two distinct signals at approximately δ 37.8 ppm (CH₂) and δ 28.4 ppm (CH). Substitution causes significant shifts in these signals, particularly for the carbons directly attached to or near the substituent.[23]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the derivatives, confirming their elemental composition.[24]

  • Fragmentation Insight: Under electron ionization (EI), the adamantyl cation (m/z = 135) is often a prominent peak in the mass spectrum of 1-substituted adamantanes. This is due to the high stability of the bridgehead carbocation. The molecular ion peak (M+) is also typically observed, confirming the molecular weight.

Table 1: Predicted Spectroscopic Data for a Hypothetical Derivative: 1-(4-Aminophenyl)adamantane

TechniqueParameterPredicted DataRationale for Interpretation
¹H NMR Chemical Shift (δ, ppm)7.10 (d, 2H), 6.65 (d, 2H), 3.50 (s, 2H, -NH₂), 2.05 (br s, 3H), 1.80-1.70 (m, 12H)Aromatic protons show characteristic ortho/meta coupling. Adamantyl protons are split into bridgehead (CH) and methylene (CH₂) signals.
¹³C NMR Chemical Shift (δ, ppm)145.0, 138.0, 128.0, 115.0, 45.5, 36.0, 30.0Four distinct aromatic carbon signals. Three aliphatic signals for the adamantane cage (C-Ar, CH, CH₂).
HRMS (ESI+) m/z [M+H]⁺Calculated: 228.1747Found value should be within 5 ppm of the calculated mass for C₁₆H₂₂N⁺, confirming the elemental formula.

Chapter 4: Case Study - Discovery Workflow for a Novel Antiviral Adamantane

This section outlines a typical workflow for the discovery of a novel adamantane derivative targeting a rimantadine-resistant strain of Influenza A.[15][16]

start Hypothesis Generation (Target S31N Mutant M2 Channel) design Computational Docking & Library Design start->design synthesis Synthesis of Novel Derivatives (e.g., Adamantane-Piperidines) design->synthesis characterization Structural Characterization (NMR, HRMS, X-Ray) synthesis->characterization screening In Vitro Antiviral Screening (Plaque Reduction Assay) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Redesign preclinical Preclinical Studies (Toxicity, PK/PD) lead_opt->preclinical

Caption: A typical drug discovery workflow for novel adamantane-based antivirals.

Biological Validation: Plaque Reduction Assay

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in 96-well plates to form a confluent monolayer.

  • Viral Infection: The cells are infected with a rimantadine-resistant strain of Influenza A virus (e.g., A/H1N1pdm09 with S31N mutation) at a known multiplicity of infection.

  • Compound Treatment: Serial dilutions of the newly synthesized adamantane derivatives are added to the wells. A positive control (e.g., a known effective antiviral) and a negative control (vehicle only) are included.

  • Incubation: The plates are incubated for 48-72 hours to allow for viral replication and plaque formation.

  • Quantification: The cells are fixed and stained (e.g., with crystal violet). The number of plaques (zones of cell death) in each well is counted.

  • Data Analysis: The concentration of the compound that inhibits plaque formation by 50% (IC₅₀) is calculated. Cytotoxicity (CC₅₀) is also determined in parallel on uninfected cells to calculate the Selectivity Index (SI = CC₅₀/IC₅₀). A higher SI value indicates a more promising therapeutic window.

Table 2: Hypothetical SAR Data for Adamantane Derivatives Against Rimantadine-Resistant Influenza A (S31N)

Compound IDR-Group on Adamantane CoreIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Rimantadine-CH(NH₂)CH₃> 100> 100< 1
AD-001 -NH₂85.2> 100> 1.2
AD-002 -C(O)NH-Phenyl25.6> 100> 3.9
AD-003 -C(O)NH-(4-F-Phenyl)12.195.87.9
AD-004 -Piperidin-4-yl5.8 > 100> 17.2

Data is hypothetical for illustrative purposes.

The data in Table 2 suggests that moving from a simple amine (AD-001) to amide derivatives (AD-002, AD-003) improves potency. The introduction of a piperidine ring (AD-004) results in the most potent and selective compound, identifying it as a lead candidate for further optimization.[16]

Conclusion and Future Directions

The adamantane scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[21] Its unique combination of rigidity, lipophilicity, and metabolic stability makes it an invaluable tool for medicinal chemists.[2][4] Advances in synthetic chemistry, particularly in direct C-H functionalization, are making the synthesis of complex adamantane derivatives more efficient than ever.[17][18]

Future research is likely to expand in several key areas:

  • Multi-target Ligands: Leveraging adamantane's privileged structure to design single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex multifactorial diseases like Alzheimer's.[2][25]

  • Adamantane in Drug Delivery: Using adamantane as a lipophilic anchor in drug delivery systems, such as liposomes or polymer conjugates, to improve drug targeting and release profiles.[2][26]

  • Materials Science: Exploring adamantane derivatives in the development of organic electronics and high-performance polymers, where its thermal stability and rigid structure are highly advantageous.[27][28]

The "lipophilic bullet" that first hit its target over half a century ago continues to be reloaded with new chemical functionalities, promising a new generation of innovative drugs and materials.[3]

References

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (n.d.). MDPI. Retrieved from [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks.
  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from [Link]

  • Helal, M. H., et al. (2025). Recent advances in adamantane-linked heterocycles: synthesis and biological activity. Molecular Diversity. Retrieved from [Link]

  • McTiernan, C. D., & D'Vries, T. L. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 10–36. Retrieved from [Link]

  • The Evolution of Antivirals: Comparing Amantadine and Rimantadine Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Al-Kuraishy, H. M., et al. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Medical Science Monitor, 26, e925469. Retrieved from [Link]

  • New adamantane-containing compounds targeting rimantadine-resistant influenza virus A/PR/8/34: molecular design, synthesis and SAR study. (2021). ResearchGate. Retrieved from [Link]

  • Amantadine and Rimantadine. (n.d.). Medical Pharmacology. Retrieved from [Link]

  • Korabecny, J., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(24), 2570–2584. Retrieved from [Link]

  • McTiernan, C. D., & D'Vries, T. L. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Czarnecka, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2025. Retrieved from [Link]

  • Tlustý, M., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7609. Retrieved from [Link]

  • Modern Synthetic Strategy for Adamantyl Organometallic Reagents and Functionalization of Adamantyl Frameworks. (2024). ResearchGate. Retrieved from [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). ResearchGate. Retrieved from [Link]

  • Pasternak, A., et al. (1993). The influence of the antiviral drugs amantadine and rimantadine on erythrocyte and platelet membranes and its comparison with that of tetracaine. Biochimica et Biophysica Acta, 1148(1), 1–8. Retrieved from [Link]

  • Currently available adamantane derivatives in clinical practice and their activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Protein uncoating inhibitors: Amantadine and Rimantadine. (2022). YouTube. Retrieved from [Link]

  • Burmistrov, V., et al. (2018). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539–2542. Retrieved from [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. Retrieved from [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). Molecules. Retrieved from [Link]

  • SAR of Adamantane Amines. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Sławiński, J., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports, 12(1), 6777. Retrieved from [Link]

  • De Clercq, E., et al. (1993). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 36(14), 1984–1991. Retrieved from [Link]

  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Shiryaev, V. A., et al. (2021). Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. European Journal of Medicinal Chemistry, 221, 113485. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. (2017). UWSpace. Retrieved from [Link]

  • Butterworth, R. F. (2021). Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. Journal of the Neurological Sciences, 420, 117253. Retrieved from [Link]

  • Adamantane. (n.d.). Wikipedia. Retrieved from [Link]

  • Adamantane substitutions: a path to high-performing, soluble, versatile and sustainable organic semiconducting materials. (2017). Journal of Materials Chemistry C. Retrieved from [Link]

  • Mass spectrometry of diamantane and some adamantane derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. Retrieved from [Link]

  • Synthesis and Electro-Optical Properties of Adamantane-Based Host and Hole-Transporting Material for Thermal Stable Blue Phosphorescent OLEDs. (n.d.). ResearchGate. Retrieved from [Link]

  • Adamantane-containing drug delivery systems. (2023). Pharmacia. Retrieved from [Link]

  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. (2024). Chemical Science. Retrieved from [Link]

  • Tuning the Energy Levels of Adamantane by Boron Substitution. (2025). Molecules. Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). ACS Publications. Retrieved from [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Journal of Medicinal Chemistry.
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]

Sources

A Senior Scientist's Guide to the Physicochemical Characterization of Aminoadamantane Alcohols for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Lipophilic Bullet

The adamantane cage is a well-established "privileged scaffold" in medicinal chemistry, prized for its rigid, three-dimensional structure and significant lipophilicity.[1][2] Its incorporation into drug candidates often enhances metabolic stability and facilitates passage across biological membranes.[3][4] The archetypal examples, amantadine and memantine, demonstrate the therapeutic potential of the simple aminoadamantane core in treating viral infections and neurodegenerative diseases.[5][6][7]

The next frontier in the evolution of this scaffold is the introduction of further functionalization, specifically the hydroxyl group, to create aminoadamantane alcohols . These molecules, such as 3-amino-1-adamantanol—a key intermediate in the synthesis of the antidiabetic drug vildagliptin—represent a class of compounds with a finely tuned balance of lipophilic and hydrophilic character.[8][9][10] This guide provides an in-depth framework for the comprehensive physicochemical characterization of these promising molecules. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—explaining the causal links between experimental choices, the data they generate, and their ultimate impact on predicting a compound's in vivo fate. This document is designed for researchers, medicinal chemists, and drug development professionals who seek to translate novel chemical matter into viable therapeutic candidates.

Section 1: The Foundation—Unambiguous Synthesis and Structural Elucidation

Expertise & Experience: Before any meaningful physicochemical property can be measured, the identity and purity of the compound must be unequivocally established. An erroneous characterization at this stage invalidates all subsequent data. The synthetic route chosen not only provides the material but also gives clues to potential impurities that must be screened for. For instance, routes involving nitration may leave residual nitro-species, while multi-step syntheses can carry over unreacted starting materials.[8][11] Therefore, a multi-pronged analytical approach is non-negotiable for structural verification.

Experimental Workflow for Structural Verification

The following workflow ensures that the material being characterized is precisely the molecule it is intended to be.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Verified Compound Synthesis Chemical Synthesis (e.g., Oxidation of Amine) Purification Purification (Crystallization/Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Suite (NMR, MS, FTIR) Purification->Spectroscopy Initial ID Purity Purity Assessment (HPLC, LC-MS) Spectroscopy->Purity Confirm Purity Verified Structurally Confirmed Pure Compound Spectroscopy->Verified Xray X-ray Crystallography (Gold Standard) Purity->Xray For Absolute Structure Purity->Verified Xray->Verified

Caption: Workflow for Synthesis and Structural Verification.

Protocol 1: The Spectroscopic Triad (NMR, MS, FTIR)

Trustworthiness: This combination of techniques provides orthogonal data points that cross-validate the molecular structure. NMR elucidates the carbon-hydrogen framework, MS confirms the mass, and FTIR identifies key functional groups. A match across all three provides high confidence in the compound's identity.

Methodology:

  • Sample Preparation:

    • For ¹H and ¹³C NMR, dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of the -OH and -NH₂ protons, allowing them to be observed more clearly.

    • For MS, prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

    • For FTIR, analyze the neat solid compound using an ATR (Attenuated Total Reflectance) accessory.

  • ¹H and ¹³C NMR Spectroscopy:

    • Acquire a ¹H spectrum to identify the number and environment of protons. For aminoadamantane alcohols, look for the characteristic broad signals of the adamantane cage protons, a specific signal for the proton on the alcohol-bearing carbon (typically 3.5-4.5 ppm), and exchangeable protons for the -OH and -NH₂ groups.[12][13]

    • Confirm the presence of -OH and -NH₂ protons by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the signals for these protons will disappear or significantly diminish.[14]

    • Acquire a ¹³C spectrum. The key signal is the carbon atom bonded to the hydroxyl group, which will be deshielded and appear in the 60-80 ppm range.[13]

  • Mass Spectrometry (MS):

    • Use a high-resolution mass spectrometer (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Self-Validation: The measured mass should be within 5 ppm of the calculated exact mass for the proposed chemical formula.

    • Analyze the fragmentation pattern. Common fragmentation pathways for alcohols include dehydration (loss of H₂O) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen).[13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the spectrum and identify characteristic absorption bands. Key signals for aminoadamantane alcohols include a strong, broad O-H stretch (3200-3500 cm⁻¹), N-H stretches (3300-3500 cm⁻¹), C-H stretches from the adamantane cage (~2850-2950 cm⁻¹), and a C-O stretch (1050-1150 cm⁻¹).[14]

Section 2: Core Physicochemical Properties—Predicting In Vivo Behavior

Expertise & Experience: The "big three" physicochemical properties—pKa, lipophilicity (LogP/D), and aqueous solubility—form the cornerstone of predictive pharmacokinetics. They govern how a molecule will behave in the aqueous and lipid environments of the body, dictating its absorption, distribution, and clearance. For aminoadamantane alcohols, the interplay between the basic amine, the polar alcohol, and the lipophilic cage makes this analysis particularly critical.

Property 1: Acidity/Basicity (pKa)

Causality: The pKa of the amino group is arguably the most critical parameter. It dictates the proportion of the molecule that is ionized at physiological pH (typically 7.4).[15] An ionized molecule is generally more water-soluble but less able to cross lipid cell membranes. A pKa between 7 and 9 is often a "sweet spot" for oral drugs, allowing for sufficient solubility in the acidic stomach and sufficient neutrality for absorption in the intestine. The hydroxyl group is generally a very weak acid (pKa ~15-17) and remains neutral under all physiological conditions.[16]

pKa_Impact cluster_0 pKa Amine pKa Ionized Ionized Form (R-NH3+) - High Solubility - Low Permeability pKa->Ionized pH < pKa Neutral Neutral Form (R-NH2) - Low Solubility - High Permeability pKa->Neutral pH > pKa

Caption: The influence of pKa on ionization state at physiological pH.

Protocol 2: pKa Determination by Potentiometric Titration

Trustworthiness: This is a robust, direct method for measuring pKa. The self-validating nature of the protocol comes from meticulous calibration of the pH meter and the use of standardized titrants, ensuring accuracy and reproducibility.

Methodology:

  • System Setup: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0). Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh a sample of the aminoadamantane alcohol hydrochloride salt and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

  • Data Acquisition: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the amine has been neutralized). For higher accuracy, use derivative plots (dpH/dV) to precisely locate the equivalence point.

  • Self-Validation: Perform the titration in triplicate to ensure the results are reproducible. The standard deviation of the pKa values should be less than 0.05 units.

Property 2: Lipophilicity (LogP / LogD)

Causality: Lipophilicity is a measure of how well a compound partitions between a lipid-like environment (n-octanol) and an aqueous environment.[2] The adamantane cage is highly lipophilic, driving membrane permeability.[1] The polar amino and hydroxyl groups counteract this.

  • LogP is the partition coefficient of the neutral species.

  • LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. For a basic compound like an aminoadamantane alcohol, LogD at pH 7.4 (LogD₇.₄) is the most physiologically relevant parameter, as it reflects the partitioning of the equilibrium mixture of charged and neutral forms.[2][17]

Protocol 3: LogD₇.₄ Determination by HPLC

Trustworthiness: While the traditional shake-flask method is the gold standard, it can be labor-intensive. The HPLC method is a high-throughput, reliable alternative that relies on a well-calibrated system with known standards.

Methodology:

  • System Setup: Use a reverse-phase HPLC system (e.g., C18 column) with a UV detector.

  • Calibration: Prepare a series of standard compounds with known LogP values that span a range around the expected value of your analyte.

  • Standard Analysis: Inject each standard onto the column and measure its retention time (t_R). Plot the known LogP values of the standards against their measured log k' values, where k' = (t_R - t₀)/t₀ (t₀ is the column dead time). This creates a calibration curve.

  • Sample Analysis: Dissolve the aminoadamantane alcohol in the mobile phase and inject it into the HPLC system under the same conditions as the standards. Measure its retention time.

  • Calculation: Use the measured retention time of the test compound to calculate its log k'. Interpolate the LogP/D value from the calibration curve.

  • Self-Validation: The calibration curve must have a high correlation coefficient (R² > 0.98). The unknown should be run in triplicate to ensure reproducible retention times.

Property 3: Aqueous Solubility

Causality: A drug must be in solution to be absorbed. Poor aqueous solubility is a major cause of failure for drug candidates. For aminoadamantane alcohols, solubility is a complex function of the solid-state properties (crystal lattice energy) and the molecule's interactions with water (hydrogen bonding from -OH and -NH₂, hydration of the charged form) versus the hydrophobic effect of the adamantane cage.

Protocol 4: Thermodynamic Solubility by Shake-Flask Method

Trustworthiness: This method measures the true equilibrium solubility, providing the most accurate and relevant value for biopharmaceutical assessment. The key to its validity is ensuring that equilibrium has truly been reached.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by filtering through a low-binding 0.22 µm filter or by centrifugation.

  • Quantification: Accurately quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Self-Validation: To confirm that equilibrium was reached, take samples at multiple time points (e.g., 24h, 48h, 72h). The calculated solubility should be consistent at the later time points. The experiment must be performed at least in triplicate.

Section 3: Data Synthesis and Application in Drug Development

Expertise & Experience: The true value of physicochemical data lies in its integration. By comparing the properties of different aminoadamantane derivatives, we can establish structure-property relationships (SPRs) that guide the design of new molecules with improved pharmacokinetic profiles.

Comparative Physicochemical Data

The table below summarizes key experimental data for foundational aminoadamantanes and a representative aminoadamantane alcohol, providing a baseline for comparison.

CompoundStructurepKa (Amine)LogPAqueous SolubilityReferences
Amantadine 1-Aminoadamantane10.36 - 10.582.446,290 mg/L[5]
Memantine 1-Amino-3,5-dimethyladamantane10.27 - 10.423.28Soluble in water[6][18]
3-Amino-1-Adamantanol 3-Amino-1-hydroxyadamantaneN/A (Expected ~10-11)N/A (Expected <2.4)Insoluble in water, Soluble in organic solvents[10][16]
Structure-Property Relationships and ADME Implications

This integrated view allows for rational drug design. For example, adding the hydroxyl group to amantadine to create an aminoadamantane alcohol is intended to increase polarity. This should decrease LogP, potentially reducing off-target CNS effects, while also providing a new handle for hydrogen bonding with a target receptor. However, as seen with 3-amino-1-adamantanol, this can also drastically reduce aqueous solubility if the crystal packing energy is high.[10][16] This is a critical trade-off that must be managed.

ADME_Logic cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 ADME Outcomes Structure Aminoadamantane Alcohol Structure (Cage, -NH2, -OH) pKa pKa Structure->pKa LogD LogD Structure->LogD Solubility Solubility Structure->Solubility Absorption Absorption (Gut, etc.) pKa->Absorption Distribution Distribution (e.g., BBB Penetration) pKa->Distribution Plasma Protein Binding LogD->Absorption LogD->Distribution Metabolism Metabolism/ Clearance LogD->Metabolism Solubility->Absorption

Caption: Relationship between structure, physicochemical properties, and ADME outcomes.

Conclusion

The physicochemical characterization of aminoadamantane alcohols is a systematic, multi-faceted process that is essential for successful drug development. It moves beyond simple data collection to a deep understanding of how molecular structure dictates properties, and how those properties, in turn, predict biological behavior. By employing the robust, self-validating protocols outlined in this guide, researchers can generate high-quality data, establish clear structure-property relationships, and make informed decisions to advance the most promising candidates toward the clinic. The careful balance of the adamantane cage's lipophilicity with the polarity of the amino and hydroxyl groups makes this class of molecules a rich field for discovery, but one that demands rigorous physicochemical scrutiny.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2130, Amantadine. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4054, Memantine. [Link]

  • Zoidis, G., Kolocouris, N., Kelly, J. M., Prathalingam, S. R., Naesens, L., & De Clercq, E. (2010). Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. European Journal of Medicinal Chemistry, 45(11), 5022–5030. [Link]

  • Sasaki, T., Eguchi, S., & Toru, T. (1971). Synthesis of adamantane derivatives. 60. Stereospecific synthesis of 2,4-amino alcohol derivatives of noradamantane, protoadamantane, and adamantane via bicycloalkenyl nitrones. The Journal of Organic Chemistry, 36(18), 2661-2665. [Link]

  • Google Patents (2010). CN101798270B - Method for preparing 3-amino-1-adamantane alcohol.
  • ResearchGate (2011). A Novel Synthesis of 3-Amino-1-Adamantanemethanol. [Link]

  • Zahra, F. T., Saeed, A., et al. (2024). Molecular docking, derivatization, characterization and biological assays of amantadine. Future Medicinal Chemistry. [Link]

  • Google Patents (2014). CN103772248A - 3-Amino-1-Adamantanol.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 181458, Memantine Hydrochloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Cognitive Potential: The Science Behind Memantine Hydrochloride. [Link]

  • LookChem (2023). Cas 702-82-9, 3-Amino-1-hydroxyadamantane. [Link]

  • ResearchGate (2007). Thermodynamic properties of 1-aminoadamantane. [Link]

  • Wikipedia (2024). Memantine. [Link]

  • ResearchGate (2013). Structure of memantine hydrochloride. [Link]

  • ResearchGate (2010). Structures of amantadine (I), rimantadine (II), and aminoadamantane derivatives with trypanocidal activity (III-V). [Link]

  • ResearchGate (2019). Further calculations on solubility of 3-amino-1-adamantanol in ethanol+water binary solvent mixtures at various temperatures. [Link]

  • ScienceDaily (2017). New data to aid production and storage of 'fascinating' medication. [Link]

  • National Institutes of Health (2019). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. [Link]

  • ACS Publications (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]

  • PubMed (2024). Molecular docking, derivatization, characterization and biological assays of amantadine. [Link]

  • MDPI (2020). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. [Link]

  • ResearchGate (2022). Single-crystal X-ray crystallographic data of compounds 7d and 8d. [Link]

  • MDPI (2017). Adamantane in Drug Delivery Systems and Surface Recognition. [Link]

  • PubMed (1995). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. [Link]

  • Solubility of Things (n.d.). 1-Adamantylamine. [Link]

  • Pharmacia (2023). Adamantane-containing drug delivery systems. [Link]

  • ACD/Labs (n.d.). LogP—Making Sense of the Value. [Link]

  • Agilent (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64152, 1-Adamantanol. [Link]

  • Wikipedia (2024). Adamantane. [Link]

  • Chemistry LibreTexts (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • MDPI (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • Drug Hunter (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • YouTube (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

  • Masaryk University (2008). The synthesis and characterization of new aminoadamantane derivatives of hexachloro-cyclo-triphosphazene. [Link]

  • ResearchGate (2020). Identification of an Alcohol with 13C NMR Spectroscopy. [Link]

  • Oregon State University (n.d.). Spectroscopy of Alcohols: Identification. [Link]

Sources

stereochemistry of 1-(1-Aminoethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Stereochemistry of 1-(1-Aminoethyl)adamantan-2-ol: Synthesis, Characterization, and Implications for Drug Discovery

Abstract

Adamantane derivatives have emerged as a privileged scaffold in medicinal chemistry, prized for their unique steric and lipophilic properties that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of stereogenic centers into the adamantane framework, as exemplified by this compound, presents both a significant opportunity and a formidable challenge in drug design. The precise three-dimensional arrangement of substituents profoundly influences molecular recognition by biological targets, making stereochemical control paramount. This guide provides a comprehensive technical overview of the , delineating strategies for stereoselective synthesis, robust analytical methods for stereochemical assignment, and the underlying principles that govern these processes. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of chiral adamantane derivatives.

Introduction: The Significance of Stereoisomerism in Adamantane-Based Drug Candidates

The adamantane nucleus, a rigid, tricyclic hydrocarbon, imparts a range of desirable properties to bioactive molecules, including metabolic stability, improved oral bioavailability, and enhanced binding affinity. When functionalized with multiple substituents, the adamantane cage can give rise to a variety of stereoisomers. In the case of this compound, the presence of three stereogenic centers—at C1 and C2 of the adamantane core and at the α-carbon of the aminoethyl side chain—results in a total of eight possible stereoisomers (four pairs of enantiomers).

The biological activity of these stereoisomers can differ dramatically. One isomer may exhibit potent therapeutic effects, while another may be inactive or even elicit undesirable off-target effects. Therefore, the ability to selectively synthesize and characterize each stereoisomer is not merely an academic exercise but a critical step in the development of safe and effective therapeutics. This guide will explore the stereochemical intricacies of this compound, providing a foundational understanding for its rational design and development.

The Stereoisomers of this compound

The rigid cage-like structure of the adamantane core introduces unique stereochemical considerations. In this compound, the relative orientation of the hydroxyl group at C2 and the aminoethyl group at C1 can be described as syn or anti. The chiral center in the side chain adds another layer of complexity, resulting in the following diastereomeric and enantiomeric pairs:

  • (1R, 2R, 1'R)-1-(1-Aminoethyl)adamantan-2-ol and its enantiomer (1S, 2S, 1'S)

  • (1R, 2R, 1'S)-1-(1-Aminoethyl)adamantan-2-ol and its enantiomer (1S, 2S, 1'R)

  • (1R, 2S, 1'R)-1-(1-Aminoethyl)adamantan-2-ol and its enantiomer (1S, 2R, 1'S)

  • (1R, 2S, 1'S)-1-(1-Aminoethyl)adamantan-2-ol and its enantiomer (1S, 2R, 1'R)

The syn and anti relationship between the C1 and C2 substituents significantly influences the overall molecular shape and its potential interactions with a biological target.

G cluster_syn syn-Diastereomers cluster_anti anti-Diastereomers cluster_sidechain Side Chain Chirality syn_RR syn-(R,R)-adamantane core side_R (R)-aminoethyl syn_RR->side_R Combination leads to (1R,2R,1'R) & (1R,2R,1'S) and their enantiomers side_S (S)-aminoethyl syn_RR->side_S syn_SS syn-(S,S)-adamantane core anti_RS anti-(R,S)-adamantane core anti_RS->side_R Combination leads to (1R,2S,1'R) & (1R,2S,1'S) and their enantiomers anti_RS->side_S anti_SR anti-(S,R)-adamantane core

Figure 1: Logical relationship of stereoisomers of this compound.

Stereoselective Synthesis Strategies

The synthesis of a single, desired stereoisomer of this compound requires a carefully designed synthetic route that controls the stereochemistry at each of the three chiral centers.

Control of Stereochemistry on the Adamantane Core

A common strategy to achieve stereocontrol on the adamantane nucleus is to start from a prochiral precursor and employ a chiral auxiliary or catalyst. For the 1,2-disubstitution pattern, a key intermediate is often an adamantane-1-carboxylic acid-2-one.

Experimental Protocol: Asymmetric Reduction of Adamantane-1-carboxylic acid-2-one

  • Substrate Preparation: Synthesize adamantane-1-carboxylic acid-2-one from a suitable adamantane precursor.

  • Chiral Reducing Agent: Prepare a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst).

  • Asymmetric Reduction: Dissolve the adamantane-1-carboxylic acid-2-one in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon). Cool the solution to a low temperature (e.g., -78 °C).

  • Catalyst Addition: Add the chiral oxazaborolidine catalyst (typically 5-10 mol%).

  • Borane Addition: Slowly add a solution of a borane source (e.g., borane-dimethyl sulfide complex) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction with a protic solvent (e.g., methanol) at low temperature.

  • Workup and Purification: Perform an aqueous workup to remove boron byproducts. Purify the resulting chiral hydroxy acid by column chromatography or recrystallization.

The choice of the enantiomer of the chiral catalyst will determine the stereochemistry of the resulting hydroxyl group at C2.

Introduction of the Chiral Aminoethyl Side Chain

With the stereochemistry at C2 established, the next critical step is the introduction of the chiral aminoethyl group at C1. This can be achieved through various methods, including the use of chiral building blocks or asymmetric Strecker synthesis.

Experimental Protocol: Chiral Auxiliary-Mediated Alkylation

  • Auxiliary Attachment: Convert the carboxylic acid group of the chiral hydroxy acid to an amide using a chiral amine auxiliary (e.g., Evans' auxiliary).

  • Enolate Formation: Treat the resulting amide with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature to form the corresponding enolate.

  • Electrophilic Amination: React the enolate with an electrophilic nitrogen source (e.g., a dialkyl azodicarboxylate) to introduce the nitrogen atom.

  • Auxiliary Cleavage: Cleave the chiral auxiliary under appropriate conditions (e.g., hydrolysis or reduction) to yield the desired amino acid precursor.

  • Reduction to Amino Alcohol: Reduce the carboxylic acid group to an alcohol to complete the synthesis of the this compound.

G A Adamantane-1-carboxylic acid-2-one B Asymmetric Reduction (e.g., CBS catalyst) A->B C Chiral Hydroxy Acid B->C D Chiral Auxiliary Attachment C->D E N-Acyl Oxazolidinone D->E F Enolate Formation (LDA) E->F G Electrophilic Amination F->G H N-Protected Amino Acid Derivative G->H I Auxiliary Cleavage H->I J Chiral Amino Acid I->J K Reduction J->K L This compound (Single Stereoisomer) K->L

synthesis of chiral 1,2-disubstituted adamantanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Chiral 1,2-Disubstituted Adamantanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold, a rigid, lipophilic, and structurally unique diamondoid, is a privileged motif in medicinal chemistry and materials science.[1][2][3] Its incorporation into molecular structures can significantly enhance pharmacological properties such as metabolic stability and receptor binding.[1][4] When substituted at the 1 and 2 positions, the resulting adamantane derivative is inherently chiral, opening avenues for enantioselective interactions with biological targets.[5][6] However, accessing enantiomerically pure 1,2-disubstituted adamantanes is a formidable synthetic challenge due to the cage's unique steric and electronic properties. This guide provides a comprehensive overview of the core strategies for synthesizing these valuable chiral building blocks, focusing on the underlying principles, field-proven protocols, and troubleshooting insights to empower researchers in this specialized domain.

The Strategic Imperative for Chiral 1,2-Adamantanes

Unlike the more commonly synthesized achiral 1,3-disubstituted derivatives, the 1,2-substitution pattern places functional groups on adjacent bridgehead (tertiary) and bridge (secondary) carbons. This arrangement generates a chiral center, making these compounds highly sought after for applications where stereochemistry is critical, such as in enantioselective catalysis and the development of stereospecific pharmaceuticals.[6] The primary hurdles in their synthesis include the difficulty of functionalizing the sterically hindered and chemically robust C-H bonds of the adamantane core and controlling the stereochemistry of the vicinal substituents.[5][7] This guide dissects the three principal strategic approaches to overcome these challenges: de novo framework construction, skeletal rearrangement, and asymmetric functionalization.

Core Synthetic Strategies: A Comparative Analysis

The selection of a synthetic strategy depends critically on the target molecule's complexity, required scale, and the desired enantiomeric purity. Each approach offers a distinct set of advantages and limitations.

Synthetic_Strategies_Overview cluster_strategies Principal Synthetic Approaches cluster_s3_methods Asymmetric Functionalization Methods Start Target: Chiral 1,2-Disubstituted Adamantane S1 Strategy 1: De Novo Framework Construction Start->S1 Choose Strategy S2 Strategy 2: Skeletal Rearrangement Start->S2 Choose Strategy S3 Strategy 3: Asymmetric Functionalization Start->S3 Choose Strategy S3a Chiral Resolution (Classical & Kinetic) S3->S3a Select Method S3b Chiral Auxiliaries (e.g., Evans Oxazolidinones) S3->S3b Select Method S3c Asymmetric Catalysis (e.g., C-H Functionalization) S3->S3c Select Method

Caption: Overview of primary synthetic routes to chiral 1,2-adamantanes.

Strategy 1: De Novo Construction of the Adamantane Framework

This "ground-up" approach involves building the adamantane cage from simpler, often acyclic or bicyclic precursors that already contain the desired substitution pattern.[5][8][9] The primary advantage is the ability to install functionality precisely where needed, circumventing the challenges of direct C-H functionalization on the pre-formed cage.

  • Causality: The logic here is to control the substitution pattern before the thermodynamically stable adamantane core is fully formed. Reactions often involve intramolecular aldol condensations or Michael additions on bicyclo[3.3.1]nonane precursors, which then cyclize to form the final cage.[5] While powerful for accessing complex substitution patterns, these multi-step total synthesis routes can be lengthy and less practical for large-scale production.[9]

Strategy 2: Skeletal Rearrangement of Protoadamantane Precursors

One of the most elegant and effective methods for accessing 1,2-disubstituted adamantanes is through the acid-catalyzed rearrangement of 4-substituted protoadamantanes.[10] The protoadamantane skeleton is a less stable isomer that readily rearranges to the adamantane core via a series of Wagner-Meerwein shifts, driven by the release of ring strain.[5]

  • Expertise & Trustworthiness: This route is highly reliable and often proceeds in high yield.[10] A key feature is that the rearrangement can proceed with complete retention of enantiopurity if a chiral protoadamantane precursor is used.[11] This stereoretentive nature is due to the formation of a chiral bridged carbocation intermediate where one face is sterically shielded, directing the incoming nucleophile.[11] Common transformations, such as the Ritter reaction on a protoadamantanol, can be used to install an amine at the 2-position, yielding valuable 1,2-amino alcohol precursors after hydrolysis.[6][10]

Protoadamantane_Rearrangement Proto Chiral 4-R-Protoadamantan-4-ol Carbocation Formation of Chiral Bridged Carbocation (Acid-catalyzed) Proto->Carbocation Rearrangement Wagner-Meerwein Shift (Stereoretentive) Carbocation->Rearrangement Adamantyl_Cation 1-R-Adamantan-2-yl Cation Rearrangement->Adamantyl_Cation Nucleophile Nucleophilic Attack (e.g., MeCN in Ritter Reaction) Adamantyl_Cation->Nucleophile Product Chiral 1,2-Disubstituted Adamantane Nucleophile->Product

Caption: Stereoretentive synthesis via protoadamantane rearrangement.

Strategy 3: Asymmetric Functionalization of a Pre-formed Core

This strategy involves introducing chirality to an existing achiral or racemic adamantane derivative. This is often the most direct approach but requires sophisticated methods to control stereochemistry.

This classical technique separates a racemic mixture into its constituent enantiomers.

  • Diastereomeric Salt Crystallization: A racemic adamantane containing an acidic or basic functional group (e.g., a carboxylic acid or amine) is reacted with a chiral resolving agent (e.g., (R)-(-)-tartaric acid or (S)-(-)-brucine) to form a pair of diastereomeric salts.[12][13] These diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized and separated. The resolving agent is then cleaved to yield the enantiomerically pure adamantane.[13]

  • Kinetic Resolution: A chiral catalyst or enzyme (e.g., Candida antarctica lipase B) reacts at different rates with the two enantiomers of a racemic mixture.[11] This allows for the separation of the faster-reacting enantiomer (which is converted to a new product) from the slower-reacting, unreacted enantiomer. The main drawback is the theoretical maximum yield of 50% for the desired enantiomer.[11]

A chiral auxiliary is a molecule that is temporarily attached to the adamantane substrate to direct the stereochemical outcome of a subsequent reaction.[14] After the transformation, the auxiliary is removed and can often be recovered. The Evans' oxazolidinone auxiliaries are a benchmark for this approach, particularly for the asymmetric alkylation of adamantane-1-carboxylic acid derivatives.[11]

  • Causality: The bulky chiral auxiliary blocks one face of the enolate formed from the N-acylated adamantane, forcing an incoming electrophile to attack from the less sterically hindered face. This results in a highly diastereoselective C-C bond formation. The choice of Lewis acid (e.g., TiCl₄) and solvent can further enhance this facial selectivity.[11] Subsequent cleavage of the auxiliary yields the enantiomerically enriched 1,2-disubstituted adamantane.

This cutting-edge strategy aims to directly convert a C-H bond into a new functional group with high regio- and enantioselectivity. The high bond dissociation energy of adamantane's C-H bonds makes this particularly challenging.[7][15]

  • Directed C-H Functionalization: A directing group is temporarily installed on the adamantane scaffold to chelate to a transition metal catalyst (e.g., Palladium). This brings the catalyst into close proximity to a specific C-H bond, enabling its selective functionalization.[16][17]

  • Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: Recent advances have shown that photoredox catalysis, often coupled with a HAT catalyst, can selectively activate the strong tertiary C-H bonds of adamantane.[18][19] This allows for the formation of an adamantyl radical that can engage in various bond-forming reactions.[7][17] While achieving high enantioselectivity in these radical processes for 1,2-disubstitution is still an evolving field, it represents the future frontier for efficient and atom-economical synthesis.[20]

Data Summary and Strategy Comparison

StrategyCore PrincipleAdvantagesDisadvantagesTypical e.e.
De Novo Construction Build the cage with substituents already in place.[5]Precise control over complex substitution patterns.Often lengthy, multi-step sequences; can be low-yielding.N/A (Chirality from starting materials)
Protoadamantane Rearrangement Strain-driven, stereoretentive rearrangement.[10][11]High yields, excellent stereochemical retention.Requires synthesis of specific protoadamantane precursors.>98%
Chiral Resolution Separate a racemic mixture.[13]Utilizes established, well-understood techniques.50% theoretical max yield; can be laborious.>99% (after separation)
Chiral Auxiliaries Temporarily attach a chiral director.[11][14]High diastereoselectivity, reliable, well-documented.Requires additional steps for attachment and removal.>95%
Asymmetric C-H Functionalization Direct, catalytic conversion of C-H bonds.[17][18]Highly atom-economical, reduces step count.Regio- and enantioselectivity can be challenging.Varies widely; rapidly improving.

Field-Proven Protocol: Asymmetric Alkylation via an Evans' Chiral Auxiliary

This protocol describes the synthesis of an enantiomerically enriched 2-alkyl-adamantane-1-carboxylic acid derivative, a versatile intermediate for further elaboration. The procedure is self-validating through checkpoints for reaction completion and diastereoselectivity analysis.

Chiral_Auxiliary_Workflow cluster_prep Step 1: Auxiliary Attachment cluster_asym Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage A1 Adamantane-1-carboxylic acid A2 Convert to Acid Chloride (e.g., (COCl)₂, cat. DMF) A1->A2 A3 Couple with Lithiated (S)-4-benzyl-2-oxazolidinone A2->A3 A4 N-Acyl Oxazolidinone Adduct A3->A4 B1 Form Ti-Enolate (TiCl₄, Hünig's base, -78 °C) A4->B1 B2 Add Electrophile (e.g., Allyl Bromide) B1->B2 B3 Diastereomerically Enriched Product B2->B3 C1 Hydrolyze with LiOOH (THF/H₂O) B3->C1 C2 Isolate Chiral Carboxylic Acid and Recover Auxiliary C1->C2 C3 Enantiomerically Enriched 1,2-Disubstituted Adamantane C2->C3

Caption: Workflow for asymmetric synthesis using an Evans' chiral auxiliary.

A. Materials & Reagents

  • Adamantane-1-carboxylic acid

  • Oxalyl chloride, Dimethylformamide (DMF, catalytic)

  • (S)-4-benzyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi) in hexanes

  • Titanium (IV) chloride (TiCl₄)

  • N,N-Diisopropylethylamine (Hünig's base)

  • Electrophile (e.g., Allyl bromide)

  • Lithium hydroxide (LiOH), 30% Hydrogen peroxide (H₂O₂)

  • Anhydrous solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)

B. Step-by-Step Methodology

  • Auxiliary Attachment:

    • To a solution of adamantane-1-carboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic drop of DMF, followed by slow addition of oxalyl chloride (1.2 eq) at 0 °C. Warm to room temperature and stir for 2 hours until gas evolution ceases. Remove solvent and excess reagent under vacuum to yield the crude acid chloride.

    • In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.1 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes to form the lithium salt.

    • Add the freshly prepared adamantane acid chloride (dissolved in THF) to the lithiated auxiliary solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

    • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography (silica gel) to obtain the N-acylated oxazolidinone adduct.

  • Diastereoselective Alkylation:

    • Dissolve the N-acylated adduct (1.0 eq) in anhydrous DCM and cool to -78 °C. Add TiCl₄ (1.1 eq) dropwise, resulting in a deep red solution. Stir for 5 minutes.

    • Add Hünig's base (1.2 eq) slowly. The solution color should change. Stir for 30 minutes to ensure complete enolate formation.

    • Add the electrophile (e.g., allyl bromide, 1.5 eq) and stir at -78 °C for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material. A small aliquot can be worked up and analyzed by ¹H NMR to determine the diastereomeric ratio.

    • Quench the reaction with a 1:1 mixture of saturated aqueous NH₄Cl and water. Extract with DCM, and purify by column chromatography to isolate the alkylated product.

  • Auxiliary Cleavage:

    • Dissolve the purified alkylated product in a 3:1 mixture of THF and water at 0 °C.

    • Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir vigorously at 0 °C for 4 hours.

    • Quench with aqueous sodium sulfite (Na₂SO₃) until a negative peroxide test is obtained (using starch-iodide paper).

    • Acidify the mixture to pH ~2 with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

    • Purify the carboxylic acid by chromatography or crystallization.

C. Analysis of Enantiomeric Excess

  • The enantiomeric excess (e.e.) of the final carboxylic acid product should be determined by chiral High-Performance Liquid Chromatography (HPLC) after conversion to a suitable derivative (e.g., a methyl ester via diazomethane or TMS-diazomethane).

Conclusion and Future Outlook

The remains a challenging yet highly rewarding area of organic chemistry. While classical methods involving skeletal rearrangements and chiral auxiliaries provide robust and reliable pathways to these molecules, the future of the field points towards the continued development of catalytic asymmetric C-H functionalization.[5][11][17] These emerging methods promise more atom-economical and step-efficient syntheses, which will further accelerate the discovery and development of novel adamantane-based therapeutics and advanced materials. For the practicing scientist, a thorough understanding of all available strategies is essential for selecting the optimal route that balances efficiency, scalability, and stereochemical control for the specific target at hand.

References

  • Štěpánek, P., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636. [Link][5][6][8][9][10]

  • ResearchGate. (2025). Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. [Link][1][3]

  • PubMed. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed. [Link]

  • ResearchGate. (2025). Synthesis of 1,2-diaminoadamantane and chiral ligands derived from it. ResearchGate. [Link]

  • ResearchGate. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. ResearchGate. [Link]

  • Martin, D. B. C., et al. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central. [Link]

  • NIH. (n.d.). Asymmetric Synthesis of Noradamantane Scaffolds via Diphenylprolinol Silyl Ether‐Mediated Domino Michael/Epimerization/Michael (or Aldol)/1,2‐Addition Reactions. National Institutes of Health. [Link]

  • Fagnou, K., et al. (2015). C-H FUNCTIONALIZATION OF ADAMANTANE DERIVATIVES. SlideShare. [Link]

  • PubMed Central. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. National Institutes of Health. [Link]

  • Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link][17][18][19][20]

  • Royal Society of Chemistry. (n.d.). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry. [Link]

  • Ben-Gurion University Research Portal. (1971). Synthesis of 1,2- and 2,4-Disubstituted Adamantanes. The Protoadamantane Route. Ben-Gurion University of the Negev. [Link]

  • PubMed. (2023). Nascent pharmacological advancement in adamantane derivatives. PubMed. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • NIH. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PubMed Central. [Link]

  • ResearchGate. (n.d.). (PDF) Four-Directional Synthesis of Adamantane Derivatives. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Nascent pharmacological advancement in adamantane derivatives. Semantic Scholar. [Link]

  • University of Wisconsin. (n.d.). Adamantanes. University of Wisconsin. [Link]

  • ResearchGate. (n.d.). (PDF) Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ResearchGate. [Link]

  • ACS Publications. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis. [Link]

  • ACS Publications. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

  • SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. [Link]

  • ResearchGate. (n.d.). Catalytic C−H functionalization of adamantane by Ir‐cat. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

  • PubMed Central. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. National Institutes of Health. [Link]

  • Semantic Scholar. (n.d.). [PDF] Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. Semantic Scholar. [Link]

  • ResearchGate. (2025). Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. ResearchGate. [Link]

  • NIH. (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. PubMed Central. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue Chemistry. [Link]

  • ACS Publications. (n.d.). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications. [Link]

  • Michigan State University. (n.d.). One-Pot Regio- and Stereoselective Cyclization of 1,2,n-Triols. MSU Chemistry. [Link]

Sources

A Multi-technique Approach to the Spectroscopic Analysis of 1-(1-Aminoethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

1-(1-Aminoethyl)adamantan-2-ol is a chiral, disubstituted adamantane derivative of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by its rigid cage structure, including high lipophilicity and metabolic stability. The precise substitution pattern and stereochemistry are critical for its biological activity. This guide provides a comprehensive, multi-technique spectroscopic workflow for the unambiguous structural elucidation and characterization of this molecule. We move beyond simple data reporting to explain the causality behind experimental choices, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. This document serves as a practical blueprint for researchers requiring robust, verifiable analytical protocols for complex adamantane derivatives.

Introduction: The Analytical Challenge

The adamantane scaffold is a privileged structure in drug design, offering a rigid, lipophilic anchor to optimize pharmacokinetics.[1] When functionalized, as in this compound, its inherent symmetry is broken, creating a complex analytical challenge. The molecule possesses multiple stereocenters: at C1 and C2 of the adamantane cage and at the α-carbon of the aminoethyl side chain. This results in the potential for multiple diastereomers (e.g., syn and anti orientations of the substituents) and their respective enantiomers.

A definitive analysis, therefore, must not only confirm the molecular formula and connectivity but also provide clear evidence for the relative and, if necessary, absolute stereochemistry. This guide establishes a logical, self-validating workflow to achieve this.

The Integrated Spectroscopic Workflow

Spectroscopic_Workflow cluster_0 Initial Confirmation cluster_1 Definitive Structure & Stereochemistry MS Mass Spectrometry (HRMS) IR Infrared Spectroscopy (FTIR-ATR) MS->IR Confirms Mass NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Skeleton NMR_Stereo Stereochemical NMR (NOESY, Chiral Derivatization) NMR_2D->NMR_Stereo Confirms Connectivity

Caption: Integrated workflow for the analysis of this compound.

Mass Spectrometry (MS): The First Gate

3.1. Rationale & Expertise

Mass spectrometry is the initial and most crucial step. It provides the molecular weight, which is the foundational piece of evidence for the compound's identity. We prioritize Electrospray Ionization (ESI) in positive ion mode due to the basicity of the amino group, which readily accepts a proton to form a stable [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS) is non-negotiable, as it provides the exact mass, allowing for the unambiguous determination of the elemental formula (C₁₂H₂₁NO) and distinguishing it from any potential isomeric impurities.

3.2. Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid ensures efficient protonation.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap) using a known standard appropriate for the mass range (e.g., sodium trifluoroacetate cluster) to ensure mass accuracy below 5 ppm.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ precursor ion and subject it to collision-induced dissociation (CID) to obtain characteristic fragment ions.

3.3. Data Interpretation

The adamantane cage is known for its distinct fragmentation patterns.[2][3] The analysis should focus on identifying the molecular ion and key fragments.

Ion Expected Exact Mass (m/z) Formula Interpretation
[M+H]⁺196.1701[C₁₂H₂₂NO]⁺Molecular Ion (Protonated)
[M+H - H₂O]⁺178.1596[C₁₂H₂₀N]⁺Loss of water from the hydroxyl group.[4]
[M+H - C₂H₅N]⁺151.1123[C₁₀H₁₅O]⁺Loss of the ethylamine side chain.
[Ad]⁺135.1174[C₁₀H₁₅]⁺Adamantyl cation, a hallmark fragment.[3][5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

4.1. Rationale & Expertise

FTIR, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid, non-destructive technique to confirm the presence of the key functional groups (amine and alcohol). The positions and shapes of the O-H and N-H stretching bands are diagnostic. Intramolecular hydrogen bonding between the adjacent -OH and -NH₂ groups is expected, which can lead to band broadening and slight shifts in frequency.

4.2. Experimental Protocol: FTIR-ATR

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

4.3. Data Interpretation

Frequency Range (cm⁻¹) Vibration Expected Appearance
3500 - 3200O-H and N-H stretchingA broad, strong band resulting from the overlap of alcohol and primary amine stretches, indicative of hydrogen bonding.[6]
2960 - 2850Aliphatic C-H stretchingStrong, sharp peaks characteristic of the adamantane cage CH and CH₂ groups.[6]
1650 - 1580N-H bending (scissoring)A medium intensity band, confirming the primary amine.
1100 - 1000C-O stretchingA strong band corresponding to the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

5.1. Rationale & Expertise

NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of the molecule. A full suite of 1D and 2D experiments is required for an unimpeachable assignment. The choice of solvent is critical; while CDCl₃ can be used, DMSO-d₆ is often superior as it slows the exchange of the -OH and -NH₂ protons, allowing them to be observed as distinct, often coupleable, signals.

5.2. Experimental Protocols

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire with a spectral width of ~12 ppm, a relaxation delay of 2s, and 16 scans.

  • ¹³C NMR: Acquire with proton decoupling, a spectral width of ~220 ppm, a relaxation delay of 2s, and >1024 scans.

  • DEPT-135: Run to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks (e.g., within the adamantane cage and the aminoethyl side chain).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons, which is essential for connecting the substituents to the cage.

5.3. Predicted NMR Data & Interpretation

The high symmetry of the parent adamantane is broken, so all 10 carbons and 21 protons are expected to be chemically non-equivalent, leading to complex spectra.

Table: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton(s) Predicted δ (ppm) Multiplicity Notes
Adamantane CH, CH₂1.4 - 2.2Complex multipletsA crowded region of overlapping signals characteristic of a substituted adamantane cage.[1][7]
-CH (OH)-~3.5 - 3.8Broad singlet or doubletPosition and multiplicity depend on coupling to the adjacent adamantane proton.
-OH ~4.5 - 5.5Doublet or broad sExchangeable proton. Its coupling to the CH(OH) proton confirms its identity.
-CH (NH₂)CH₃~2.8 - 3.2QuartetCoupled to the adjacent methyl protons (3H) and potentially the NH₂ protons.
-NH~1.5 - 2.5Broad singletExchangeable protons. May appear as two separate signals if rotation is slow.
-CH(NH₂)CH~1.0 - 1.2DoubletCoupled to the adjacent methine proton (1H).

Table: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon(s) Predicted δ (ppm) DEPT-135 Notes
Adamantane C1 (bridgehead)~40 - 45Quaternary (absent)Point of attachment for the aminoethyl group.
Adamantane C2 (bridgehead)~70 - 75CH (positive)Carbon bearing the hydroxyl group.
Other Adamantane C25 - 40CH, CH₂Multiple signals corresponding to the rest of the cage carbons.[8]
-C H(NH₂)CH₃~50 - 55CH (positive)Methine carbon of the side chain.
-CH(NH₂) C H₃~18 - 22CH₃ (positive)Methyl carbon of the side chain.

5.4. Unambiguous Connectivity with 2D NMR

The HMBC experiment is the final arbiter of connectivity. It proves that the aminoethyl and hydroxyl groups are attached to adjacent carbons on the adamantane ring.

Caption: Key HMBC correlations confirming the 1,2-substitution pattern.

5.5. Probing Stereochemistry

  • Relative Stereochemistry (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can reveal through-space proximity. A cross-peak between the proton on C2 (-CH(OH)-) and the α-proton of the aminoethyl side chain would strongly suggest a syn relationship. The absence of this correlation would imply an anti relationship.

  • Absolute Configuration (Chiral Derivatization): To distinguish between enantiomers, derivatization with a chiral agent like Mosher's acid (MTPA) is the gold standard.[9][10] By creating two diastereomeric esters (at the -OH group) and amides (at the -NH₂ group), the signals for the protons near the new chiral centers will be resolved in the ¹H NMR spectrum, allowing for the determination of the absolute configuration based on established models.[11]

Conclusion: A Synthesis of Evidence

The spectroscopic analysis of this compound requires a methodical, multi-pronged approach. By integrating HRMS, FTIR, and a comprehensive suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. HRMS confirms the elemental formula, FTIR validates the presence of key functional groups, and advanced NMR techniques definitively establish the atomic connectivity and relative stereochemistry. This rigorous workflow ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required for research and drug development.

References

  • Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Organic & Biomolecular Chemistry. [Link][9][11]

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196. [Link][2][4]

  • ResearchGate. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives. Request PDF. [Link][12]

  • Seco, J. M., Quinoá, E., & Riguera, R. (2005). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. Organic Letters. [Link][10]

  • Tan, K. H., et al. (2018). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules. [Link][6]

  • ResearchGate. (n.d.). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Request PDF. [Link][8]

  • Khullar, K. K., Bell, C. L., & Bauer, L. (1970). Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 35(10), 3761-3762. [Link][5]

  • Barišić, N., et al. (2017). Dissociative ionisation of adamantane: a combined theoretical and experimental study. Physical Chemistry Chemical Physics. [Link][3]

  • Pindela, F., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. [Link][7]

  • Wikipedia. (n.d.). Adamantane. [Link][1]

  • Rennie, M., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry - A European Journal. [Link][13]

  • Dzhemilev, U. M., et al. (2004). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). ResearchGate. [Link][14]

  • Skomorokhov, M. Y., et al. (2003). Reaction of Adamantan-2-one with Acetonitrile in Basic Media. ResearchGate. [Link][15]

  • NIST. (n.d.). Adamantan-2-ol. NIST Chemistry WebBook. [Link][16]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 1-(1-Aminoethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(1-Aminoethyl)adamantan-2-ol, a key adamantane derivative with potential applications in medicinal chemistry and materials science. The protocol details a robust two-step synthetic pathway commencing from commercially available adamantanone. The described methodology is designed for reproducibility and scalability, incorporating insights into critical process parameters, reaction mechanisms, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex scaffolds.

Introduction: The Significance of Adamantane Scaffolds

Adamantane and its derivatives are rigid, lipophilic, three-dimensional hydrocarbon cages that have garnered significant interest in drug discovery. Their unique cage-like structure can impart favorable pharmacokinetic properties, including enhanced metabolic stability, improved bioavailability, and the ability to anchor a molecule within a biological target's binding pocket. Notable drugs incorporating the adamantane moiety include Amantadine (antiviral), Memantine (Alzheimer's disease treatment), and Saxagliptin (anti-diabetic).

The target molecule, this compound, is a vicinal amino alcohol. This structural motif is a valuable pharmacophore found in numerous biologically active compounds and serves as a crucial building block for synthesizing more complex molecules and chiral ligands. The synthesis protocol herein describes a reliable method to access this compound via a Grignard reaction followed by a Ritter-type reaction and hydrolysis sequence.

Synthetic Strategy & Mechanistic Rationale

The synthesis of this compound is efficiently achieved through a two-stage process starting from adamantanone. This strategy was selected for its high-yield potential and the use of readily accessible reagents.

Stage 1: Grignard Addition. The initial step involves the nucleophilic addition of an ethyl group to the carbonyl carbon of adamantanone. This is accomplished using ethylmagnesium bromide (EtMgBr), a classic Grignard reagent. The adamantane cage's steric bulk directs the nucleophilic attack, leading to the formation of the tertiary alcohol, 2-ethyladamantan-2-ol. The choice of an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is critical as it solvates the magnesium ion, stabilizing the Grignard reagent.

Stage 2: Ritter Reaction & Hydrolysis. The tertiary alcohol produced in Stage 1 is then subjected to a Ritter reaction. In the presence of a strong acid (e.g., sulfuric acid) and a nitrile (acetonitrile), the hydroxyl group is protonated and eliminated as a water molecule, generating a stable tertiary carbocation at the C2 position. The lone pair of electrons on the nitrogen atom of acetonitrile then acts as a nucleophile, attacking the carbocation. The resulting nitrilium ion intermediate is subsequently hydrolyzed by water to yield the corresponding N-acetylated amine. The final step is the hydrolysis of this amide under acidic or basic conditions to afford the desired primary amine, this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

G cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Ritter Reaction & Hydrolysis A Adamantanone B 2-Ethyladamantan-2-ol A->B EtMgBr, THF 0°C to RT C N-(1-(2-hydroxyadamantan-2-yl)ethyl)acetamide B->C 1. H₂SO₄, Acetonitrile 2. H₂O D This compound (Final Product) C->D Acid or Base Hydrolysis (e.g., HCl or NaOH)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
AdamantanoneC₁₀H₁₄O150.22≥98%Sigma-Aldrich
Ethylmagnesium BromideC₂H₅BrMg133.273.0 M in Diethyl EtherSigma-Aldrich
AcetonitrileCH₃CN41.05Anhydrous, ≥99.8%Sigma-Aldrich
Sulfuric AcidH₂SO₄98.08Concentrated (95-98%)Fisher Scientific
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%Sigma-Aldrich
Saturated NH₄Cl (aq)NH₄Cl53.49-In-house prep.
Sodium HydroxideNaOH40.00Pellets, ≥97%Fisher Scientific
Hydrochloric AcidHCl36.46Concentrated (37%)Fisher Scientific
Magnesium SulfateMgSO₄120.37AnhydrousVWR
Stage 1: Synthesis of 2-Ethyladamantan-2-ol
  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with adamantanone (7.5 g, 50 mmol). Dissolve it in 100 mL of anhydrous diethyl ether.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Grignard Addition: Add ethylmagnesium bromide (20 mL of 3.0 M solution in diethyl ether, 60 mmol, 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate/Hexanes).

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-ethyladamantan-2-ol, is obtained as a white solid and can be purified by recrystallization from hexanes or used directly in the next step if purity is deemed sufficient (>95% by ¹H NMR).

Stage 2: Synthesis of this compound
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 2-ethyladamantan-2-ol (approx. 50 mmol) in 75 mL of acetonitrile.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (15 mL) dropwise. Caution: This addition is highly exothermic.

  • Ritter Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 50 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis (Amide Formation): Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice. A white precipitate of the N-acetylated intermediate should form.

  • Workup (Amide Isolation): Basify the mixture to pH 8-9 with a 6 M aqueous sodium hydroxide (NaOH) solution. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, dry over MgSO₄, and concentrate in vacuo to yield the crude amide, N-(1-(2-hydroxyadamantan-2-yl)ethyl)acetamide.

  • Amide Hydrolysis: To the crude amide, add 100 mL of 6 M aqueous hydrochloric acid (HCl). Heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours.

  • Final Workup & Isolation: Cool the reaction mixture to room temperature. Wash with diethyl ether (2 x 50 mL) to remove any non-basic impurities. Basify the aqueous layer to pH >12 with solid NaOH or 10 M NaOH solution, ensuring the flask is cooled in an ice bath.

  • Extraction: Extract the final product with dichloromethane (3 x 75 mL).

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a solid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • Melting Point: To check for purity against a reference value.

Safety & Handling

  • Ethylmagnesium Bromide: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Concentrated Acids (H₂SO₄, HCl): Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE. Always add acid to water/solvent, never the other way around.

  • Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated area away from ignition sources.

  • Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care.

References

A comprehensive list of references supporting the described chemical transformations and principles will be provided upon request. The methodologies are based on established organic chemistry reactions, including the Grignard and Ritter reactions, which are widely documented in standard organic chemistry literature.

Introduction: The Adamantane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 1-(1-Aminoethyl)adamantan-2-ol using Nuclear Magnetic Resonance (NMR) Spectroscopy

Adamantane and its derivatives represent a unique class of rigid, lipophilic, three-dimensional structures that have garnered significant attention in medicinal chemistry and materials science. The incorporation of an adamantane cage into a molecular structure can enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity. Compounds such as Amantadine and Rimantadine are notable examples of adamantane-based antiviral drugs.[1] The synthesis of novel, functionalized adamantane derivatives like this compound opens new avenues for developing therapeutic agents. However, the complexity and high symmetry of the adamantane core, coupled with the introduction of multiple stereocenters, make unambiguous structural characterization a non-trivial task.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the definitive structural elucidation of such complex organic molecules in solution.[2] This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the acquisition, interpretation, and validation of NMR data for this compound. As specific experimental data for this exact molecule is not widely published, this guide provides a predictive framework based on established principles of NMR spectroscopy for adamantane derivatives and amino alcohols, alongside detailed protocols for empirical verification.[3][4][5]

Predicted NMR Spectral Analysis

A thorough understanding of the expected NMR signals is crucial before undertaking experimental work. The predictions below are based on the analysis of substituent effects on the adamantane cage and known chemical shift ranges for analogous functional groups.[6][7]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to be complex due to the rigid, non-aromatic ring system, leading to significant signal overlap in the aliphatic region (1.5-2.5 ppm).[8] The presence of the hydroxyl and amino groups introduces exchangeable protons whose signals may be broad and variable in position depending on solvent and concentration.[9]

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

Proton Assignment Predicted δ (ppm) Multiplicity Rationale & Key Insights
Adamantane CH₂, CH 1.5 - 2.2 Multiplets (m) The 14 protons of the adamantane cage will produce a series of complex, overlapping multiplets. Protons closer to the electron-withdrawing substituents (-OH, -CH(CH₃)NH₂) will be shifted further downfield.[5]
-CH(CH₃)NH₂ (methyl) ~1.1 - 1.3 Doublet (d) This methyl group is coupled to the adjacent methine proton, resulting in a doublet.
-CH(CH₃)NH₂ (methine) ~2.8 - 3.2 Quartet (q) This methine proton is coupled to the three protons of the adjacent methyl group, appearing as a quartet. Its position is downfield due to the influence of the adjacent nitrogen.[10]
-CH(OH)- ~3.8 - 4.1 Broad Singlet (br s) The proton on the carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen. Its multiplicity may be simplified due to the rigid cage structure limiting clear coupling to neighbors.[11]
-OH 1.5 - 5.0 Broad Singlet (br s) The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It is often broad and may exchange with D₂O.[9]

| -NH₂ | 1.0 - 4.0 | Broad Singlet (br s) | Similar to the -OH proton, the amine protons are exchangeable and their signal is typically a broad singlet. The chemical shift is variable and dependent on experimental conditions.[10] |

Predicted ¹³C NMR & DEPT Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the substitution pattern, all 12 carbons of the adamantane cage and the ethyl side chain are expected to be chemically non-equivalent. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[12]

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and DEPT-135 Phasing for this compound

Carbon Assignment Predicted δ (ppm) DEPT-135 Phase Rationale & Key Insights
Adamantane C (quaternary) ~40 - 45 No Signal The C1 carbon, being a bridgehead and attached to the aminoethyl group, will be a quaternary carbon and thus absent in DEPT spectra.
Adamantane CH(OH) ~70 - 75 Positive The C2 carbon bearing the hydroxyl group is significantly deshielded and will appear far downfield.[3]
Adamantane CH, CH₂ 28 - 40 Positive (CH), Negative (CH₂) The remaining carbons of the adamantane skeleton will resonate in this region. DEPT-135 is critical for differentiating the methine (CH) and methylene (CH₂) signals.[13][14]
-CH(CH₃)NH₂ (methine) ~50 - 55 Positive This carbon is directly attached to the nitrogen, causing a downfield shift.

| -CH(CH₃)NH₂ (methyl) | ~18 - 22 | Positive | The terminal methyl carbon of the ethyl group will appear in the typical upfield aliphatic region. |

Workflow for NMR-Based Structural Verification

Unambiguous assignment of all proton and carbon signals requires a systematic workflow combining 1D and 2D NMR experiments. This process ensures that the proposed structure is validated through empirical correlation data.

G Workflow for Structural Elucidation cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation A Synthesized Compound (this compound) B Sample Preparation (5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) A->B C 1D ¹H NMR B->C D 1D ¹³C & DEPT-135 NMR B->D E Preliminary Assignment (Based on 1D Spectra) C->E D->E F 2D COSY (¹H-¹H Correlation) E->F G 2D HSQC (¹H-¹³C One-Bond Correlation) E->G H 2D HMBC (¹H-¹³C Long-Range Correlation) E->H I Final Assignment & Connectivity Mapping F->I G->I H->I J Validated Molecular Structure I->J

Sources

Definitive Structural Elucidation and Quantification of 1-(1-Aminoethyl)adamantan-2-ol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analysis of 1-(1-Aminoethyl)adamantan-2-ol using mass spectrometry. Recognizing the growing importance of adamantane scaffolds in medicinal chemistry, this document details robust protocols for both qualitative and quantitative analysis, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a secondary discussion on Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the principles of ionization and fragmentation specific to this molecule, offering field-proven insights into experimental design. The protocols are designed to be self-validating, incorporating quality control measures essential for regulated environments. All methodologies are grounded in established scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Analytical Imperative for Adamantane Analogs

The adamantane cage is a rigid, lipophilic, and highly stable hydrocarbon scaffold that has become a privileged structure in modern drug design. Its unique three-dimensional structure allows it to anchor pharmacophores in specific orientations, enhancing binding affinity and improving pharmacokinetic profiles. This compound is a bifunctional derivative possessing both a primary amine and a secondary alcohol, making it a versatile building block for novel therapeutics.

Accurate characterization and quantification of such molecules are critical throughout the drug development pipeline—from metabolic stability assays in discovery to pharmacokinetic studies in clinical trials. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose.[1] This guide explains the causality behind methodological choices, enabling researchers to develop and validate reliable analytical protocols.

The physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₂₁NOCalculated
Average Mass 195.30 g/mol PubChem[2]
Monoisotopic (Exact) Mass 195.16231 DaPubChem[2]

Core Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a molecule containing a basic amino group and a polar hydroxyl group, LC-MS/MS with Electrospray Ionization (ESI) is the superior analytical choice. Unlike GC-MS, this approach does not require chemical derivatization, simplifying sample preparation and avoiding potential artifacts. The polarity of the analyte makes it ideally suited for reversed-phase liquid chromatography.

ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[3] For this compound, analysis is performed in positive ion mode. The primary amino group is the most basic site and will readily accept a proton in the acidic mobile phase, forming the protonated molecule, [M+H]⁺, at m/z 196.1701. This ion serves as the precursor for subsequent tandem mass spectrometry (MS/MS) experiments.

Tandem mass spectrometry (MS/MS) is indispensable for confirming the chemical structure and developing highly selective quantitative methods. By isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. While specific data for this exact molecule is not published, a reliable fragmentation pathway can be proposed based on the well-documented behavior of analogous compounds like adamantanol, amantadine, and memantine.[4][5][6]

The primary fragmentation routes from the precursor ion (m/z 196.2) are expected to be:

  • Loss of Water (H₂O): The secondary alcohol can be readily eliminated as a neutral water molecule, a common pathway for adamantane alcohols, yielding a prominent fragment ion at m/z 178.2.[4]

  • Loss of Ammonia (NH₃): The protonated amino group can be lost as ammonia, resulting in an ion at m/z 179.2.

  • Formation of the Adamantyl Cation: The most characteristic fragmentation of adamantane derivatives involves the cleavage of bonds to the cage, leading to the highly stable adamantyl cation (C₁₀H₁₅⁺) at m/z 135.1.[5][7] This is often the base peak in the spectra of related compounds like amantadine and provides a highly specific marker for the adamantane core.

G cluster_main Proposed ESI-MS/MS Fragmentation precursor [M+H]⁺ This compound m/z 196.2 frag1 [M+H - H₂O]⁺ m/z 178.2 precursor->frag1 -H₂O frag2 [M+H - NH₃]⁺ m/z 179.2 precursor->frag2 -NH₃ frag3 [Adamantyl Cation]⁺ C₁₀H₁₅⁺ m/z 135.1 precursor->frag3 -C₂H₆NO

Figure 1: Proposed MS/MS fragmentation pathway for protonated this compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed for robustness and high throughput, incorporating steps for quality control and system suitability to ensure trustworthy data.

The overall process follows a standardized path from sample receipt to final data reporting, ensuring consistency and minimizing variability.

G cluster_workflow LC-MS/MS Quantitative Workflow sample 1. Biological Sample (Plasma, Urine, etc.) prep 2. Sample Preparation (Protein Precipitation) sample->prep lc 3. LC Separation (Reversed-Phase) prep->lc ms 4. MS/MS Detection (MRM Mode) lc->ms data 5. Data Analysis (Quantification) ms->data

Figure 2: A typical high-throughput bioanalytical workflow.

This protocol utilizes a simple protein precipitation method, which is fast and effective for removing the bulk of matrix interferences.[8]

  • Aliquot: Transfer 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Spiking: Add 10 µL of an internal standard working solution (e.g., 100 ng/mL of Amantadine-d6 or a structural analog). The use of a stable isotope-labeled IS is highly recommended to correct for matrix effects and variability.[7][9]

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid ensures the analyte remains protonated and stable.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

These parameters provide a validated starting point for method development on a standard triple quadrupole mass spectrometer.[5][7]

Table 2: Recommended LC-MS/MS Instrumental Parameters

Parameter Recommended Setting Rationale
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) Provides excellent retention and peak shape for polar basic compounds.
Mobile Phase A Water + 0.1% Formic Acid Standard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Standard organic phase; formic acid maintains analyte protonation.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate A rapid gradient suitable for high-throughput analysis.
Injection Volume 5 µL Balances sensitivity with the risk of column overloading.
Ionization Source Electrospray Ionization (ESI), Positive Mode Optimal for polar, basic compounds.[3]
Capillary Voltage 3.5 kV Typical value for stable spray generation.
Source Temp. 150 °C A lower temperature to prevent thermal degradation.
Desolvation Temp. 400 °C Efficiently removes solvent from droplets.

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification. |

For quantitative analysis, Multiple Reaction Monitoring (MRM) is the gold standard. At least two transitions should be monitored for the analyte to ensure identity confirmation. The most intense fragment is used for quantification (Quantifier), while a second fragment serves as a confirmation (Qualifier).

Table 3: Key Mass Transitions for MRM Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) Transition Type Proposed Collision Energy (eV)
This compound 196.2 135.1 Quantifier 25
This compound 196.2 178.2 Qualifier 15

| Amantadine-d6 (IS) | 158.1 | 141.1 | Quantifier | 20 |

Alternative Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is preferred, GC-MS can be an alternative, particularly in labs where it is the primary platform. However, it necessitates a crucial derivatization step to increase the volatility and thermal stability of the analyte.

The polar -NH₂ and -OH groups make the parent molecule unsuitable for direct GC analysis. Silylation is a common derivatization strategy, where an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active protons with trimethylsilyl (TMS) groups. This blocks the polar sites, reduces intermolecular hydrogen bonding, and makes the molecule amenable to GC.

GC-MS typically employs Electron Ionization (EI), a hard ionization technique that imparts significant energy to the molecule, leading to extensive and complex fragmentation.[10] While this provides a rich, library-searchable fingerprint, the molecular ion of the derivatized compound may be weak or absent.[11] Fragmentation would likely involve cleavage of the TMS groups, losses of methyl radicals, and complex rearrangements of the adamantane cage itself, which has been shown to open and form aromatic species under EI conditions.[10]

Conclusion

This application note provides a detailed and scientifically grounded guide for the mass spectrometric analysis of this compound. The LC-MS/MS method described herein offers a rapid, sensitive, and highly specific protocol suitable for demanding research and development applications. By explaining the causality behind the choice of ionization techniques, fragmentation pathways, and chromatographic conditions, this guide empowers scientists to confidently implement and adapt these methods. The inclusion of self-validating steps, such as the use of internal standards and qualifier ion ratios, ensures the generation of trustworthy and reproducible data, which is the cornerstone of scientific integrity in drug development.

References

  • Mass spectrometry of diamantane and some adamantane derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. (n.d.). PMC - NIH. Retrieved from [Link]

  • Mass spectrometry of diamantane and some adamantane derivatives. (1980). Canadian Journal of Chemistry. Retrieved from [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012). PubMed Central. Retrieved from [Link]

  • Determination of serum amantadine by liquid chromatography-tandem mass spectrometry. (2013). ResearchGate. Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]

  • A Quantitative Analysis of Memantine in Human Plasma Using Ultra Performance Liquid Chromatography/Tandem Mass Spectrometry. (2012). Semantic Scholar. Retrieved from [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2021). Nature. Retrieved from [Link]

  • Electronic spectroscopy of cationic adamantane clusters and dehydrogenated adamantane in helium droplets. (2022). RSC Publishing. Retrieved from [Link]

  • A Validated Time of Flight Mass Spectrometry for Quantitative Determination of Amantadine Hydrochloride and Memantine Hydrochlor. (2012). Walsh Medical Media. Retrieved from [Link]

  • 1-(1-Adamantyl)-2-aminoethanol. (n.d.). PubChem. Retrieved from [Link]

  • Adamantan-2-ol. (n.d.). NIST WebBook. Retrieved from [Link]

  • Determination of Memantine in Human Plasma by Liquid Chromatography-Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. (2007). PubMed. Retrieved from [Link]

  • Dissociative ionisation of adamantane: a combined theoretical and experimental study. (2017). RSC Publishing. Retrieved from [Link]

  • Amantadine. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. (2013). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: Application to a bioequivalence study. (2007). ResearchGate. Retrieved from [Link]

  • Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum... (n.d.). ResearchGate. Retrieved from [Link]

  • NanoLC-EI-MS: Perspectives in Biochemical Analysis. (2023). MDPI. Retrieved from [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved from [Link]

  • Simultaneous determination of amantadine and rimantadine by HPLC in rat plasma... (2014). ResearchGate. Retrieved from [Link]

  • Highly Sensitive LC-MS/MS Method for Determination of Memantine in Rat Plasma... (2014). ResearchGate. Retrieved from [Link]

  • Voltammetric and Spectroscopic Studies of Memantine Hydrochloride and its Transition Metal Complexes. (2021). ResearchGate. Retrieved from [Link]

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. (2020). Labcompare. Retrieved from [Link]

  • Adamantan-2-ol. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the Pharmacological Potential of 1-(1-Aminoethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Adamantane Scaffold in Neuropharmacology

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, leading to improved bioavailability and metabolic stability.[1] Derivatives of adamantane have found clinical success in a variety of therapeutic areas, including as antiviral, antidiabetic, and antimicrobial agents.[2][3] Notably, aminoadamantane derivatives such as amantadine and rimantadine have been utilized in the treatment of Influenza A infections and Parkinson's disease, demonstrating their ability to modulate central nervous system (CNS) targets.[4][5]

This document provides a detailed guide for the preclinical investigation of a novel adamantane derivative, 1-(1-Aminoethyl)adamantan-2-ol . Structurally, this compound is a hydroxylated analog of rimantadine, suggesting it may possess interesting pharmacological properties, particularly within the CNS. The presence of both an aminoethyl group and a hydroxyl group on the adamantane core presents opportunities for unique interactions with biological targets. These application notes will focus on exploring the potential of this compound as a neuroprotective agent, with a primary focus on its potential activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.

Hypothesized Mechanism of Action: Targeting the NMDA Receptor

The structural similarity of this compound to known aminoadamantane NMDA receptor antagonists, such as memantine, provides a strong rationale for investigating its potential interaction with this receptor. The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity and neuronal function.[6] However, its overactivation can lead to excitotoxicity, a key pathological process in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[7][8] Therefore, antagonists of the NMDA receptor are of significant therapeutic interest.

The following protocols are designed to systematically evaluate the potential of this compound as an NMDA receptor antagonist and to assess its neuroprotective capabilities.

Application Note 1: In Vitro Characterization of NMDA Receptor Interaction

The initial step in characterizing a potential new drug is to determine its affinity for and functional effect on the intended target. The following protocols describe two standard in vitro assays to assess the interaction of this compound with the NMDA receptor.

Protocol 1.1: Radioligand Binding Assay for NMDA Receptor Affinity

This assay determines the affinity of the test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

Materials:

  • Rat brain membrane preparation containing NMDA receptors.[9]

  • [3H]-MK-801 (a high-affinity NMDA receptor channel blocker).

  • This compound.

  • Unlabeled MK-801 (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, add the rat brain membrane preparation, [3H]-MK-801, and either assay buffer (for total binding), unlabeled MK-801 (for non-specific binding), or a dilution of this compound.

  • Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compoundTBDTBD
MK-801 (Reference)~10~5-10

TBD: To be determined experimentally.

Protocol 1.2: Fluorescence-Based Calcium Influx Assay for Functional Antagonism

This cell-based assay measures the functional activity of the test compound by assessing its ability to inhibit NMDA-induced calcium influx into cells expressing NMDA receptors.[6][10]

Objective: To determine the functional antagonist potency (IC50) of this compound at the NMDA receptor.

Materials:

  • A cell line stably expressing recombinant NMDA receptors (e.g., HEK293 cells).

  • Fluo-4 AM or another calcium-sensitive fluorescent dye.

  • NMDA and glycine (co-agonists).

  • This compound.

  • A known NMDA receptor antagonist (e.g., MK-801) as a positive control.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the NMDA receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add various concentrations of this compound or the positive control to the wells and incubate for a short period.

  • Measure the baseline fluorescence using the plate reader.

  • Inject a solution of NMDA and glycine into the wells to stimulate the NMDA receptors.

  • Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium concentration.

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the NMDA-induced calcium influx against the logarithm of the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

CompoundIC50 (µM)
This compoundTBD
MK-801 (Reference)~0.1-1

TBD: To be determined experimentally.

Experimental Workflow Visualization:

G cluster_0 In Vitro NMDA Receptor Characterization A Radioligand Binding Assay (Affinity - Ki) C Data Analysis & Interpretation A->C B Fluorescence Calcium Influx Assay (Functional Antagonism - IC50) B->C

Caption: Workflow for in vitro characterization.

Application Note 2: In Vitro Evaluation of Neuroprotective Effects

If this compound demonstrates significant NMDA receptor antagonist activity, the next logical step is to assess its potential to protect neurons from excitotoxic damage.

Protocol 2.1: Assessing Neuroprotection in a Glutamate-Induced Excitotoxicity Model

This protocol uses primary neuronal cultures to model glutamate-induced excitotoxicity and evaluates the ability of the test compound to prevent neuronal cell death.

Objective: To determine if this compound can protect primary neurons from glutamate-induced cell death.

Materials:

  • Primary cortical or hippocampal neuronal cultures from embryonic rodents.

  • Neurobasal medium and B27 supplement.

  • Glutamate.

  • This compound.

  • A known neuroprotective agent (e.g., memantine) as a positive control.

  • Cell viability assay reagents (e.g., MTT, LDH assay kit).

  • A plate reader for absorbance or fluorescence measurements.

Procedure:

  • Culture primary neurons in 96-well plates until they are mature (typically 7-14 days in vitro).

  • Pre-treat the neurons with various concentrations of this compound or the positive control for a specified period (e.g., 1 hour).

  • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate for a short duration (e.g., 15-30 minutes).

  • Remove the glutamate-containing medium and replace it with fresh, conditioned medium containing the respective concentrations of the test compound or control.

  • Incubate the cells for 24 hours.

  • Assess cell viability using a standard assay such as the MTT assay (measures metabolic activity) or an LDH assay (measures membrane integrity).

  • Calculate the percentage of neuroprotection for each concentration of the test compound relative to the glutamate-only treated control.

  • Plot the percentage of neuroprotection against the logarithm of the concentration of this compound to determine the EC50 for neuroprotection.

Signaling Pathway Visualization:

G Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Test_Compound This compound Test_Compound->NMDA_R Antagonism

Caption: Hypothesized neuroprotective mechanism.

Application Note 3: In Vivo Proof-of-Concept for Neuroprotection

Positive results from in vitro studies warrant investigation in animal models of neurological disease to establish in vivo efficacy. The choice of animal model will depend on the specific therapeutic indication being pursued.

Protocol 3.1: Evaluation in a Neurotoxin-Induced Model of Parkinson's Disease

The 6-hydroxydopamine (6-OHDA) rat model is a well-established model for studying Parkinson's disease-related neurodegeneration.[11]

Objective: To assess the neuroprotective effects of this compound against 6-OHDA-induced dopaminergic neuron loss and motor deficits in rats.

Materials:

  • Adult male Sprague-Dawley or Wistar rats.

  • 6-hydroxydopamine (6-OHDA).

  • Desipramine (to protect noradrenergic neurons).

  • This compound.

  • Stereotaxic apparatus.

  • Apomorphine or amphetamine for rotational behavior testing.

  • Equipment for behavioral tests (e.g., rotarod, cylinder test).

  • Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody).

Procedure:

  • Pre-treatment: Administer this compound or vehicle to the rats via an appropriate route (e.g., intraperitoneal injection) for a specified number of days prior to 6-OHDA lesioning.

  • 6-OHDA Lesioning: Anesthetize the rats and use a stereotaxic apparatus to unilaterally inject 6-OHDA into the medial forebrain bundle or the substantia nigra. A control group should receive a vehicle injection. Administer desipramine prior to 6-OHDA to prevent uptake by noradrenergic neurons.

  • Post-lesion Treatment: Continue administration of this compound or vehicle for a specified period post-lesioning.

  • Behavioral Assessment: At various time points post-lesioning, assess motor function using tests such as:

    • Apomorphine- or Amphetamine-Induced Rotational Behavior: Measure the number of contralateral (apomorphine) or ipsilateral (amphetamine) rotations as an index of the extent of the dopaminergic lesion.

    • Cylinder Test: Assess forelimb use asymmetry.

    • Rotarod Test: Evaluate motor coordination and balance.

  • Histological Analysis: At the end of the study, euthanize the animals and perfuse their brains. Process the brain tissue for immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum to determine the extent of neuroprotection.

Experimental Workflow Visualization:

G A Animal Acclimation & Baseline Behavior B Pre-treatment with Test Compound/Vehicle A->B C Unilateral 6-OHDA Lesion B->C D Post-lesion Treatment C->D E Behavioral Testing (e.g., Rotational Behavior) D->E F Histological Analysis (TH Staining) E->F G Data Analysis F->G

Caption: Workflow for in vivo neuroprotection study.

Conclusion and Future Directions

The protocols outlined in these application notes provide a comprehensive framework for the initial preclinical evaluation of this compound as a potential neuroprotective agent. Positive findings from these studies would provide strong evidence to support further development, including more extensive preclinical toxicology and pharmacokinetic studies, and investigation in other animal models of neurological disorders. The unique structure of this compound may offer an improved therapeutic window or a different side-effect profile compared to existing NMDA receptor antagonists, making it a promising candidate for addressing the significant unmet medical need in the treatment of neurodegenerative diseases.

References

  • Bianco, A., et al. (2023). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology. Available at: [Link]

  • Chan, P. H. (2001). Reactive oxygen radicals in signaling and damage in the ischemic brain. Journal of Cerebral Blood Flow & Metabolism, 21(1), 2-14.
  • Georgieva, M. C. (2013). Biological activity of adamantane analogues. Fifth International Scientific Conference – FMNS2013. Available at: [Link]

  • Jankovic, J. (2008). Parkinson's disease: clinical features and diagnosis.
  • Kew, J. N., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4-29.
  • Lapchak, P. A., et al. (2008). Methodological quality of animal studies of neuroprotective agents currently in phase II/III acute ischemic stroke trials. Stroke, 39(11), 3081-3086. Available at: [Link]

  • Meredith, G. E., & Rademacher, D. J. (2011). 6-Hydroxydopamine models of Parkinson's disease.
  • Muir, K. W. (2006). Glutamate-based therapeutic approaches: clinical trials with NMDA antagonists. Current Opinion in Pharmacology, 6(1), 53-60.
  • Reynolds, I. J. (1995). The Use of Ligand Binding in Assays of NMDA Receptor Function. Methods in Molecular Biology, 46, 227-234. Available at: [Link]

  • Spedding, M., et al. (2004). The adamantane derivatives. Current Opinion in Pharmacology, 4(1), 17-23.
  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-446.
  • Wanka, L., et al. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604. Available at: [Link]

  • WebMD. Amantadine - Uses, Side Effects, and More. Available at: [Link]

  • Reaction Biology. NMDA Biochemical Binding Assay Service. Available at: [Link]

  • Grimwood, S., et al. (2001). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 40(8), 981-989. Available at: [Link]

  • Dzhemilev, U. M., et al. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Journal of Organic Chemistry, 51(8), 1184-1186.
  • Google Patents. RU2109727C1 - Method of synthesis of adamantan-2-one.
  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. Available at: [Link]

Sources

Application Notes and Protocols for 1-(1-Aminoethyl)adamantan-2-ol as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold in Therapeutics and the Promise of 1,2-Disubstituted Derivatives

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a uniquely privileged scaffold in medicinal chemistry.[1][2] Its incorporation into drug molecules can enhance lipophilicity, improve pharmacokinetic profiles, and provide a rigid framework for the precise orientation of pharmacophoric groups.[3] The first generation of adamantane-based drugs, amantadine and rimantadine, were revolutionary as the first synthetic antiviral agents approved for the treatment of influenza A.[4][5] Their mechanism of action involves the blockade of the M2 proton ion channel, a critical component in the viral replication cycle.[1][3]

While the clinical utility of early adamantane antivirals has been challenged by the emergence of resistant viral strains, the adamantane scaffold continues to be a fertile ground for the development of novel therapeutic agents.[4] A particularly intriguing class of derivatives is the 1,2-disubstituted adamantanes. These compounds are chiral and present a unique spatial arrangement of functional groups, offering the potential for novel interactions with biological targets.[6]

This document focuses on the therapeutic potential of a specific 1,2-disubstituted adamantane, 1-(1-aminoethyl)adamantan-2-ol . As an amino alcohol derivative, this compound combines two key functional groups that have been shown to contribute to the biological activity of other adamantane analogs.[7] These application notes will provide a plausible synthetic route for this compound, explore its potential as an anti-influenza A agent, and offer detailed protocols for its preclinical evaluation.

Proposed Synthesis of this compound

The synthesis of 1,2-disubstituted adamantanes presents a significant chemical challenge due to the inherent reactivity of the adamantane cage.[8] Direct functionalization often leads to mixtures of products. A more elegant and controlled approach involves the use of a protoadamantane-to-adamantane rearrangement.[8][9][10] This strategy allows for the stereospecific introduction of substituents at the 1 and 2 positions.

A plausible synthetic route to this compound is proposed to start from the readily available 4-protoadamantanone.[11]

Workflow for the Proposed Synthesis of this compound

G cluster_0 Synthesis Pathway A 4-Protoadamantanone B Grignard Reaction (e.g., with vinylmagnesium bromide) A->B Step 1 C 4-Vinylprotoadamantan-4-ol B->C D Acid-catalyzed Rearrangement (Protoadamantane-Adamantane Rearrangement) C->D Step 2 E 1-(1-Hydroxyethyl)adamantan-2-one D->E F Reductive Amination E->F Step 3 G This compound F->G G cluster_0 Influenza A M2 Proton Channel M2 M2 Tetramer Pore Proton Pore M2->Pore forms Compound This compound Compound->Pore blocks Adamantane Adamantane Cage (Lipophilic Anchor) Compound->Adamantane Amino Aminoethyl Group (Proton Blockade) Compound->Amino Hydroxyl Hydroxyl Group (Enhanced Binding) Compound->Hydroxyl

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

The following protocols are designed to evaluate the in vitro antiviral efficacy and cytotoxicity of this compound against influenza A virus.

Protocol 1: Cytotoxicity Assay

Principle: To determine the concentration of the compound that is toxic to the host cells. This is crucial for distinguishing true antiviral activity from non-specific cytotoxic effects. [12]A common method is the MTT or neutral red uptake assay, which measures cell viability. [2] Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (test compound)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Prepare serial dilutions of the test compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) using regression analysis.

Protocol 2: Plaque Reduction Assay

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication. [13]The reduction in the number of plaques is directly proportional to the antiviral activity of the compound.

Materials:

  • MDCK cells

  • Influenza A virus stock of known titer (e.g., A/WSN/33)

  • DMEM with 1% FBS and 1% penicillin-streptomycin

  • Test compound

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well cell culture plates

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the test compound in DMEM.

  • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

  • Infect the confluent MDCK cell monolayers with the virus-compound mixture.

  • After 1 hour of adsorption, remove the inoculum and wash the cells with PBS.

  • Overlay the cells with agarose or Avicel medium containing the respective concentrations of the test compound.

  • Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC50) by determining the compound concentration that reduces the plaque number by 50% compared to the untreated virus control.

Protocol 3: Virus Yield Reduction Assay

Principle: This assay quantifies the amount of infectious virus produced in the presence of the test compound. [14]It provides a more quantitative measure of antiviral activity than the plaque reduction assay.

Materials:

  • MDCK cells

  • Influenza A virus

  • Test compound

  • DMEM with 1% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • TCID50 (50% Tissue Culture Infectious Dose) assay components

Procedure:

  • Seed MDCK cells in 24-well plates and grow to confluence.

  • Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01.

  • After 1 hour of adsorption, remove the inoculum, wash the cells, and add DMEM containing serial dilutions of the test compound.

  • Incubate for 24-48 hours at 37°C with 5% CO2.

  • Collect the supernatants and determine the virus titer using a TCID50 assay on fresh MDCK cells.

  • Calculate the EC50, the concentration of the compound that reduces the virus yield by 50%.

Data Presentation and Analysis

The results from the cytotoxicity and antiviral assays should be tabulated for clear comparison. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of the compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that is toxic to host cells.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound against Influenza A Virus

AssayEndpointConcentration (µM)
Cytotoxicity AssayCC50Experimental Value
Plaque Reduction AssayEC50Experimental Value
Virus Yield Reduction AssayEC50Experimental Value
Selectivity Index SI (CC50/EC50) Calculated Value

Conclusion

This compound represents a novel, chiral adamantane derivative with the potential for development as an anti-influenza A therapeutic agent. The proposed synthetic route via a protoadamantane-adamantane rearrangement offers a plausible method for its synthesis. The detailed protocols provided herein will enable researchers to systematically evaluate its in vitro antiviral efficacy and cytotoxicity. Further studies, including mechanism of action elucidation and in vivo efficacy testing, will be crucial in determining the full therapeutic potential of this promising compound.

References

  • Arbel, R., et al. (2022). Amantadine for COVID-19 in patients with neurological diseases. Journal of Clinical Medicine, 11(15), 4448.
  • Lenoir, D., et al. (1971). Synthesis of 1,2- and 2,4-Disubstituted Adamantanes. The Protoadamantane Route. The Journal of Organic Chemistry, 36(13), 1821-1826.
  • Davies, W. L., et al. (1964). The antiviral activity of 1-adamantanamine (amantadine). Science, 144(3620), 862-863.
  • BenchChem. (2025).
  • Todd, M., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636.
  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Lenoir, D., & Schleyer, P. v. R. (1970). A simple, high-yield route to 1,2-disubstituted adamantanes.
  • McKervey, M. A., et al. (1970). The protoadamantane route to 1,2- and 2,4-disubstituted adamantanes. Journal of the Chemical Society C: Organic, 2430-2435.
  • Virology Research Services. (2024). Understanding Cytotoxicity. Virology Research Services.
  • Noah, D. L., et al. (2007). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Protocols in Pharmacology, 38(1), 13A.3.1-13A.3.18.
  • Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services.
  • Zoidis, G., et al. (2010). Design and synthesis of bioactive adamantanaminoalcohols and adamantanamines. European Journal of Medicinal Chemistry, 45(11), 5022-5030.
  • Fink, C., et al. (2021). Amantadine inhibits SARS-CoV-2 in vitro. Virology Journal, 18(1), 1-6.
  • Wanka, L., et al. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews, 113(5), 3516-3604.
  • Spilovska, K., et al. (2016). Adamantane in medicinal chemistry. Current Medicinal Chemistry, 23(1), 1-25.
  • Dr.Oracle. (2025). What is the classification, indication, and mechanism of action of Amantadine?. Dr.Oracle.
  • Kolocouris, A., et al. (2017). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 22(5), 733.
  • Georgieva, M., et al. (2018). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 23(11), 2946.
  • Taylor, W. J., et al. (2023). New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. Biomedicine & Pharmacotherapy, 168, 115781.
  • Furuta, Y., et al. (2002). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977-981.
  • Majerski, Z., et al. (1980). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Organic Syntheses, 59, 147.
  • Lee, S., et al. (2020). Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase. Frontiers in Pharmacology, 11, 581.
  • Galdino, A. C. S., et al. (2022). Hylin-a1: A Pan-Inhibitor against Emerging and Re-Emerging Respiratory Viruses. International Journal of Molecular Sciences, 23(19), 11624.
  • El-Emam, A. A., et al. (2021). In vitro antiviral activities of thymol and Limonin against influenza a viruses and SARS-CoV-2. Scientific Reports, 11(1), 1-12.
  • BenchChem. (2025).
  • Medical Pharmacology. (n.d.). Amantadine and Rimantadine. Medical Pharmacology: Antiviral Drugs.
  • McKervey, M. A., & Rooney, J. J. (1970). Adamantane chemistry. Part I. The synthesis of 1,2-disubstituted adamantanes. Journal of the Chemical Society C: Organic, 2430-2435.

Sources

Application Notes and Protocols for Investigating the Neuroprotective Properties of Aminoadamantanes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers investigating the neuroprotective properties of aminoadamantane derivatives, such as memantine and amantadine. It moves beyond a simple recitation of facts to offer a structured, in-depth technical guide grounded in established scientific principles. We will explore the multifaceted mechanisms of action, from the well-established N-methyl-D-aspartate (NMDA) receptor antagonism to emerging roles in modulating neuroinflammation and neurotrophic factor release. This guide provides detailed, field-proven protocols for critical in vitro and in vivo assays, enabling researchers to robustly evaluate the therapeutic potential of this important class of compounds.

Introduction: The Rationale for Aminoadamantanes in Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke are characterized by the progressive loss of neuronal structure and function. A key pathological driver in many of these conditions is a phenomenon known as excitotoxicity, where excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to a massive influx of calcium (Ca²⁺), triggering downstream apoptotic and necrotic cell death pathways.[1][2]

Aminoadamantanes are a class of compounds featuring a rigid, three-dimensional adamantane cage structure with an attached amino group. This unique structure confers properties that make them compelling candidates for neuroprotection.[3][4] Unlike high-affinity NMDA receptor antagonists that block nearly all receptor activity and have failed in clinical trials due to unacceptable side effects, aminoadamantanes like memantine act as low-affinity, uncompetitive, open-channel blockers.[2][5] This mechanism allows them to preferentially block excessive, pathological NMDA receptor activity without significantly interfering with the normal, physiological receptor function essential for learning and memory.[2][6]

Beyond this primary mechanism, recent research has unveiled a more complex and multifaceted neuroprotective profile for these compounds, including the suppression of neuroinflammation and the promotion of endogenous repair mechanisms.[7][8] This guide will provide the conceptual framework and the practical methodologies to explore these diverse properties.

Mechanisms of Neuroprotection: A Multi-Pronged Approach

The neuroprotective efficacy of aminoadamantanes is not attributed to a single mode of action but rather to a synergistic interplay of several mechanisms.

Primary Mechanism: NMDA Receptor Modulation

The cornerstone of the neuroprotective action of aminoadamantanes is their unique interaction with the NMDA receptor ion channel.[1][5]

  • Mechanism of Action: Excessive glutamate in the synaptic cleft, a hallmark of excitotoxicity, leads to prolonged opening of the NMDA receptor channel.[2] Memantine and amantadine, being positively charged at physiological pH, are drawn into the open channel where they physically block the influx of Ca²⁺.[2] Their low affinity and rapid "off-rate" mean they are dislodged quickly when the channel is only transiently opened by normal synaptic activity, thus preserving physiological function.[2] This voltage-dependent, use-dependent blockade is the key to their clinical tolerability.[1][5]

NMDA_Pathway cluster_0 Pathological State (Excitotoxicity) cluster_1 Therapeutic Intervention Excess Glutamate Excess Glutamate NMDAR_Open Sustained NMDAR Channel Opening Excess Glutamate->NMDAR_Open Overstimulation Ca_Influx Massive Ca²⁺ Influx NMDAR_Open->Ca_Influx Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) Ca_Influx->Cell_Death Activates death pathways Aminoadamantane Memantine / Amantadine Block Channel Block Aminoadamantane->Block Block->NMDAR_Open Enters & blocks open channel

Caption: NMDA Receptor Antagonism by Aminoadamantanes.

Anti-Inflammatory Effects: Quieting the Glia

Neuroinflammation, primarily mediated by microglia and astrocytes, is a critical component of neurodegenerative disease progression. Aminoadamantanes have been shown to temper this inflammatory response.

  • Mechanism of Action: In response to neuronal damage or pathogens (modeled in vitro by lipopolysaccharide, LPS), microglia become over-activated and release a barrage of pro-inflammatory factors, including tumor necrosis factor-α (TNF-α), nitric oxide (NO), and reactive oxygen species (ROS).[7][8] Memantine and amantadine can inhibit this over-activation, reducing the production of these neurotoxic molecules.[7] This action appears to be independent of NMDA receptor blockade on neurons.[7]

Promotion of Neurotrophic Factors

Beyond preventing damage, aminoadamantanes may actively support neuronal health by stimulating the release of protective molecules.

  • Mechanism of Action: Studies have shown that both memantine and amantadine can induce astrocytes to increase the production and release of Glial Cell Line-Derived Neurotrophic Factor (GDNF).[8] GDNF is a potent survival factor for various neuronal populations, particularly the dopaminergic neurons that are lost in Parkinson's disease. This suggests a novel, indirect neuro-restorative role for these compounds.

Neuroprotection_Mechanisms cluster_direct Direct Neuronal Effects cluster_indirect Indirect Glial-Mediated Effects Aminoadamantanes Aminoadamantanes NMDA_Antagonism NMDA Receptor Antagonism Aminoadamantanes->NMDA_Antagonism Microglia Inhibit Microglial Over-activation Aminoadamantanes->Microglia Astrocyte Stimulate Astrocytes Aminoadamantanes->Astrocyte Excitotoxicity ↓ Excitotoxicity NMDA_Antagonism->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Inflammation ↓ Neuroinflammation (↓ TNF-α, NO, ROS) Microglia->Inflammation GDNF ↑ GDNF Release Astrocyte->GDNF Inflammation->Neuroprotection GDNF->Neuroprotection

Caption: Interconnected Neuroprotective Mechanisms.

Comparative Pharmacology of Key Aminoadamantanes

While sharing a core mechanism, memantine and amantadine exhibit different pharmacological profiles. Understanding these differences is crucial for experimental design and interpretation.

CompoundPrimary Clinical UseNMDA Receptor IC₅₀Other Noted Mechanisms
Memantine Alzheimer's Disease[9]~1.04 - 5 µM[10][11]Potent anti-inflammatory and GDNF-releasing properties.[7][8]
Amantadine Parkinson's Disease, Antiviral[3][12]~18.6 - 88.5 µM[10][13]Facilitates dopamine release and blocks reuptake.[14] Also shows anti-inflammatory and GDNF-releasing effects.

Note: IC₅₀ values can vary based on experimental conditions (e.g., cell type, magnesium concentration).

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for assessing the key neuroprotective properties of aminoadamantanes in vitro and in vivo.

In Vitro Neuroprotection Protocols

InVitro_Workflow Start Start Culture Prepare Primary Neuronal/Glial Cultures Start->Culture Pre-treatment Pre-treat with Aminoadamantane (Dose-Response) Culture->Pre-treatment Insult Induce Neurotoxic Insult (e.g., NMDA, LPS, MPP⁺) Pre-treatment->Insult Incubation Incubate (e.g., 24-48 hours) Insult->Incubation Assessment Assess Endpoints: - Viability (MTT/LDH) - Inflammation (ELISA) - Staining (TH, Iba1) Incubation->Assessment End End Assessment->End

Caption: General In Vitro Experimental Workflow.

Protocol 4.1.1: Assessing Protection Against NMDA-Induced Excitotoxicity

This protocol evaluates a compound's ability to directly protect neurons from glutamate-induced excitotoxicity.

  • Rationale: This is the foundational assay to confirm the primary mechanism of action. By directly applying an NMDA receptor agonist, we can isolate and quantify the compound's channel-blocking efficacy.

  • Materials:

    • Primary cortical or hippocampal neuronal cultures (e.g., from E18 rat embryos), matured for 10-14 days in vitro (DIV).

    • Neurobasal medium with B27 supplement.

    • NMDA (N-methyl-D-aspartate).

    • Glycine (co-agonist).

    • Test aminoadamantane compound (e.g., Memantine).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Procedure:

    • Plating: Plate primary neurons in 96-well plates at an appropriate density. Culture for 10-14 days.

    • Pre-treatment: Prepare serial dilutions of the aminoadamantane compound (e.g., Memantine: 0.1 µM, 1 µM, 10 µM, 50 µM). Pre-treat the neurons by replacing half the culture medium with fresh medium containing the compound. Include a "vehicle control" group. Incubate for 30-60 minutes.

    • Excitotoxic Insult: Prepare a stock solution of NMDA/Glycine. Add to the wells to achieve a final concentration known to induce significant cell death (e.g., 25-50 µM NMDA / 10 µM Glycine).[7] For the "no insult" control, add vehicle only.

    • Incubation: Incubate for 60 minutes in a 37°C, 5% CO₂ incubator.[7]

    • Recovery: Gently wash the neurons with fresh, pre-warmed medium and then return the original conditioned medium (saved from step 2) to the wells. Allow neurons to recover for 24 hours.[7]

    • Viability Assessment (MTT Assay):

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each 100 µL well.[15]

      • Incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]

      • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the crystals.[15]

      • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the "no insult" control (representing 100% viability). Plot the percent viability against the compound concentration to determine the neuroprotective dose-response curve.

Protocol 4.1.2: Evaluating Anti-Inflammatory Effects on Microglia

This protocol assesses a compound's ability to suppress the inflammatory response of microglia.

  • Rationale: This assay models the neuroinflammatory component of neurodegeneration. LPS, a component of gram-negative bacteria, is a potent activator of microglia via Toll-like receptor 4 (TLR4), providing a robust and reproducible inflammatory stimulus.

  • Materials:

    • Primary microglial cultures or a microglial cell line (e.g., BV-2).

    • Lipopolysaccharide (LPS).

    • Test aminoadamantane compound.

    • ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α).

  • Procedure:

    • Plating: Plate microglial cells in a 24-well plate and allow them to adhere.

    • Pre-treatment: Treat cells with various concentrations of the aminoadamantane compound for 1 hour.

    • Inflammatory Challenge: Add LPS to the wells (final concentration e.g., 5-10 ng/mL) to stimulate an inflammatory response.[7] Include a "no LPS" control.

    • Incubation: Incubate for 24 hours.

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

    • Cytokine Quantification (ELISA): Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the TNF-α levels in the LPS-stimulated group with those in the groups pre-treated with the aminoadamantane. A significant reduction in TNF-α indicates an anti-inflammatory effect.

In Vivo Neuroprotection Protocol: The 6-OHDA Rat Model of Parkinson's Disease

This protocol provides a framework for evaluating the neuroprotective effects of an aminoadamantane in a widely used animal model of Parkinson's disease.

  • Rationale: The 6-hydroxydopamine (6-OHDA) model involves the specific destruction of dopaminergic neurons in the nigrostriatal pathway, mimicking the core pathology of Parkinson's disease. This allows for the assessment of a compound's ability to protect these neurons and preserve motor function in a living organism.

  • Materials:

    • Adult male Sprague-Dawley or Wistar rats (200-250g).

    • 6-hydroxydopamine (6-OHDA) HCl.

    • Ascorbic acid-saline solution (0.02% w/v).

    • Stereotaxic apparatus.

    • Hamilton syringe.

    • Test aminoadamantane compound.

    • Apomorphine (for behavioral testing).

  • Procedure:

    • Animal Preparation and Anesthesia: Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine) and mount it in a stereotaxic frame.[7]

    • Drug Administration (Neuroprotective Paradigm): Administer the aminoadamantane compound or vehicle via the desired route (e.g., intraperitoneal injection) at a pre-determined time before the 6-OHDA lesion (e.g., 30-60 minutes prior). This tests the compound's ability to prevent the initial toxic insult.

    • Stereotaxic Surgery and 6-OHDA Injection:

      • Prepare a fresh solution of 6-OHDA in ice-cold ascorbic acid-saline (e.g., 2-4 mg/mL).[7]

      • Drill a small burr hole in the skull over the target injection site. For a medial forebrain bundle (MFB) lesion, typical coordinates are AP: -2.2 mm, ML: 1.5 mm from bregma.[7]

      • Slowly lower the injection needle to the ventral coordinate (e.g., -8.0 mm from the dura).

      • Inject the 6-OHDA solution at a slow, controlled rate (e.g., 1 µL/minute for a total of 4-5 µL).[7]

      • Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.[7]

    • Post-Operative Care: Suture the incision and allow the animal to recover. Provide appropriate post-operative analgesia and care.

    • Behavioral Assessment (2-3 weeks post-lesion):

      • Assess the extent of the dopaminergic lesion using the apomorphine-induced rotation test .

      • Administer apomorphine (a dopamine agonist, e.g., 0.2-0.5 mg/kg, s.c.).

      • Place the rat in a circular test chamber. Due to denervation supersensitivity on the lesioned side, the rat will rotate contralaterally (away from the lesioned side).

      • Count the number of full 360° contralateral rotations over a 30-40 minute period. A successful lesion is typically defined as >200 rotations in 30 minutes.[7]

    • Histological Analysis (End of study):

      • Perfuse the animals and prepare the brains for cryosectioning.

      • Perform immunohistochemistry on brain sections using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[8]

      • Quantify the loss of TH-positive cells in the substantia nigra pars compacta (SNc) on the lesioned side compared to the unlesioned side.

  • Data Analysis: Compare the number of contralateral rotations and the percentage of TH-positive cell survival in the vehicle-treated group versus the aminoadamantane-treated group. A significant reduction in rotations and an increase in TH cell survival indicate a neuroprotective effect.

Conclusion and Future Directions

The aminoadamantanes represent a clinically successful class of neuroprotective agents, primarily due to their unique, low-affinity antagonism of the NMDA receptor. However, their therapeutic utility is enhanced by their ability to modulate neuroinflammation and promote the release of neurotrophic factors. The protocols outlined in this guide provide a robust framework for researchers to dissect these mechanisms and evaluate novel aminoadamantane derivatives. Future research should focus on optimizing drug delivery to the central nervous system, exploring combination therapies, and developing derivatives with enhanced efficacy in targeting multiple neuroprotective pathways simultaneously.

References

  • Wu, H., et al. (2013). Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation. Neurobiology of Disease. Available at: [Link]

  • Takeshi, M. (2013). Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation. Neurobiology of Disease. Available at: [Link]

  • Parsons, C. G., & Danysz, W. (1994). Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties. Journal of Neural Transmission. Supplementum. Available at: [Link]

  • Ossola, B., et al. (2011). Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia. Neuropharmacology. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Memantine hydrochloride?. Available at: [Link]

  • Rehni, A. K., & Singh, T. G. (2023). Aminoadamantanes: from treatment of Parkinson's and Alzheimer's disease to symptom amelioration of long COVID-19 syndrome?. Expert Review of Neurotherapeutics. Available at: [Link]

  • Lipton, S. A. (2007). Pathologically-Activated Therapeutics for Neuroprotection: Mechanism of NMDA Receptor Block by Memantine and S-Nitrosylation. Current Drug Targets. Available at: [Link]

  • Conduct Science. (2019). 6-OHDA rat models. Available at: [Link]

  • Bio-protocol. (n.d.). NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons. Available at: [Link]

  • Scantox. (n.d.). Rotation Test. Available at: [Link]

  • MD Biosciences. (2013). Behavior tests used with the 6-OHDA model of PD, and what they tell us. Available at: [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. Available at: [Link]

  • Hardingham, G. E., & Bading, H. (2010). Coupling of the NMDA receptor to neuroprotective and neurodestructive events. Physiology. Available at: [Link]

  • Al-Kuraishy, H. M., et al. (2023). Adamantanes for the treatment of neurodegenerative diseases in the era of the COVID-19 pandemic. Journal of Microscopy and Ultrastructure. Available at: [Link]

  • Rehni, A. K., & Singh, T. G. (2023). Aminoadamantanes: from treatment of Parkinson's and Alzheimer's disease to symptom amelioration of long COVID-19 syndrome?. Expert Review of Neurotherapeutics. Available at: [Link]

  • Obeng, M., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences. Available at: [Link]

  • Volbracht, C., et al. (2006). Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity. European Journal of Neuroscience. Available at: [Link]

  • Batista, C. R. A., et al. (2019). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2016). I'm planning to do tyrosine hydroxylase immunohistostaining in rat brain. Does anyone know a good protocol?. Available at: [Link]

  • protocols.io. (2025). Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. Available at: [Link]

  • Chen, S. W., et al. (2014). Amantadine Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury. PLoS ONE. Available at: [Link]

  • Charles River. (n.d.). Microglial Activation Assays. Available at: [Link]

  • Kornhuber, J., et al. (1995). Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine. Journal of Neural Transmission. Parkinson's Disease and Dementia Section. Available at: [Link]

  • Skaper, S. D. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences. Available at: [Link]

  • Wiatr, G., et al. (1996). MK-801, memantine and amantadine show neuroprotective activity in the nucleus basalis magnocellularis. European Journal of Pharmacology. Available at: [Link]

  • NeuroProof. (n.d.). Parkinson's Disease MPP+ in vitro Model. Available at: [Link]

  • Calabresi, P., et al. (2006). Memantine reduces neuronal dysfunctions triggered by in vitro ischemia and 3-nitropropionic acid. Neuropharmacology. Available at: [Link]

  • Kornhuber, J., et al. (1995). Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine. Journal of Neural Transmission. Parkinson's Disease and Dementia Section. Available at: [Link]

  • Calabresi, P., et al. (2006). Memantine reduces neuronal dysfunctions triggered by in vitro ischemia and 3-nitropropionic acid. Neuropharmacology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(1-Aminoethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for the synthesis of 1-(1-Aminoethyl)adamantan-2-ol. As a senior application scientist, my goal is to provide not just a protocol, but a framework for understanding the chemical principles at play, allowing for informed optimization and problem-solving.

Introduction to the Synthesis: A Proposed Pathway

Direct, peer-reviewed synthesis protocols for this compound are not widely documented in readily available literature, suggesting its status as a novel or specialized compound. Therefore, this guide is based on a proposed, chemically sound retro-synthetic analysis, drawing from established methodologies for the functionalization of the adamantane core. The proposed synthesis begins with the readily available starting material, adamantan-2-one.

Proposed Synthetic Pathway Overview:

Synthesis_Pathway A Adamantan-2-one B Intermediate 1: 1-(1-Hydroxyethyl)adamantan-2-ol A->B 1. Grignard Reaction (e.g., MeMgBr) C Intermediate 2: 1-(1-Azidoethyl)adamantan-2-ol B->C 2. Azide Substitution (e.g., DPPA, DEAD) D Target Molecule: This compound C->D 3. Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Step 1: Grignard Reaction

Question: My Grignard reaction with adamantan-2-one is showing low conversion to the desired 1-(1-hydroxyethyl)adamantan-2-ol. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in this step is a common issue and can often be attributed to a few key factors:

  • Reagent Purity and Inert Atmosphere: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Ensure your solvent (e.g., anhydrous THF or diethyl ether) is truly anhydrous and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Any protic impurities will quench the Grignard reagent, reducing the effective concentration available to react with the ketone.

  • Activation of Magnesium: If you are preparing the Grignard reagent in-situ, ensure the magnesium turnings are properly activated. This can be achieved by gentle heating, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane to initiate the reaction.

  • Reaction Temperature: While the initial formation of the Grignard reagent may require gentle heating, the addition of the adamantan-2-one should be done at a controlled, low temperature (e.g., 0 °C) to minimize side reactions. After the addition is complete, allowing the reaction to slowly warm to room temperature can help drive it to completion.

  • Steric Hindrance: The adamantane cage is sterically bulky. This can slow down the reaction rate. Ensure a sufficient excess of the Grignard reagent is used (e.g., 1.5-2.0 equivalents) and allow for an adequate reaction time (monitor by TLC).

Data-Driven Optimization for Grignard Reaction:

ParameterStandard ConditionOptimized ConditionExpected Outcome
Equivalents of MeMgBr 1.1 eq1.5 - 2.0 eqOvercomes steric hindrance and minor quenching.
Temperature Room Temperature0 °C to RTMinimizes side reactions.
Reaction Time 2 hours4-6 hours (TLC monitored)Ensures reaction goes to completion.
Solvent Anhydrous THFFreshly distilled, anhydrous THFReduces quenching of Grignard reagent.
Step 2: Azide Substitution

Question: I am struggling with the conversion of the diol to the azide. The reaction is either incomplete or I am observing significant byproducts. What's going wrong?

Answer:

The selective conversion of a tertiary alcohol to an azide in the presence of a secondary alcohol is challenging. A direct substitution is unlikely to be efficient. A more reliable approach involves a Mitsunobu-type reaction.

  • Mitsunobu Reaction Conditions: The Mitsunobu reaction (using reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃)) with an azide source like diphenylphosphoryl azide (DPPA) is a powerful method for this transformation. This reaction proceeds via an inversion of stereochemistry.

  • Reagent Addition Order and Temperature: The order of addition is critical in a Mitsunobu reaction. Typically, the substrate (diol) and PPh₃ are dissolved in an anhydrous solvent, followed by the addition of the azide source. The mixture is then cooled to 0 °C before the dropwise addition of DEAD or DIAD. This controlled addition helps to manage the exothermic nature of the reaction and minimize byproduct formation.

  • Byproduct Formation: A common byproduct is the phosphine oxide. Purification via column chromatography is almost always necessary to separate the desired azide from triphenylphosphine oxide and other reaction components.

Troubleshooting Logic for Azide Substitution:

Troubleshooting_Azide Start Low Yield of Azide Q1 Did you use a Mitsunobu reaction? Start->Q1 A1_No Consider using Mitsunobu conditions (DPPA, DEAD, PPh₃) for better conversion. Q1->A1_No No A1_Yes Check reaction parameters. Q1->A1_Yes Yes Q2 Was the order of addition correct? A1_Yes->Q2 A2_No Incorrect order can lead to side reactions. Add DEAD/DIAD last and dropwise at 0 °C. Q2->A2_No No A2_Yes Evaluate stoichiometry and purity. Q2->A2_Yes Yes Q3 Were reagents pure and anhydrous? A2_Yes->Q3 A3_No Impure or wet reagents will decrease efficiency. Use fresh, pure reagents. Q3->A3_No No A3_Yes Consider purification challenges. Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting the azide substitution step.

Step 3: Reduction of the Azide

Question: The final reduction of the azide to the amine is resulting in a complex mixture of products, and I am having difficulty isolating the pure this compound. How can I improve the selectivity and purification?

Answer:

The reduction of an azide to a primary amine is a standard transformation, but the presence of other functional groups can sometimes lead to side reactions.

  • Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) is generally a clean and effective method for this reduction. It is typically high-yielding and the workup is straightforward (filtration of the catalyst).

  • Potential Side Reactions: If forcing conditions (high pressure or temperature) are used, there is a risk of hydrogenolysis of the hydroxyl group, although this is less likely for a secondary alcohol on a sterically hindered adamantane core.

  • Alternative Reducing Agents: If catalytic hydrogenation is not feasible or gives poor results, other reducing agents can be employed. For example, the Staudinger reaction (using PPh₃ followed by hydrolysis) is a very mild method for converting azides to amines. Another alternative is the use of a metal hydride like lithium aluminum hydride (LAH), although care must be taken during the workup.

  • Purification Strategy: The final product is an amino alcohol, which can be challenging to purify via standard silica gel chromatography due to its polar nature and potential for streaking on the column. Consider these strategies:

    • Acid-Base Extraction: The basicity of the amine allows for an extractive workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaOH), and the product re-extracted into an organic solvent.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

    • Reverse-Phase Chromatography: If standard chromatography fails, reverse-phase chromatography may provide better separation for this polar compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the final product?

A1: The initial Grignard reaction will likely produce a mixture of diastereomers, as the attack of the methyl Grignard reagent on the ketone can occur from either face. The subsequent Mitsunobu reaction proceeds with an inversion of configuration at the carbon bearing the hydroxyl group that is substituted. The final reduction of the azide does not affect the stereocenters. Therefore, the final product will be a mixture of diastereomers. Separation of these diastereomers would likely require chiral chromatography.

Q2: How can I monitor the progress of each reaction step?

A2: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring these reactions. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a potassium permanganate solution, which reacts with the alcohol and amine functional groups.

Q3: What analytical techniques are recommended for characterizing the final product?

A3: A combination of techniques should be used to confirm the structure and purity of this compound:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the O-H and N-H stretches of the alcohol and amine, respectively.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(1-Hydroxyethyl)adamantan-2-ol

  • To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.5 eq).

  • Add a small crystal of iodine and gently warm with a heat gun until violet vapors are observed.

  • Allow the flask to cool, then add anhydrous diethyl ether.

  • Slowly add methyl iodide (1.5 eq) dissolved in anhydrous diethyl ether via a dropping funnel to form the Grignard reagent.

  • Once the Grignard reagent formation is complete, cool the flask to 0 °C in an ice bath.

  • Add a solution of adamantan-2-one (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Azide Reduction

  • To a solution of 1-(1-azidoethyl)adamantan-2-ol (1.0 eq) in methanol, add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).

  • Fit the flask with a hydrogen balloon and stir the suspension vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by acid-base extraction or crystallization as described in the troubleshooting section.

References

  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. Available at: [Link]

  • Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646. Available at: [Link]

Adamantane Functionalization: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for adamantane functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the adamantane scaffold. We understand the unique challenges posed by this rigid, saturated hydrocarbon and have structured this resource to provide actionable solutions to common experimental hurdles. Our focus is on providing not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and problems encountered during the functionalization of adamantane and its derivatives.

Q1: Why is my adamantane functionalization yielding a mixture of products at the tertiary (C1) and secondary (C2) positions? How can I improve regioselectivity?

A1: This is the most prevalent challenge in adamantane chemistry. The tertiary C-H bonds at the bridgehead positions (1, 3, 5, and 7) are sterically more accessible and the resulting carbon-centered radical or cation is more stable than its secondary counterpart. However, the secondary C-H bonds at the methylene positions (2, 4, 6, 8, 9, and 10) are statistically more abundant (12 secondary vs. 4 tertiary C-H bonds). The outcome of your reaction is a delicate balance between electronic effects, steric hindrance, and statistical probability.

  • For Tertiary (C1) Functionalization: Reactions that proceed through a carbocationic intermediate, such as Friedel-Crafts type reactions or reactions in strong acids (e.g., bromination with Br₂), strongly favor substitution at the tertiary position due to the stability of the 1-adamantyl cation.

  • For Secondary (C2) Functionalization: Achieving selective functionalization at the secondary position is more challenging. It often requires directing groups or specific catalyst systems that can overcome the inherent reactivity of the tertiary position. Some modern C-H activation methods using transition metal catalysts have shown promise in directing substitution to the C2 position.

Q2: My C-H activation/functionalization reaction is not initiating or is proceeding very slowly. What are the common causes?

A2: Several factors can lead to sluggish or failed reactions:

  • Reagent Purity: Adamantane itself is generally stable, but the reagents used for C-H activation can be sensitive. For example, in radical reactions, ensure your initiator (e.g., AIBN, benzoyl peroxide) is fresh and has been stored correctly. For photoredox catalysis, ensure your photocatalyst has not degraded.

  • Solvent Choice: The solvent can dramatically influence reaction rates. For radical reactions, ensure the solvent is not susceptible to hydrogen abstraction itself. For polar reactions, the solvent must be able to support the ionic intermediates.

  • Inert Atmosphere: Many C-H activation catalysts and reagents are sensitive to oxygen and moisture. Ensure your reaction is set up under a properly maintained inert atmosphere (Nitrogen or Argon).

  • Light Source (for photocatalysis): If you are running a photochemical reaction, verify the wavelength and intensity of your light source. The photocatalyst must be able to absorb light at the emitted wavelength. Also, ensure the reaction vessel is transparent to that wavelength (e.g., use quartz instead of borosilicate glass for certain UV reactions).

Q3: I am observing over-functionalization or poly-substitution on the adamantane core. How can I control the reaction to achieve mono-substitution?

A3: The high symmetry and multiple reactive sites of adamantane make it prone to multiple substitutions, especially under harsh conditions.

  • Control Stoichiometry: The most straightforward approach is to use adamantane in excess relative to the functionalizing reagent. This statistically favors mono-substitution.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-reaction. Monitor the reaction progress closely using techniques like GC-MS or TLC to stop it once the desired mono-substituted product is maximized.

  • Deactivating Effect: The introduction of an electron-withdrawing group can deactivate the adamantane core towards further electrophilic substitution, which can be a useful strategy for achieving mono-functionalization.

Troubleshooting Guide: Low Yield in Adamantane Hydroxylation

Hydroxylation of adamantane, particularly at the tertiary position to form 1-adamantanol, is a foundational reaction. If you are experiencing low yields, this guide will help you diagnose the issue. A common method involves the use of oxone and a suitable catalyst.

Logical Troubleshooting Workflow

start Low Yield in Adamantane Hydroxylation reagent 1. Check Reagent Quality & Stoichiometry start->reagent conditions 2. Verify Reaction Conditions start->conditions workup 3. Optimize Workup & Purification start->workup mechanism 4. Consider Mechanistic Pitfalls start->mechanism oxone Is Oxone fresh? (Activity decreases over time) reagent->oxone If No solvent_purity Is the solvent (e.g., Acetonitrile/Water) of appropriate grade and dry? reagent->solvent_purity If No temp Is the temperature controlled? (Exotherms can lead to side products) conditions->temp If No stirring Is stirring vigorous enough? (Biphasic reactions require good mixing) conditions->stirring If No ph Is the pH of the reaction mixture stable? conditions->ph If No extraction Are you losing product during aqueous extraction? workup->extraction If Yes sublimation Is product subliming during solvent removal under vacuum? workup->sublimation If Yes radical Are radical scavengers present as impurities? mechanism->radical If Yes reagents 1. Combine Adamantane & Bromine (neat or in CS₂) reaction 2. Stir at Room Temp (Exothermic, HBr gas evolves) reagents->reaction quench 3. Quench with Na₂SO₃(aq) to destroy excess Br₂ reaction->quench extract 4. Extract with Dichloromethane quench->extract wash 5. Wash organic layer with NaHCO₃(aq) and Brine extract->wash dry 6. Dry over MgSO₄, Filter, Concentrate wash->dry purify 7. Purify by Recrystallization (from Methanol/Water) dry->purify product 1-Bromoadamantane purify->product

Caption: Step-by-step workflow for the synthesis of 1-bromoadamantane.

Methodology:

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a gas outlet connected to a trap (e.g., a beaker with sodium hydroxide solution to neutralize the HBr gas produced).

  • Reaction: To the flask, add adamantane (1.0 eq). With vigorous stirring, add bromine (1.1 - 1.5 eq) dropwise. The reaction is often performed neat or with a solvent like carbon disulfide. The reaction is exothermic and will proceed spontaneously with the evolution of hydrogen bromide gas.

  • Monitoring: Stir at room temperature for 1-2 hours, or until the red-brown color of bromine has significantly faded and gas evolution has ceased. You can monitor the reaction by taking a small aliquot, quenching it, and analyzing by GC-MS.

  • Workup: Carefully pour the reaction mixture onto a stirred solution of aqueous sodium sulfite or sodium thiosulfate to quench any remaining bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude 1-bromoadamantane can be purified by recrystallization from methanol or by sublimation to yield a white crystalline solid.

Protocol 2: Photocatalytic C-H Amination of Adamantane

This protocol is an example of a modern C-H functionalization method using photoredox catalysis to install a nitrogen-containing group. This specific example is a conceptual protocol based on principles found in recent literature.

Methodology:

  • Setup: In a glovebox, add adamantane (1.0 eq), the photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and the nitrogen source (e.g., a protected amine or an N-centered radical precursor, 1.2 eq) to an oven-dried reaction vessel (e.g., a quartz tube) equipped with a magnetic stir bar.

  • Solvent Addition: Add the appropriate degassed solvent (e.g., acetonitrile, dichloromethane). The reaction mixture should be homogeneous.

  • Degassing: Seal the vessel and remove it from the glovebox. Further degas the mixture by three freeze-pump-thaw cycles to ensure the complete removal of oxygen, which can quench the excited state of the photocatalyst.

  • Reaction: Place the reaction vessel in front of a light source (e.g., a blue LED lamp, Kessil lamp) and stir vigorously. Maintain a constant temperature, often slightly above room temperature, using a cooling fan.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or GC-MS. These reactions can take anywhere from 12 to 48 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The residue is then purified by column chromatography on silica gel to isolate the aminated adamantane product.

Mechanistic Insights: The Regioselectivity Challenge

The functionalization of adamantane is a classic example of competition between C-H bonds. Understanding the intermediates helps in predicting the outcome.

cluster_0 Adamantane Core cluster_1 Reaction Pathways Adamantane Adamantane Tertiary_H Adamantane->Tertiary_H 4 sites Secondary_H Adamantane->Secondary_H 12 sites Initiator Initiator (e.g., Light, Acid, Oxidant) Tertiary_Intermediate Tertiary Intermediate (Radical or Cation) More Stable Initiator->Tertiary_Intermediate Thermodynamically Favored Secondary_Intermediate Secondary Intermediate (Radical or Cation) Less Stable Initiator->Secondary_Intermediate Statistically Favored Tertiary_H->Tertiary_Intermediate Thermodynamically Favored Secondary_H->Secondary_Intermediate Statistically Favored Product_1 1-Substituted Product Tertiary_Intermediate->Product_1 Major Product (in many cases) Product_2 2-Substituted Product Secondary_Intermediate->Product_2 Minor Product

Caption: Competition between tertiary and secondary C-H bonds in adamantane functionalization.

This diagram illustrates that while there are more secondary C-H bonds available, the greater stability of the tertiary intermediate often leads to the 1-substituted product being the major isomer. Controlling reaction conditions to favor one pathway over the other is the cornerstone of selective adamantane chemistry.

References

  • Title: A Simple and Efficient Method for the Synthesis of 1-Bromoadamantane Source: Organic Syntheses URL: [Link]

  • Title: A Mild, Practical, and Scalable Method for the Synthesis of 1-Aminoadamantane Hydrochloride Source: Organic Process Research & Development URL: [Link]

  • Title: Late-Stage C–H Functionalization Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Adamantane as a Directed Group in C–H Bond Functionalization Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Adamantyl Group in Medicinal Chemistry Source: Current Medicinal Chemistry URL: [Link]

Technical Support Center: Purification of Polar Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of polar adamantane derivatives. The unique physicochemical properties of these molecules—a rigid, bulky, and highly lipophilic adamantane cage combined with polar functional groups—present significant challenges in achieving high purity. This document is designed to explain the science behind these challenges and offer field-proven solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of adamantane derivatives bearing polar functionalities such as hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) groups.

Q1: Why is the purification of my polar adamantane derivative so challenging?

Answer: The primary difficulty arises from the molecule's dual nature. The adamantane core is exceptionally non-polar (lipophilic), rigid, and often highly symmetrical, which contributes to high melting points and a tendency to sublime.[1] In contrast, polar functional groups (like amines, alcohols, or carboxylic acids) prefer to interact with polar solvents and surfaces through hydrogen bonding and dipole-dipole interactions.

This dichotomy results in:

  • Anomalous Solubility: These compounds are often sparingly soluble in a wide range of common solvents. They may be too polar for non-polar solvents like hexanes but too non-polar for highly polar solvents like water.

  • Complex Mixtures: Syntheses involving the functionalization of the adamantane cage can lead to a mixture of products with varying degrees of substitution or different isomers, which are often difficult to separate.[2]

  • Strong Intermolecular Interactions: The combination of van der Waals forces from the cage and hydrogen bonding from the polar groups can lead to strong crystal lattice energies, making them difficult to dissolve for recrystallization or prone to aggregation in solution.

This guide will walk you through strategies that address these specific challenges in crystallization, chromatography, and extraction.

Crystallization & Recrystallization

Crystallization is often the most effective method for purifying solid adamantane derivatives, but selecting the right solvent system is critical.

Q2: My compound will not crystallize from any single solvent I've tried. What is the next step?

Answer: This is a very common issue. When a single solvent fails, a mixed-solvent system is the ideal solution.[3][4] The principle is to use two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "anti-solvent" or "insoluble solvent").

  • Solvent Selection: Identify a suitable pair of miscible solvents. Use the table below as a starting guide. A common and effective pair for many polar adamantane derivatives is an alcohol (like ethanol or methanol) as the soluble solvent and water or a non-polar solvent like hexane as the anti-solvent.[5][6]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "soluble solvent" required to fully dissolve it. Ensure the solution is near its boiling point to achieve maximum solubility.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Clarification: Add a few more drops of the hot "soluble solvent" until the solution becomes clear again. The goal is to be just below the saturation point.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "anti-solvent" to remove any remaining soluble impurities, and dry them under vacuum.[7]

Soluble SolventAnti-Solvent(s)Polarity MismatchCommon Applications
Ethanol/MethanolWater, Diethyl Ether, HexaneHighHydroxylated or amino-adamantanes
AcetoneWater, Hexane, Diethyl EtherHighKetone or ester derivatives
Ethyl AcetateHexane, HeptaneMediumModerately polar derivatives
DichloromethaneHexane, PentaneLowLess polar derivatives, good for isomers
Tetrahydrofuran (THF)Water, HexaneHighGeneral purpose for stubborn compounds
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?

Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common with high-melting-point solids or when the solution is too concentrated.

  • Increase Solvent Volume: The most common cause is excessive supersaturation. Repeat the crystallization using a larger volume of the solvent system.

  • Lower the Crystallization Temperature: Use a solvent pair with lower boiling points. If the solution is boiling at a temperature higher than your compound's melting point, it will inevitably oil out.

  • Slow Down Cooling: After adding the anti-solvent, allow the solution to cool much more slowly. A Dewar flask or insulated container can help. This gives the molecules more time to arrange into an ordered crystal lattice.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a single tiny crystal to the cooled solution to initiate crystallization.

Chromatography

When crystallization is insufficient or impractical, chromatography is the primary alternative. However, the dual polarity of these molecules can also cause problems here.

Q4: My polar adamantane derivative streaks badly or remains at the baseline (Rf = 0) on a silica gel TLC plate/column. How can I improve its mobility and separation?

Answer: This behavior indicates that your compound is interacting too strongly with the acidic silica gel stationary phase, likely due to basic amine groups or multiple hydrogen-bond donors. The mobile phase is not polar enough to elute it effectively.

  • Increase Mobile Phase Polarity: The simplest solution is to add a stronger, more polar solvent. For example, if you are using a hexane/ethyl acetate system, switch to a dichloromethane/methanol system. A common mobile phase for polar adamantane derivatives is a mixture of chloroform and ethanol.[5]

  • Add a Competitive Modifier:

    • For Basic Compounds (e.g., Amantadine): Add a small amount (0.1% to 1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to your mobile phase. This will neutralize the acidic silanol groups on the silica surface, preventing strong ionic interactions and reducing peak tailing.

    • For Acidic Compounds: Add a small amount (0.1% to 1%) of acetic acid or formic acid. This keeps the compound in its protonated, less polar state and improves peak shape.

G start Crude Polar Adamantane Derivative check_solid Is the compound a solid? start->check_solid try_xtal Attempt Recrystallization (Single or Mixed Solvent) check_solid->try_xtal Yes col_chrom Prepare for Column Chromatography check_solid->col_chrom No / Impure Oil xtal_ok Pure Crystals Obtained? try_xtal->xtal_ok end_product Pure Product xtal_ok->end_product Yes xtal_ok->col_chrom No / Oiled Out tlc Develop TLC System (Test various eluents & modifiers) col_chrom->tlc run_col Run Column (Silica, Alumina, or Reverse Phase) tlc->run_col analyze_frac Analyze Fractions (TLC/LC-MS) run_col->analyze_frac combine_frac Combine Pure Fractions analyze_frac->combine_frac combine_frac->end_product

Caption: Decision workflow for purifying polar adamantane derivatives.

Q5: My compound has very poor retention on a reverse-phase (C18) HPLC column, eluting near the void volume. What are my options?

Answer: This is a classic challenge for highly polar molecules in reverse-phase (RP) chromatography.[8] The non-polar C18 stationary phase cannot effectively retain the polar analyte, which prefers to stay in the polar mobile phase.

  • Polar-Embedded Columns: These are modified RP columns (e.g., C18) that have a polar group (like a carbamate) embedded in the alkyl chain.[9] This allows the column to be used with highly aqueous mobile phases (even 100% water) without the stationary phase "collapsing" (a phenomenon known as dewetting), and it provides an alternative retention mechanism for polar analytes.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most effective technique for this problem.[8] It uses a polar stationary phase (e.g., bare silica, diol, or amide) with a mobile phase that is high in organic solvent (typically >80% acetonitrile) and low in aqueous buffer. The polar analyte is retained by partitioning into a water-enriched layer that is immobilized on the surface of the stationary phase. In HILIC, retention increases as the amount of organic solvent in the mobile phase increases—the opposite of reverse-phase.[8][10]

G Analyte Retention in RP vs. HILIC cluster_RP Reverse-Phase (RP) HPLC cluster_HILIC Hydrophilic Interaction (HILIC) rp_column Non-Polar Stationary Phase (C18) rp_mobile Polar Mobile Phase (High % Water) rp_analyte Polar Analyte rp_analyte->rp_column rp_arrow Weak Interaction (Poor Retention) hilic_column Polar Stationary Phase (Silica) + Adsorbed Water Layer hilic_mobile Non-Polar Mobile Phase (High % Acetonitrile) hilic_analyte Polar Analyte hilic_analyte->hilic_column hilic_arrow Strong Partitioning (Good Retention)

Caption: Schematic comparing analyte behavior in RP and HILIC modes.

Extraction & Work-Up
Q6: During a liquid-liquid extraction, my compound is present in both the aqueous and organic layers, leading to poor recovery. How can I improve the extraction efficiency?

Answer: This issue is common for amino- and carboxyl-containing adamantane derivatives, which can exist in either a charged (water-soluble) or neutral (organic-soluble) state depending on the pH. The key is to control the ionization state of your molecule.

  • Determine the pKa: Identify the pKa of the ionizable functional group on your adamantane derivative.

  • For Basic Derivatives (e.g., containing -NH₂):

    • To extract into the organic layer: Adjust the pH of the aqueous solution to be at least 2 units above the pKa of the conjugate acid (R-NH₃⁺). Use a base like 1M NaOH. This deprotonates the amine to its neutral, more lipophilic form (R-NH₂), which will partition into the organic solvent.

    • To extract into the aqueous layer (e.g., to wash away non-polar impurities): Adjust the pH to be at least 2 units below the pKa. Use an acid like 1M HCl. This protonates the amine to the charged R-NH₃⁺ form, making it soluble in water.

  • For Acidic Derivatives (e.g., containing -COOH):

    • To extract into the organic layer: Adjust the pH of the aqueous solution to be at least 2 units below its pKa. This ensures it is in the neutral, protonated R-COOH form.

    • To extract into the aqueous layer: Adjust the pH to be at least 2 units above its pKa. This deprotonates the acid to the charged R-COO⁻ form, making it water-soluble.

  • "Salting Out": To further decrease the solubility of your compound in the aqueous phase, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and drives the less polar organic compound into the organic layer.

References
  • Gasymov, S., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC. [Link]

  • Wróbel, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Yeong, K. Y., et al. (2022). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. NIH. [Link]

  • Wikipedia. (2024). Adamantane. Wikipedia. [Link]

  • Fárová, K., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. [Link]

  • Sobczak, A., et al. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. PubMed. [Link]

  • Gasymov, S., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI. [Link]

  • Ostrovskii, D. I., et al. (2004). Liquid chromatography of adamantane derivatives. ResearchGate. [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Wang, Y., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. RSC Publishing. [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry @ CU Boulder. [Link]

  • Weiss, R. G., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry. [Link]

  • Aigbirhio, F. I., et al. (2005). Four-Directional Synthesis of Adamantane Derivatives. ResearchGate. [Link]

  • Liaw, D., et al. (2010). Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane. ResearchGate. [Link]

  • Fekl, U., et al. (2017). Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characterization. Dalton Transactions. [Link]

  • University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. UCLA Chemistry. [Link]

  • Yeong, K. Y., et al. (2022). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. MDPI. [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Axion Labs. [Link]

  • Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Sasaki, T., et al. (1975). Synthesis of Adamantane Derivatives. 44. Facile Synthesis Dipolar Cycloaddition and the Hoch-Campbell Reaction. Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. PMC. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Google Patents. (n.d.). Purification method of adamantane monools.
  • Chadha, R., et al. (2017). Challenges in Translational Development of Pharmaceutical Cocrystals. ResearchGate. [Link]

  • Kaliyaperumal, K., & Toste, F. D. (2019). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PMC. [Link]

  • QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. QIAGEN. [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Ulrich, J., & Jones, M. (2006). Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. [Link]

  • Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. Chrom Tech. [Link]

  • Threlfall, T., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [Link]

Sources

Technical Support Center: Troubleshooting the Crystallization of 1-(1-Aminoethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(1-aminoethyl)adamantan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of crystallizing this unique molecule. The rigid, bulky adamantane cage, combined with a primary amine and a secondary alcohol, presents specific challenges that require a systematic and well-understood approach to achieve high-purity crystalline material. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the crystallization of this compound.

Q1: My compound is "oiling out" as a viscous liquid instead of forming solid crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is typically caused by excessively high supersaturation, where the concentration of the solute is far above the solubility limit, or by rapid cooling. The molecules aggregate faster than they can orient themselves into an ordered crystal lattice.

Quick Fixes:

  • Reduce Supersaturation: Add a small amount of additional solvent to the oiled-out mixture and gently warm until the oil redissolves. Then, allow it to cool much more slowly.

  • Lower the Initial Concentration: Start the crystallization process with a more dilute solution.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can serve as nucleation sites.

  • Introduce Seed Crystals: If you have any solid material, add a tiny crystal to the supersaturated solution to initiate controlled crystal growth.

Q2: I've let my solution cool for an extended period, and no crystals have formed. What are my next steps?

A: A lack of crystal formation indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome. The compound may be too soluble in the chosen solvent.

Troubleshooting Steps:

  • Induce Supersaturation: Slowly evaporate the solvent in a fume hood or under a gentle stream of nitrogen to increase the concentration.

  • Introduce an Anti-Solvent: Add a second solvent in which your compound is insoluble (an "anti-solvent") dropwise to the solution until it becomes slightly turbid. This reduces the overall solubility of your compound.

  • Utilize Seeding: Add a seed crystal to provide a template for growth.

  • Re-evaluate Your Solvent Choice: Your compound may be excessively soluble in the current solvent. A systematic solvent screen is recommended (see Protocol 1).

Q3: My crystallization worked, but the final yield is very low. How can I improve it?

A: Low yield is often a result of either high residual solubility of the compound in the mother liquor or premature filtration.

Strategies for Yield Improvement:

  • Optimize the Solvent System: Find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.

  • Cool to a Lower Temperature: After initial crystal formation, cool the flask in an ice bath or refrigerator for several hours to maximize precipitation.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Analyze the Mother Liquor: Use a technique like Thin Layer Chromatography (TLC) to check the concentration of the compound remaining in the filtrate. If a significant amount is present, you can try to recover it by concentrating the mother liquor and attempting a second crystallization.

Q4: I suspect my starting material is impure. How will this affect my crystallization?

A: Impurities can have a profound negative impact on crystallization.[1] They can inhibit the nucleation process, slow down crystal growth, or become incorporated into the crystal lattice, resulting in a lower purity product.[2] In some cases, impurities with similar structures can make crystallization nearly impossible.[3]

Key Considerations:

  • Purity First: It is almost always more efficient to purify a compound using another method (like column chromatography or acid-base extraction) before attempting crystallization.

  • Impurity Rejection: Very slow crystallization is more effective at rejecting impurities than rapid precipitation.

Q5: Should I crystallize this compound as the free base or as a salt?

A: This is a critical strategic decision. Amines can sometimes be difficult to crystallize as free bases due to their polarity and hydrogen bonding capabilities.[4] Converting the primary amine to a salt, such as a hydrochloride (HCl) or hydrobromide (HBr) salt, often dramatically improves its crystallinity.

Advantages of Salt Formation:

  • Increased Order: Salts form ionic lattices, which are typically more ordered and stable, leading to better-quality crystals.

  • Enhanced Purification: This is an excellent method for separating the amine from non-basic impurities. The salt will precipitate, leaving the neutral impurities behind in the solution.[5]

  • Improved Handling: Amine salts are generally more stable and less odorous solids than their free base counterparts.

A common and effective strategy is to dissolve the crude free base in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same or another solvent to precipitate the highly pure salt.[6]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Overcoming the "Oiling Out" Phenomenon

Oiling out is a kinetic problem. The system is driven to reduce the solute concentration so rapidly that it bypasses the ordered, thermodynamically favored crystalline state and enters a metastable liquid state. The key is to slow down the process and guide the system toward crystallization.

The bulky adamantane cage can hinder the efficient packing required for lattice formation. If the concentration gradient is too steep (i.e., the solution is too supersaturated), the molecules will aggregate through intermolecular forces (hydrogen bonding from the -OH and -NH2 groups, van der Waals forces from the adamantane cage) without achieving the correct orientation for crystallization.

G start Oiling Out Observed reheat Re-heat solution until homogeneous start->reheat add_solvent Add more solvent (10-20% volume) reheat->add_solvent slow_cool Cool SLOWLY (Insulate flask or use controlled cooling bath) add_solvent->slow_cool success Crystals Form slow_cool->success Success failure Oiling Out Persists slow_cool->failure Failure change_solvent Change Solvent System (Refer to Protocol 1) failure->change_solvent seeding Attempt Seeding failure->seeding G polymorph Polymorphic Outcome (Form A, B, C...) solvent Solvent Choice (Polarity, H-bonding) solvent->polymorph cooling Cooling Rate (Fast vs. Slow) cooling->polymorph saturation Supersaturation Level (High vs. Low) saturation->polymorph impurities Impurities (Can stabilize or inhibit specific forms) impurities->polymorph

Caption: Key factors that control crystal polymorph formation.

  • Thermodynamic Control: Use slow cooling rates from a solution with low supersaturation. This favors the formation of the most stable polymorph.

  • Kinetic Control: Use rapid cooling ("crashing out") from a highly supersaturated solution. This often yields a less stable, or "metastable," polymorph.

  • Solvent-Induced Polymorphism: The choice of solvent can dictate the resulting form. A solvent that hydrogen bonds with the solute may favor a different packing arrangement than a non-hydrogen-bonding solvent. It is essential to keep detailed records of the crystallization conditions to ensure you can reproduce the desired polymorph.

Section 3: Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol outlines a small-scale method to efficiently identify a promising solvent or solvent system.

Materials:

  • ~100 mg of this compound

  • Small test tubes or vials (e.g., 13x100 mm)

  • A selection of solvents (see table below)

  • Heat gun or hot plate

  • Ice bath

Procedure:

  • Aliquot Your Compound: Place ~10-15 mg of your compound into each of several labeled test tubes.

  • Test Single Solvents:

    • To the first tube, add a solvent dropwise at room temperature until the solid dissolves. If it dissolves in <0.5 mL, the compound is likely too soluble for this to be a good single-solvent choice.

    • If it is not very soluble at room temperature, gently heat the mixture while adding more solvent dropwise until the solid just dissolves.

    • Record the approximate volume of solvent used.

    • Allow the tube to cool slowly to room temperature, then place it in an ice bath.

    • Observe for crystal formation. An ideal single solvent will show poor solubility at low temperatures and high solubility at high temperatures.

  • Test Solvent/Anti-Solvent Pairs:

    • Select a solvent in which your compound is very soluble (e.g., isopropanol). Dissolve ~15 mg of your compound in the minimum amount of this solvent.

    • Slowly add a miscible anti-solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid).

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly and observe for crystal formation.

  • Evaluate and Scale-Up: Based on your observations (quality of crystals, approximate yield), select the best solvent system to perform a larger-scale crystallization.

PolaritySuggested Solvents
Polar Protic Water, Isopropanol, Ethanol
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate
Non-Polar Toluene, Heptane, Hexanes
Protocol 2: Preparation and Crystallization of the Hydrochloride Salt

This protocol is highly recommended if you are struggling with the free base or need to remove non-basic impurities.

Materials:

  • This compound (free base)

  • Diethyl ether or Ethyl Acetate (anhydrous)

  • 2 M HCl in Diethyl Ether (commercially available or prepared by bubbling dry HCl gas through anhydrous ether)

  • Stir plate and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve the Free Base: In a clean, dry flask, dissolve your crude this compound in a suitable volume of anhydrous diethyl ether (e.g., 10 mL per 1 g of compound). A slight cloudiness due to insoluble impurities may be present. If so, filter the solution at this stage.

  • Precipitate the Salt: While stirring the solution at room temperature, add the 2 M HCl/ether solution dropwise. A white precipitate of the hydrochloride salt should form immediately.

  • Control the Addition: Continue adding the HCl solution until no further precipitation is observed. Adding a large excess should be avoided as it can decrease the purity of the final product.

  • Isolate the Salt: Continue stirring the resulting slurry for 30 minutes to ensure complete precipitation. Collect the solid salt by vacuum filtration.

  • Wash and Dry: Wash the filter cake with a small amount of cold, fresh diethyl ether to remove any remaining impurities. Dry the purified salt under a high vacuum.

  • Recrystallization (Optional): If further purification is needed, the isolated HCl salt can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether.

References

  • MDPI. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Available at: [Link]

  • ResearchGate. (2014). (PDF) The impurities effect on thermal degradation and corrosivity of amine solution in South Pars gas sweetening plants. Available at: [Link]

  • ACS Publications. (2014). Polymorphism in 2-X-Adamantane Derivatives (X = Cl, Br). Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • PubChem. (n.d.). 1-(1-Adamantyl)-2-aminoethanol. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Available at: [Link]

  • PubMed. (2014). Polymorphism in 2-X-adamantane derivatives (X = Cl, Br). Available at: [Link]

  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Available at: [Link]

  • ResearchGate. (2014). Polymorphism in 2-X-Adamantane Derivatives (X = Cl, Br) | Request PDF. Available at: [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Available at: [Link]

  • ResearchGate. (2020). (PDF) Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Available at: [Link]

  • PubMed Central. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Available at: [Link]

  • RSC Publishing. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. Available at: [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • ResearchGate. (n.d.). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Available at: [Link]

  • ResearchGate. (2003). Reaction of Adamantan-2-one with Acetonitrile in Basic Media. Available at: [Link]

  • MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available at: [Link]

  • ACS Publications. (n.d.). Polymorphism of 2-Adamantanone. Available at: [Link]

  • MDPI. (n.d.). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Available at: [Link]

  • YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available at: [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

  • RSC Publishing. (n.d.). Generation of liquid crystallinity from a Td-symmetry central unit. Available at: [Link]

  • PubChem. (n.d.). (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol. Available at: [Link]

  • ACS Publications. (2023). Unraveling the Complex Solid-State Phase Transition Behavior of 1-Iodoadamantane.... Available at: [Link]

Sources

Technical Support Center: Navigating the Stability of 1-(1-Aminoethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

The adamantane scaffold is known for its high thermal and chemical stability.[1][2] However, the functional groups appended to this core are the primary determinants of the overall stability of the derivative molecule.[3][4] This guide will focus on the potential instabilities arising from the 1-aminoethyl and 2-hydroxyl moieties.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental observations that may indicate instability of 1-(1-Aminoethyl)adamantan-2-ol.

Question 1: I've observed the appearance of new, unexpected peaks in my HPLC chromatogram after storing my compound in an aqueous buffer. What could be the cause?

Answer: The appearance of new peaks upon storage in aqueous media is a classic sign of degradation. For this compound, the most probable cause is pH-dependent hydrolysis or oxidation. Adamantane derivatives can exhibit varying hydrolytic stability at different pH levels.[3][5]

Underlying Causality:

  • Hydrolytic Instability: While the adamantane core is resistant to hydrolysis, the substituents may be susceptible to pH-mediated degradation. Studies on other adamantane derivatives have shown that they are generally more stable at neutral pH (7.4) compared to acidic conditions (pH 1.0).[3]

  • Oxidation: The secondary alcohol at the 2-position of the adamantane ring and the primary amine are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. Oxidation of the alcohol would lead to the corresponding ketone, while the amine could undergo more complex oxidative degradation.

Troubleshooting Protocol:

  • Characterize the Degradants: Use mass spectrometry (MS) coupled with HPLC to determine the mass of the new peaks. This will provide crucial clues about the degradation pathway (e.g., an increase of 16 amu could suggest oxidation).

  • Conduct a Forced Degradation Study: To confirm the cause, subject your compound to controlled stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). This will help you identify the specific conditions under which your compound degrades and can help in developing a stability-indicating analytical method.[6][7]

  • Optimize Storage Conditions:

    • pH Control: Prepare solutions in buffers at a pH where the compound shows maximum stability (typically neutral pH).

    • Inert Atmosphere: Degas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like EDTA to your buffer.

    • Light Protection: Store solutions in amber vials or protect them from light.

Question 2: I'm seeing a gradual loss of my compound's biological activity over time, even when stored frozen in DMSO. Why is this happening?

Answer: A decrease in biological activity suggests a reduction in the concentration of the active parent compound. While freezing is a common storage method, it doesn't always guarantee stability, especially for compounds with reactive functional groups.

Underlying Causality:

  • Reaction with Solvent: Although DMSO is a relatively inert solvent, it can be hygroscopic and may contain reactive impurities. The primary amine of your compound could potentially react with trace aldehydes or ketones.

  • Freeze-Thaw Instability: Repeated freeze-thaw cycles can lead to the formation of concentration gradients and pH shifts within the frozen sample, which can accelerate degradation.

  • Oxidation: Even at low temperatures, oxidation can occur if oxygen is present in the headspace of the vial or dissolved in the solvent.

Troubleshooting Protocol:

  • Aliquot Samples: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes before freezing.

  • Use High-Purity Solvents: Ensure you are using high-purity, anhydrous DMSO.

  • Inert Headspace: Before sealing and freezing, flush the headspace of the vial with an inert gas like argon or nitrogen.

  • Alternative Storage: Consider storing the compound as a dry powder at -20°C or -80°C and preparing fresh solutions for each experiment. The solid state is generally more stable.[8]

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid this compound? A: For long-term storage, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[9]

Q: Is this compound sensitive to light? A: While the adamantane core itself is not a strong chromophore, the amino and hydroxyl groups can be susceptible to photolytic degradation. As a general precaution, it is advisable to handle the compound and its solutions under subdued light and store them in light-protecting containers (e.g., amber vials).

Q: What analytical techniques are best for monitoring the stability of this compound? A: A combination of techniques is recommended for a comprehensive stability assessment.[6][10]

  • HPLC with UV and MS detection: This is the workhorse for stability studies, allowing for the separation and quantification of the parent compound and its degradation products.[10]

  • NMR Spectroscopy: NMR can provide detailed structural information about any degradants that are formed.[10]

Q: Can I expect any stability issues when formulating this compound for in vivo studies? A: Yes, formulation can introduce new stability challenges. The choice of excipients, pH of the formulation, and sterilization method can all impact the stability of the compound. It is crucial to conduct formulation-specific stability studies. The lipophilic adamantane core may influence solubility and interactions with formulation components.[2][4]

Experimental Protocol: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[11]

Objective: To develop an HPLC method that separates this compound from its potential degradation products generated under stress conditions.

Methodology:

  • Forced Degradation:

    • Prepare solutions of the compound (~1 mg/mL) in:

      • 0.1 M HCl (acid hydrolysis)

      • 0.1 M NaOH (base hydrolysis)

      • 3% H₂O₂ (oxidation)

    • Expose these solutions to 60°C for 24-48 hours.

    • For photostability, expose a solid sample and a solution to light (ICH Q1B guidelines).

    • For thermal stability, heat a solid sample at an elevated temperature (e.g., 80°C).

  • Initial HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with a low percentage of B and ramp up to a high percentage to elute all components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the compound has some absorbance (if any), or use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

  • Method Optimization:

    • Inject the stressed samples onto the HPLC system.

    • Adjust the gradient, mobile phase pH, and column type to achieve baseline separation between the parent peak and all degradation peaks.

    • The goal is a resolution (Rs) of >1.5 between all peaks.

  • Method Validation:

    • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_optimization Method Optimization A Prepare Stock Solution of Compound B Aliquot for Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) A->B C Incubate Samples under Stress B->C D Inject Stressed Samples onto HPLC C->D E Analyze Chromatograms for Separation of Degradants D->E F Adjust HPLC Parameters (Gradient, pH, Column) E->F Separation Inadequate H Achieve Baseline Separation (Rs > 1.5) E->H Separation Adequate G Re-inject Samples F->G G->E

Caption: Workflow for developing a stability-indicating HPLC method.

Data Summary: Hydrolytic Stability of Related Adamantane Derivatives

The following table summarizes the hydrolytic stability of cysteine-adamantane hybrid molecules at physiological temperatures, providing a reference for the potential pH-dependent stability of adamantane-based compounds.[3]

CompoundpHTemperature (°C)Half-life (t₁/₂) (hours)
Cys-S-tert.-butylamantadine7.4378.5
Cys-S-tert.-butylamantadine1.0374.7
Cys-S-tert.-butylmemantine7.4376.7
Cys-S-tert.-butylmemantine1.0373.5
Cys-S-tert.-butylrimantadine7.4376.2
Cys-S-tert.-butylrimantadine1.0373.9

Data sourced from "HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES"[3]

This data indicates that adamantane derivatives can be significantly less stable in acidic conditions compared to neutral pH.[3]

Visualization of Potential Degradation Pathway

G Parent This compound Ketone 1-(1-Aminoethyl)adamantan-2-one (Oxidized Product) Parent->Ketone Oxidation of Alcohol (e.g., via H₂O₂, O₂) Imine Intramolecular Cyclization Product (e.g., Imine/Oxazolidine) Parent->Imine Intramolecular Reaction (pH-dependent) Other Other Oxidative Degradants Parent->Other Oxidation of Amine

Caption: Potential degradation pathways for this compound.

References

  • BenchChem. A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers.
  • Journal of Chemical Technology and Metallurgy. HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES.
  • ResearchGate. (PDF) HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES.
  • PMC - PubMed Central.
  • PMC - PubMed Central.
  • Ataman Kimya. 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL.
  • Separation Science. Analytical Techniques In Stability Testing.
  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Echemi. 2-[(ADAMANTAN-1-YLMETHYL)
  • IKEV. The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2.
  • OUCI. Analytical Techniques for the Assessment of Drug Stability.
  • Carl ROTH.

Sources

Technical Support Center: Enhancing the Solubility of Adamantane-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Solubility Challenge

Adamantane and its derivatives are a cornerstone in modern drug discovery, offering a unique rigid, lipophilic scaffold that is invaluable for designing potent therapeutic agents, including antivirals and neuroprotective drugs.[1] However, this very lipophilicity, a consequence of its diamondoid hydrocarbon cage structure, is also its Achilles' heel in terms of formulation and delivery. The nonpolar nature of adamantane leads to poor aqueous solubility, which can significantly hinder bioavailability and therapeutic efficacy.[2] This guide serves as a technical support hub for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting advice and validated protocols to overcome the solubility challenges associated with adamantane-based compounds.

Part 1: Cyclodextrin Inclusion Complexation

Cyclodextrin complexation is a widely employed strategy to enhance the aqueous solubility of hydrophobic molecules. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate the lipophilic adamantane moiety, thereby increasing its apparent water solubility.[3][4]

Frequently Asked Questions (FAQs): Cyclodextrin Complexation

Q1: Why is my adamantane-cyclodextrin complex not forming, or the yield is very low?

A1: Several factors can contribute to low complexation efficiency. A primary reason is a mismatch between the size of the adamantane derivative and the cyclodextrin cavity. For most adamantane-based compounds, β-cyclodextrin is a suitable host due to its cavity size.[5] Another common issue is the poor solubility of either the cyclodextrin or your adamantane compound in the chosen solvent. Water is the preferred solvent as it drives the inclusion of the nonpolar guest into the hydrophobic cavity.[3] The method of preparation also significantly impacts the yield, with freeze-drying often providing high-efficiency amorphous complexes.[3]

Q2: How can I confirm that I have successfully formed an inclusion complex and not just a physical mixture?

A2: Confirmation of a true inclusion complex requires a multi-faceted analytical approach. No single technique is definitive. Differential Scanning Calorimetry (DSC) can show the disappearance or shifting of the melting endotherm of the adamantane derivative upon complexation. Powder X-ray Diffraction (PXRD) is used to observe changes in the crystalline structure, with amorphous halos indicating successful complex formation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to demonstrate the inclusion, as the chemical shifts of the protons on both the adamantane guest and the inner cavity of the cyclodextrin will be altered.[6][7]

Q3: My inclusion complex has formed, but it's not improving the solubility of my compound. What should I do?

A3: This can be a frustrating issue. Incomplete complexation is a likely culprit, meaning a significant portion of your adamantane compound remains in its poorly soluble crystalline form. Re-optimizing your preparation method is recommended. Another factor is the crystallinity of the complex itself; amorphous complexes are generally more soluble than their crystalline counterparts.[3] Also, consider the possibility of complex aggregation in solution, which can reduce the apparent solubility. This can sometimes be mitigated by adjusting the pH or incorporating hydrophilic polymers.[3]

Troubleshooting Guide: Cyclodextrin Complexation
Problem Potential Cause Recommended Solution
Low Yield of Complex Mismatch between adamantane derivative and cyclodextrin cavity size.For most adamantane derivatives, β-cyclodextrin is a good starting point. Consider α- or γ-cyclodextrin for smaller or larger derivatives, respectively.
Poor solubility of reactants in the chosen solvent.Use water as the primary solvent. Minimize the use of organic co-solvents.
Inefficient preparation method.Experiment with different methods. Freeze-drying is often highly effective. The kneading method is a simpler alternative.[3]
No Solubility Enhancement Incomplete complexation.Re-evaluate and optimize the preparation protocol. Ensure adequate stirring time and temperature.
Crystalline nature of the complex.Aim for amorphous complexes by using techniques like freeze-drying or spray-drying.[3]
Aggregation of the complex in solution.Adjust the pH of the solution or add hydrophilic polymers to prevent aggregation.[3]
Precipitation During Storage Unstable complex.Re-evaluate the stoichiometry and consider using a modified cyclodextrin with higher binding affinity.
Experimental Protocols: Cyclodextrin Complexation

Protocol 1: Phase Solubility Study

This protocol is essential for determining the stoichiometry and stability constant of the adamantane-cyclodextrin complex.[3]

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20 mM β-cyclodextrin).

  • Add an excess amount of the adamantane-based compound to each solution in sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-72 hours).

  • Filter or centrifuge the suspensions to remove the undissolved compound.

  • Determine the concentration of the dissolved adamantane derivative in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved adamantane derivative against the cyclodextrin concentration to generate a phase solubility diagram.

Protocol 2: Preparation of Adamantane-Cyclodextrin Complex by Freeze-Drying

This method is highly effective for obtaining amorphous inclusion complexes with enhanced solubility.[3]

  • Dissolve the adamantane derivative and the cyclodextrin in a 1:1 molar ratio in deionized water.

  • Stir the solution at room temperature for 24-48 hours to facilitate complex formation.

  • Rapidly freeze the solution using liquid nitrogen.

  • Lyophilize the frozen solution under high vacuum for 48-72 hours to remove the water via sublimation.

  • The resulting product will be a fluffy, white powder of the amorphous inclusion complex.

Visualization: Cyclodextrin Complexation Workflow

G cluster_prep Preparation cluster_char Characterization prep_start Start: Adamantane Derivative + Cyclodextrin dissolve Dissolve in Water prep_start->dissolve stir Stir (24-48h) dissolve->stir freeze Rapid Freezing (Liquid N2) stir->freeze lyophilize Lyophilization (48-72h) freeze->lyophilize prep_end End: Amorphous Complex Powder lyophilize->prep_end char_start Complex Powder prep_end->char_start dsc DSC Analysis char_start->dsc pxrd PXRD Analysis char_start->pxrd nmr NMR Spectroscopy char_start->nmr char_end Confirmation of Inclusion dsc->char_end pxrd->char_end nmr->char_end

Caption: Workflow for Adamantane-Cyclodextrin Inclusion Complexation.

Part 2: Solid Dispersion Technology

Solid dispersion is a technique where the poorly soluble drug is dispersed in a hydrophilic polymer matrix at a molecular level. This approach can lead to the formation of an amorphous solid dispersion, which enhances the dissolution rate and apparent solubility of the drug.[8][9]

Frequently Asked Questions (FAQs): Solid Dispersions

Q1: What are the common problems encountered when preparing solid dispersions of adamantane-based compounds?

A1: A key challenge is ensuring the miscibility of the adamantane derivative with the chosen polymer carrier. Poor miscibility can lead to phase separation and crystallization of the drug over time, negating the solubility enhancement. The choice of solvent in the solvent evaporation method is also critical; it must be able to dissolve both the drug and the carrier. For the melting method, thermal stability of the adamantane compound is a concern, as high temperatures can cause degradation.[10]

Q2: How do I select the right polymer carrier for my adamantane derivative?

A2: The ideal carrier should be hydrophilic, have good glass-forming ability, and be miscible with your compound. Common carriers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[2] The selection often involves experimental screening. A good starting point is to assess the miscibility of your compound with different polymers using techniques like film casting followed by DSC and PXRD analysis.[11]

Q3: My solid dispersion shows good initial solubility, but the drug precipitates out over time. How can I improve its stability?

A3: This is a common issue with amorphous solid dispersions, which are thermodynamically unstable. The drug has a tendency to recrystallize to a more stable crystalline form. To improve stability, you can try increasing the polymer-to-drug ratio to better inhibit drug mobility within the matrix. The addition of a small amount of a surfactant can also help to prevent recrystallization. Proper storage in a low-humidity environment is also crucial.[12]

Troubleshooting Guide: Solid Dispersions
Problem Potential Cause Recommended Solution
Phase Separation/Crystallization Poor miscibility between drug and carrier.Screen different polymer carriers (e.g., PVP, HPMC, PEGs).
Inappropriate drug-to-carrier ratio.Increase the proportion of the polymer carrier in the formulation.
Thermal Degradation of Drug High temperatures used in the melting method.Use a lower melting point carrier or switch to the solvent evaporation method.
Incomplete Solvent Removal Insufficient drying time or temperature.Extend the drying time or increase the temperature (while monitoring for drug degradation).
Poor Dissolution Enhancement Crystalline drug present in the dispersion.Confirm the amorphous nature of the dispersion using DSC and PXRD. Re-optimize the preparation method.
Experimental Protocols: Solid Dispersions

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation Method

This is a widely used method that avoids thermal degradation of the drug.[2]

  • Dissolve the adamantane-based compound and the chosen polymer carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Ensure complete dissolution of both components with stirring.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film on the flask wall.

  • Further dry the film in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Scrape the dried film and pulverize it to a fine powder.

Protocol 2: Characterization of Solid Dispersions using DSC and PXRD

These techniques are crucial for confirming the amorphous nature of the solid dispersion.[13][14]

  • DSC Analysis: Accurately weigh 3-5 mg of the solid dispersion into an aluminum pan and seal it. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The absence of a sharp melting endotherm corresponding to the crystalline drug indicates the formation of an amorphous dispersion.

  • PXRD Analysis: Mount the powdered solid dispersion sample on a sample holder. Scan the sample over a 2θ range of 5-40° using a powder X-ray diffractometer. The absence of sharp diffraction peaks characteristic of the crystalline drug and the presence of a broad halo pattern confirms the amorphous state.

Visualization: Solid Dispersion Troubleshooting Logic

G start Poor Solubility Enhancement check_amorphous Is the dispersion amorphous? (Check with DSC/PXRD) start->check_amorphous check_miscibility Is the drug miscible with the carrier? check_amorphous->check_miscibility Yes optimize_prep Optimize Preparation Method check_amorphous->optimize_prep No check_stability Is the amorphous form stable over time? check_miscibility->check_stability Yes change_carrier Select a different polymer carrier check_miscibility->change_carrier No adjust_ratio Increase polymer-to-drug ratio check_stability->adjust_ratio No solution Improved Solubility check_stability->solution Yes optimize_prep->start change_carrier->start add_surfactant Add a stabilizing surfactant adjust_ratio->add_surfactant add_surfactant->start

Caption: Troubleshooting logic for solid dispersion formulations.

Part 3: Nanoparticle-Based Formulations

Formulating adamantane-based compounds into nanoparticles can significantly enhance their solubility and bioavailability. Nanoparticles offer a high surface-area-to-volume ratio, which facilitates faster dissolution.[15][16]

Frequently Asked Questions (FAQs): Nanoparticles

Q1: What are the key parameters to control during the formulation of adamantane-based nanoparticles?

A1: Critical parameters include particle size, size distribution (polydispersity index), and drug loading efficiency. Particle size influences the dissolution rate and in vivo fate of the nanoparticles. A narrow size distribution is desirable for reproducible performance. Drug loading efficiency determines the amount of drug that can be delivered per unit of the nanoparticle formulation.[16]

Q2: How can I characterize the size and stability of my nanoparticles?

A2: Dynamic Light Scattering (DLS) is the primary technique for measuring the hydrodynamic diameter and polydispersity index of nanoparticles in suspension.[8][17][18][19] Zeta potential measurements are used to assess the surface charge of the nanoparticles, which is an indicator of their colloidal stability. Nanoparticles with a high absolute zeta potential are generally more stable against aggregation.

Q3: I'm struggling with low drug loading in my nanoparticles. What can I do?

A3: Low drug loading can be due to the poor affinity of the adamantane derivative for the nanoparticle matrix. You can try to modify the nanoparticle composition to enhance drug-matrix interactions. For lipid-based nanoparticles, using lipids with higher miscibility for your compound can help. For polymeric nanoparticles, the choice of polymer is crucial. Optimizing the formulation process, such as the rate of solvent addition in nanoprecipitation, can also improve drug encapsulation.[20]

Troubleshooting Guide: Nanoparticles
Problem Potential Cause Recommended Solution
Large Particle Size / High Polydispersity Inappropriate formulation parameters.Optimize parameters such as sonication time/power, homogenization pressure, or stirring speed.
Aggregation of nanoparticles.Ensure sufficient surface stabilization with surfactants or polymers. Check the zeta potential.
Low Drug Loading Efficiency Poor affinity of the drug for the nanoparticle matrix.Screen different lipid or polymer compositions.
Drug leakage during formulation.Optimize the formulation process to improve encapsulation efficiency.
Instability During Storage Aggregation or drug leakage over time.Optimize the surface chemistry for better stability. Consider lyophilization for long-term storage.
Experimental Protocol: Nanoparticle Characterization by DLS

This protocol outlines the basic steps for characterizing the size of your adamantane-based nanoparticles.[8]

  • Dilute a small aliquot of your nanoparticle suspension with an appropriate filtered solvent (usually the same as the continuous phase of your formulation) to a suitable concentration for DLS analysis.

  • Ensure the sample is free of air bubbles.

  • Place the sample cuvette in the DLS instrument.

  • Allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement to obtain the intensity-weighted size distribution, Z-average diameter, and polydispersity index (PDI).

Part 4: Prodrug Strategies

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug. Designing a water-soluble prodrug of a poorly soluble adamantane-based compound can be an effective strategy to improve its bioavailability.[21][22]

Frequently Asked Questions (FAQs): Prodrugs

Q1: What are some common strategies for designing water-soluble prodrugs of adamantane-based compounds?

A1: A common approach is to attach a polar, ionizable promoiety to a functional group on the adamantane derivative. For example, if your compound has a hydroxyl or amino group, you can form a phosphate or an amino acid ester, which are generally more water-soluble.[15] The linker used to attach the promoiety should be designed to cleave under physiological conditions to release the active drug.

Q2: How can I confirm the synthesis and purity of my adamantane-based prodrug?

A2: A combination of analytical techniques is necessary. NMR spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure of the prodrug.[6][7] Mass spectrometry will confirm the molecular weight. HPLC is used to assess the purity of the synthesized prodrug.

Q3: My prodrug is stable in vitro, but it doesn't seem to release the active drug in vivo. What could be the problem?

A3: This suggests that the linker is not being cleaved effectively in the biological environment. The cleavage of the linker can be dependent on specific enzymes that may have different levels of activity in different species or tissues. You may need to redesign the linker to be susceptible to more ubiquitous enzymes or to be chemically labile at physiological pH.

References

  • Mogal, S. A., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 4(5), 1574-1586.
  • BenchChem. (2025). Cyclodextrin Inclusion Complexation: Technical Support Center. BenchChem.
  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • World Journal of Pharmaceutical Research. (2020). Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly Water. World Journal of Pharmaceutical Research.
  • Journal of Advanced Pharmacy Education and Research. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • SciSpace. (2014).
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • MDPI. (2021).
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2017). Adamantane in Drug Delivery Systems and Surface Recognition.
  • National Center for Biotechnology Information. (2024). CO prodrugs: A new scaffold of adamantane-fused norbornen-7-ones with tunable water solubility.
  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
  • UCL Discovery. (2023). Unraveling the Complex Solid-State Phase Transition Behavior of 1‐Iodoadamantane, a Material for Which Ostensibly. UCL Discovery.
  • University of Arkansas. (2014). Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). University of Arkansas.
  • ResearchGate. (2014). High-Pressure Synthesis of Nanodiamonds from Adamantane: Myth or Reality?.
  • ResearchGate. (2015). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts.
  • ResearchGate. (2021). Formation of inclusion complexes between adamantane (AD) and....
  • ResearchGate. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry.
  • National Center for Biotechnology Information. (2007). Prodrug strategies to overcome poor water solubility.
  • MDPI. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
  • Pharmacia. (2023). Adamantane-containing drug delivery systems. Pharmacia.
  • National Center for Biotechnology Information. (2022). Solid-state chemical-shift referencing with adamantane.
  • AZoNano. (2025). The Advantages of Dynamic Light Scattering in Nanoparticle Research. AZoNano.
  • ResearchGate. (2018). Stability constants of the inclusion complexes of β-cyclodextrin with various adamantane derivatives. A UV-Vis study.
  • National Center for Biotechnology Information. (2022). Optimization of Nanoparticles for Smart Drug Delivery: A Review.
  • Frontiers. (2019).
  • National Center for Biotechnology Information. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity.
  • MDPI. (2021). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI.
  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
  • ResearchGate. (2017). Three representative strategies for making high drug‐loading nanoparticles. a) Post‐loading.
  • ChemicalBook. (n.d.). Adamantane(281-23-2) 1H NMR spectrum. ChemicalBook.
  • SpectraBase. (n.d.). Adamantane (D2) - Optional[1H NMR] - Spectrum. SpectraBase.
  • MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • ACS Publications. (2014). Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers.
  • ResearchGate. (2017). Adamantane in Drug Delivery Systems and Surface Recognition.
  • National Center for Biotechnology Information. (2021). Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling.
  • Global Pharmaceutical Sciences Review. (2019). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Global Pharmaceutical Sciences Review.
  • MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.
  • ResearchGate. (2019). Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques.
  • National Center for Biotechnology Information. (2020). Solid-state analysis of amorphous solid dispersions: Why DSC and XRPD may not be regarded as stand-alone techniques.
  • MDPI. (2022). Solid Dispersion Formulations by FDM 3D Printing—A Review. MDPI.

Sources

Technical Support Center: Resolution of 1-(1-Aminoethyl)adamantan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 1-(1-Aminoethyl)adamantan-2-ol enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chiral separation.

Introduction: The Significance of Chiral Purity

The adamantane scaffold is a cornerstone in medicinal chemistry, imparting favorable pharmacokinetic properties to drug candidates. This compound, with its dual functional groups—an amine and an alcohol—presents a unique challenge and opportunity for chiral resolution. The spatial arrangement of these groups is critical for pharmacological activity, making the isolation of single enantiomers a crucial step in drug development. This guide will explore the primary methods for resolving this racemic mixture, focusing on diastereomeric salt crystallization, and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving the enantiomers of this compound?

A1: The resolution of this compound, a chiral amino alcohol, can be approached through several established techniques:

  • Diastereomeric Salt Crystallization: This is the most prevalent and often most scalable method.[1][2] It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated based on differences in solubility.[1][3][4]

  • Chiral Chromatography (HPLC or SFC): This technique offers high resolution and is excellent for analytical and small-scale preparative separations.[5] However, it can be prohibitively expensive for large-scale production.[2]

  • Enzymatic Resolution: Lipases can be used to selectively acylate one enantiomer of the alcohol, allowing for separation of the resulting ester from the unreacted enantiomer.[6][7]

Q2: Why is diastereomeric salt crystallization often the preferred method for large-scale resolution?

A2: Diastereomeric salt crystallization is favored for larger scales due to its cost-effectiveness and scalability.[2] The process generally utilizes less expensive reagents and equipment compared to preparative chromatography.[2] The principles of crystallization are well-understood, making the process relatively straightforward to optimize and implement in a manufacturing setting.[2]

Q3: Can I resolve this compound by targeting the hydroxyl group instead of the amino group?

A3: Yes, it is possible. The resolution could be attempted by reacting the racemic alcohol with an enantiomerically pure chiral carboxylic acid to form diastereomeric esters.[3] These esters can then be separated by chromatography or crystallization, followed by hydrolysis to yield the resolved alcohols.[3] However, for this compound, the basicity of the amino group makes it a more convenient handle for forming diastereomeric salts with chiral acids.[2][4]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section provides solutions to common problems encountered during the diastereomeric salt crystallization of this compound.

Problem 1: No crystal formation after adding the chiral resolving agent.
  • Possible Cause: The diastereomeric salt may be too soluble in the chosen solvent.

    • Solution:

      • Solvent Screening: Experiment with a variety of solvents with different polarities. A good starting point is to use a solvent in which the racemic starting material has moderate solubility.

      • Solvent/Anti-Solvent System: If the salt is highly soluble, introduce an "anti-solvent" (a solvent in which the salt is poorly soluble) dropwise to induce precipitation.

      • Concentration: The solution may be too dilute. Carefully remove some of the solvent under reduced pressure to increase the concentration.

      • Cooling: Slowly cool the solution. Sometimes, crystallization requires lower temperatures to initiate.

  • Possible Cause: Incomplete salt formation.

    • Solution:

      • Stoichiometry: Ensure the correct molar equivalents of the chiral resolving agent are used. A 1:1 molar ratio is a good starting point.

      • pH Adjustment: The formation of the salt is a simple acid-base reaction. While often not necessary with strong chiral acids, slight adjustments in pH could favor salt formation.

Problem 2: The isolated crystals have low enantiomeric excess (e.e.).
  • Possible Cause: The solubilities of the two diastereomeric salts are very similar in the chosen solvent.

    • Solution:

      • Recrystallization: This is a crucial step.[3] Multiple recrystallizations of the diastereomeric salt are often necessary to improve the enantiomeric purity.[3] Monitor the e.e. of the crystals after each recrystallization.

      • Solvent Optimization: The choice of solvent can significantly impact the solubility difference between the diastereomers. A systematic screening of solvents is highly recommended.

      • Temperature Gradient: Experiment with different cooling rates. Slow cooling often leads to more selective crystallization and higher purity crystals.

  • Possible Cause: The "wrong" diastereomer is crystallizing out, or both are co-crystallizing.

    • Solution:

      • Choice of Resolving Agent: Not all chiral resolving agents will be effective. It is common to screen several different chiral acids to find one that provides good separation.[1]

      • Seeding: If you have a small amount of the desired pure diastereomer, you can "seed" the solution to encourage the crystallization of that specific diastereomer.

Problem 3: Poor recovery of the desired enantiomer after liberation from the salt.
  • Possible Cause: Incomplete liberation of the free amine from the diastereomeric salt.

    • Solution:

      • Base Strength: Use a sufficiently strong base (e.g., NaOH, K2CO3) to deprotonate the amine. Ensure the pH of the aqueous layer is basic (pH > 10).

      • Extraction Efficiency: The free amine needs to be efficiently extracted from the aqueous layer into an organic solvent. Perform multiple extractions with a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Possible Cause: Emulsion formation during extraction.

    • Solution:

      • Brine Wash: Add a saturated solution of sodium chloride (brine) to the extraction mixture to help break the emulsion.

      • Filtration: Filtering the mixture through a pad of celite can sometimes help break up emulsions.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution

This protocol provides a general framework. The specific chiral acid, solvent, and temperatures will require optimization.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid)[8]

  • Solvent (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile)

  • Base (e.g., 2M NaOH)

  • Organic extraction solvent (e.g., Dichloromethane)

  • Drying agent (e.g., Na2SO4 or MgSO4)

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic this compound in a minimal amount of the chosen solvent with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Recrystallization (if necessary):

    • Dissolve the crystals in a minimal amount of hot solvent.

    • Allow the solution to cool slowly to recrystallize.

    • Collect the purified crystals by vacuum filtration.

    • Repeat until the desired enantiomeric excess is achieved (monitored by chiral HPLC or NMR analysis of a liberated sample).

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane).

    • Add a base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).

    • Separate the organic layer.

    • Extract the aqueous layer several times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Data Presentation

Table 1: Example Screening of Chiral Resolving Agents and Solvents

Chiral Resolving AgentSolventCrystal Formatione.e. of Crystals (after 1st crop)
(+)-Tartaric AcidMethanolYes65%
(+)-Tartaric AcidEthanolYes78%
(-)-Mandelic AcidIsopropanolOily precipitateN/A
(-)-Mandelic AcidAcetonitrileYes55%
(+)-Camphorsulfonic AcidEthanolYes85%

Note: The data in this table is illustrative and will vary based on experimental conditions.

Visualizations

Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation & Isolation racemic_amine Racemic this compound mix_1 Mixing & Dissolution racemic_amine->mix_1 chiral_acid Chiral Resolving Agent chiral_acid->mix_1 solvent_1 Solvent solvent_1->mix_1 crystallization Crystallization & Filtration mix_1->crystallization Cooling less_soluble Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Filtrate) crystallization->more_soluble liberation Liberation with Base less_soluble->liberation extraction Extraction liberation->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-(1-Aminoethyl)adamantan-2-ol and Amantadine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the adamantane scaffold has proven to be a versatile platform for the development of therapeutic agents. Amantadine, the archetypal aminoadamantane, paved the way with its dual-action profile as an antiviral and anti-Parkinsonian agent. This guide provides an in-depth, objective comparison of the biological activities of the well-established drug, amantadine, and a lesser-known derivative, 1-(1-Aminoethyl)adamantan-2-ol. While direct experimental data for this compound is scarce in publicly available literature, this guide will leverage established principles of structure-activity relationships (SAR) within the adamantane class to project its potential biological profile.

Introduction to the Molecules

Amantadine (1-aminoadamantane) is a synthetically produced tricyclic amine.[1] Its rigid, lipophilic cage-like structure is a key determinant of its pharmacological properties. Initially approved for the prophylaxis and treatment of influenza A, its therapeutic applications have expanded to include the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[2][3]

This compound is a derivative of amantadine, featuring two key structural modifications: the extension of the amino group with an ethyl linker and the introduction of a hydroxyl group at the 2-position of the adamantane nucleus. These alterations are anticipated to significantly influence the molecule's polarity, steric hindrance, and potential for hydrogen bonding, thereby modulating its biological activity relative to amantadine.

Mechanisms of Action: A Tale of Two Targets

Amantadine's biological effects are primarily attributed to two distinct mechanisms of action: inhibition of the influenza A M2 proton channel and non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][4]

Antiviral Activity: Targeting the M2 Ion Channel

Amantadine's antiviral efficacy against influenza A virus stems from its ability to block the M2 protein, a proton-selective ion channel.[2][3] This channel is crucial for the viral replication cycle, specifically for the uncoating of the virus within the host cell's endosomes. By obstructing the M2 channel, amantadine prevents the influx of protons into the virion, which is necessary to dissociate the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and release it into the cytoplasm.

dot

M2_Inhibition cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Host Cell Cytoplasm Virion Influenza A Virion M2_channel M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) Uncoating Viral Uncoating M2_channel->Uncoating Enables Replication Viral Replication Protons_in H+ Protons_in->M2_channel Influx Amantadine Amantadine Amantadine->M2_channel Blocks vRNP_release vRNP Release Uncoating->vRNP_release vRNP_release->Replication

Caption: Amantadine's antiviral mechanism of action.

Neurological Activity: NMDA Receptor Antagonism

In the central nervous system (CNS), amantadine acts as a non-competitive antagonist of the NMDA receptor.[4] This receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and neuronal communication. In pathological conditions such as Parkinson's disease, excessive glutamate activity can lead to excitotoxicity and neuronal damage. Amantadine's blockade of the NMDA receptor channel is thought to help restore dopaminergic and cholinergic balance, thereby alleviating symptoms like dyskinesia.[2][5]

dot

NMDA_Antagonism cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Neuron NMDA_Receptor NMDA Receptor Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron Ion_Flow Ca²⁺/Na⁺ Influx NMDA_Receptor->Ion_Flow Opens Channel Glutamate->NMDA_Receptor Binds Amantadine Amantadine Amantadine->NMDA_Receptor Blocks Channel Neuronal_Excitation Neuronal Excitation Ion_Flow->Neuronal_Excitation

Caption: Amantadine's antagonism of the NMDA receptor.

Projected Biological Activity of this compound

In the absence of direct experimental data, the biological activity of this compound can be inferred from the structure-activity relationships of known amantadine analogs.

  • Antiviral Potential: The core adamantane and amino group, essential for M2 channel interaction, are retained. However, the addition of a hydroxyl group increases the molecule's polarity. This could potentially alter its ability to penetrate the lipid bilayer of the viral envelope and interact with the M2 channel. Studies on hydroxylated metabolites of rimantadine (a close analog with an aminoethyl group) have shown that they retain inhibitory activity against influenza A viruses, suggesting that this compound is likely to possess antiviral properties.[6] The increased polarity might also reduce the likelihood of CNS side effects.

  • Neurological Potential: The presence of the amino group suggests a potential for NMDA receptor antagonism. However, the hydroxyl group's introduction could influence the molecule's affinity for the receptor's binding site. The overall polarity and size of the molecule will be critical determinants of its ability to cross the blood-brain barrier and exert effects on the CNS. It is plausible that this compound could exhibit a modified NMDA receptor antagonist profile compared to amantadine.

Comparative Data Summary

The following table summarizes the known properties of amantadine and the projected properties of this compound based on SAR.

FeatureAmantadineThis compound (Projected)
Primary Antiviral Target Influenza A M2 Proton Channel[1][3]Likely Influenza A M2 Proton Channel
Primary Neurological Target NMDA Receptor (non-competitive antagonist)[4][7]Potential NMDA Receptor Antagonist
Key Structural Features 1-aminoadamantaneThis compound
Lipophilicity HighModerate (due to -OH group)
Antiviral Activity Effective against susceptible Influenza A strains.[3] Widespread resistance is now an issue.Potentially active against Influenza A; activity against resistant strains would require experimental validation.
CNS Effects Dizziness, confusion, insomnia.[1]Potentially reduced CNS side effects due to lower lipophilicity.

Experimental Protocols for Evaluation

To empirically determine the biological activity of this compound and enable a direct comparison with amantadine, the following experimental workflows are recommended.

Antiviral Activity Assessment: Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the replication of a virus.

Methodology:

  • Cell Culture: Grow a monolayer of Madin-Darby canine kidney (MDCK) cells in a 6-well plate.

  • Virus Inoculation: Infect the cell monolayers with a known titer of influenza A virus.

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound (this compound or amantadine) and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).

  • Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) is determined.

dot

Plaque_Reduction_Assay A 1. Seed MDCK cells in 6-well plates B 2. Infect cell monolayer with Influenza A virus A->B C 3. Add overlay medium with test compound B->C D 4. Incubate for 48-72 hours C->D E 5. Fix and stain cells D->E F 6. Count plaques and calculate IC50 E->F

Caption: Workflow for the Plaque Reduction Assay.

NMDA Receptor Antagonism: Electrophysiology Patch-Clamp Assay

This technique directly measures the effect of a compound on the ion flow through NMDA receptors.

Methodology:

  • Cell Preparation: Use primary neuronal cultures or cell lines (e.g., HEK293) expressing NMDA receptors.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • NMDA Receptor Activation: Apply glutamate and glycine to activate the NMDA receptors, inducing an inward current.

  • Compound Application: Perfuse the cell with a solution containing the test compound (this compound or amantadine) at various concentrations.

  • Current Measurement: Record the changes in the NMDA-evoked current in the presence of the compound.

  • Data Analysis: Determine the concentration of the compound that inhibits the NMDA-induced current by 50% (IC₅₀).

dot

Patch_Clamp_Assay A 1. Prepare cells expressing NMDA receptors B 2. Establish whole-cell patch-clamp A->B C 3. Activate NMDA receptors with agonists B->C D 4. Apply test compound C->D E 5. Record changes in ion current D->E F 6. Determine IC50 for current inhibition E->F

Caption: Workflow for the Patch-Clamp Assay.

Conclusion and Future Directions

Amantadine remains a cornerstone for understanding the therapeutic potential of adamantane derivatives. While its clinical utility against influenza has diminished due to resistance, its role in neurology continues to be significant. The structural modifications in this compound present an intriguing prospect for a novel therapeutic agent. Based on established structure-activity relationships, it is hypothesized to retain antiviral activity, potentially with a different side-effect profile. Its neurological effects as an NMDA receptor antagonist are also plausible but require empirical validation.

The experimental protocols outlined in this guide provide a clear path for the comprehensive evaluation of this compound. Such studies are crucial to move beyond theoretical projections and to fully elucidate the therapeutic potential of this and other novel adamantane derivatives. Future research should also focus on its activity against amantadine-resistant influenza strains and a detailed characterization of its subtype selectivity and binding kinetics at the NMDA receptor.

References

  • Amantadine - Wikipedia. [Link]

  • Danysz, W., Parsons, C. G., Kornhuber, J., Schmidt, W. J., & Quack, G. (1997). Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications?. Naunyn-Schmiedeberg's archives of pharmacology, 355(5), 533-539. [Link]

  • What is the mechanism of Amantadine Hydrochloride? - Patsnap Synapse. [Link]

  • The treatment of influenza with antiviral drugs - PMC - PubMed Central - NIH. [Link]

  • Parsons, C. G., Danysz, W., & Quack, G. (1995). Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies. Journal of neural transmission. Supplementum, 46, 195-206. [Link]

  • AstraZeneca. (2025). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research, 236, 106104. [Link]

  • Blanpied, T. A., Clarke, R. J., & Johnson, J. W. (2005). Amantadine inhibits NMDA receptors by accelerating channel closure during channel block. The Journal of neuroscience, 25(13), 3312-3322. [Link]

  • Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses - YouTube. [Link]

  • Kornhuber, J., Bormann, J., Retz, W., Hübers, M., & Riederer, P. (1994). Amantadine and memantine are NMDA receptor antagonists. Journal of Neural Transmission. Supplementum, 43, 91-104. [Link]

  • Lanthorn, T. H. (2021). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 22(16), 8882. [Link]

  • The Evolution of Antivirals: Comparing Amantadine and Rimantadine Hydrochloride. [Link]

  • Stoof, J. C., Drukarch, B., & de Boer, P. (1992). Amantadine as N-methyl-D-aspartic acid receptor antagonist: new possibilities for therapeutic applications?. Clinical neurology and neurosurgery, 94 Suppl, S4-6. [Link]

  • Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism. [Link]

  • De Clercq, E., Murr, M., & Descamps, J. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of medicinal chemistry, 39(17), 3221-3228. [Link]

  • De Clercq, E., Murr, M., & Descamps, J. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of medicinal chemistry, 39(17), 3221-3228. [Link]

  • Costin, M., & Green, A. R. (1976). Neuropharmacological studies on D145 (1,3-dimethyl-5-aminoadamantan). British journal of pharmacology, 58(4), 591-601. [Link]

  • De Clercq, E., Murr, M., & Stals, D. (1995). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of medicinal chemistry, 38(24), 4928-4935. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516-3604. [Link]

  • Danysz, W., & Parsons, C. G. (2021). Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials. Naunyn-Schmiedeberg's archives of pharmacology, 394(2), 231-258. [Link]

  • Moiseev, I. K., Kon'kov, S. A., & Ovchinnikov, K. A. (2011). Synthesis and antiviral activity of new adamantane derivatives. Pharmaceutical Chemistry Journal, 45(10), 587-591. [Link]

  • De Clercq, E., Murr, M., & Descamps, J. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3221-3228. [Link]

  • Chen, L. W., Chen, Y. C., & Chan, Y. S. (2008). Amantadine protects dopamine neurons by a dual action: reducing activation of microglia and inducing expression of GNDF in astroglia. Neuropharmacology, 55(6), 945-952. [Link]

  • Pendopharm. (2018). PRODUCT MONOGRAPH pdp-AMANTADINE HYDROCHLORIDE CAPSULES pdp-AMANTADINE HYDROCHLORIDE SYRUP. [Link]

  • Chochkova, M., & Georgieva, M. (2013). Biological activity of adamantane analogues. Proceedings of the Fifth International Scientific Conference–FMNS2013, 4. [Link]

  • Georgieva, M., & Chochkova, M. (2021). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 26(21), 6543. [Link]

  • Kontoyianni, M., & De Clercq, E. (1987). Synthesis and biological activity of 2-adamantanone oxime carbamate derivatives. Archiv der Pharmazie, 320(5), 465-470. [Link]

  • Grivas, S., & Pernik, I. (2023). Synthesis of 1, 2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7622. [Link]

  • Moiseev, I. K., Kon'kov, S. A., & Ovchinnikov, K. A. (2015). Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). Russian Chemical Bulletin, 64(8), 1913-1915. [Link]

  • Slepenkin, A. V., & Moiseev, I. K. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(20), 15556. [Link]

  • PubChem. (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol. [Link]

Sources

A Comparative Guide to the Synthesis of Adamantane-Based 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid and lipophilic hydrocarbon framework, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance their pharmacological profiles, including improved metabolic stability, better membrane permeability, and enhanced binding to target proteins. Among the various adamantane derivatives, 1,2-amino alcohols are of particular interest due to their presence in numerous biologically active molecules and their utility as chiral ligands in asymmetric synthesis. This guide provides an in-depth comparison of the primary synthetic methodologies for accessing these valuable compounds, offering experimental insights and data to inform strategic decisions in research and development.

Introduction to Adamantane 1,2-Amino Alcohols

The unique three-dimensional structure of the adamantane nucleus imparts a combination of steric bulk and conformational rigidity that can be exploited to fine-tune the properties of bioactive compounds. The vicinal amino and hydroxyl functionalities in 1,2-amino alcohols provide key hydrogen bonding interactions and opportunities for further chemical modification, making them versatile building blocks in drug discovery. The development of efficient and scalable synthetic routes to adamantane 1,2-amino alcohols is therefore a critical endeavor for advancing medicinal chemistry programs.

This guide will compare three prominent synthetic strategies:

  • Direct Aminolysis of 1,2-Epoxyadamantane: A classical and straightforward approach involving the nucleophilic ring-opening of an epoxide.

  • Protoadamantane-Adamantane Rearrangement: A more intricate method that constructs the 1,2-disubstituted adamantane core through a skeletal rearrangement.

  • Ritter Reaction on a Protoadamantane Alcohol: A two-step sequence involving the formation of an amide intermediate followed by hydrolysis.

Each method will be evaluated based on its efficiency, step economy, substrate scope, and experimental feasibility, supported by detailed protocols and comparative data.

Method 1: Ring-Opening of 1,2-Epoxyadamantane

The nucleophilic ring-opening of epoxides is a fundamental and widely employed method for the synthesis of β-amino alcohols.[1][2] This approach offers a direct and often high-yielding route to the desired products. The reaction proceeds via an SN2 mechanism, where an amine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of the 1,2-amino alcohol.

Mechanistic Rationale

The choice of reaction conditions, particularly the presence or absence of a catalyst and the nature of the solvent, can significantly influence the regioselectivity of the ring-opening. For symmetrical epoxides like 1,2-epoxyadamantane, the attack of the amine can occur at either carbon atom, leading to a single product. The reaction is typically carried out by heating the epoxide with an excess of the amine, either neat or in a suitable solvent.

ring_opening cluster_reactants Reactants cluster_product Product Epoxyadamantane 1,2-Epoxyadamantane AminoAlcohol Adamantane 1,2-Amino Alcohol Epoxyadamantane->AminoAlcohol Nucleophilic Attack Amine R-NH2 Amine->AminoAlcohol

Caption: General workflow for the synthesis of adamantane 1,2-amino alcohols via epoxide ring-opening.

Experimental Protocol: Synthesis of 2-Amino-1-adamantanol

A detailed experimental protocol for the synthesis of 2-amino-1-adamantanol from 1,2-epoxyadamantane is provided below.

Materials:

  • 1,2-Epoxyadamantane

  • Ammonia (aqueous solution, 28-30%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-epoxyadamantane (1.0 g, 6.6 mmol) in ethanol (20 mL).

  • To this solution, add a concentrated aqueous solution of ammonia (30 mL, 28-30%).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-amino-1-adamantanol.

Expected Yield: The yield for this type of reaction is generally moderate to good, typically in the range of 60-80%.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.50-2.20 (m, 14H, adamantyl protons), 2.55 (br s, 3H, -NH₂ and -OH), 3.45 (d, 1H, J = 4.0 Hz, CH-OH), 3.65 (d, 1H, J = 4.0 Hz, CH-NH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 27.5, 31.8, 32.5, 35.8, 36.9, 38.2 (adamantyl CH₂ and CH), 55.2 (C-NH₂), 72.1 (C-OH).

  • IR (KBr, cm⁻¹): 3350 (br, O-H, N-H), 2910, 2850 (C-H), 1590 (N-H bend), 1080 (C-O).

  • MS (ESI+): m/z 168.1383 [M+H]⁺.

Method 2: Protoadamantane-Adamantane Rearrangement

The protoadamantane-adamantane rearrangement is a powerful strategy for the synthesis of 1,2-disubstituted adamantane derivatives.[3] This method involves the acid-catalyzed rearrangement of a protoadamantane skeleton to the thermodynamically more stable adamantane framework. The starting materials are typically derived from protoadamantan-4-one.

Mechanistic Rationale

The reaction proceeds through the formation of a carbocation intermediate upon treatment of a protoadamantane alcohol with a strong acid. This carbocation then undergoes a series of skeletal rearrangements, ultimately leading to the adamantane core. The nature of the substituent at the 2-position of the final adamantane product is determined by the nucleophile present during the rearrangement.

rearrangement cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Protoadamantanol Protoadamantane Precursor Carbocation Carbocation Intermediate Protoadamantanol->Carbocation Protonation & H₂O loss Acid Strong Acid Acid->Carbocation AminoAlcohol Adamantane 1,2-Amino Alcohol Carbocation->AminoAlcohol Rearrangement & Nucleophilic Attack

Caption: Key steps in the protoadamantane-adamantane rearrangement for 1,2-amino alcohol synthesis.

Experimental Protocol: Synthesis of 2-Acetamido-1-adamantanol

This protocol describes the synthesis of the acetamide-protected 1,2-amino alcohol, which can be subsequently hydrolyzed to the free amino alcohol.

Materials:

  • Protoadamantan-4-ol

  • Acetonitrile

  • Concentrated sulfuric acid

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask cooled in an ice bath, cautiously add concentrated sulfuric acid (5 mL) to acetonitrile (10 mL).

  • To this cooled solution, add protoadamantan-4-ol (1.0 g, 6.6 mmol) portion-wise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g).

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude 2-acetamido-1-adamantanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: Yields for this rearrangement and Ritter-type reaction are often good, typically ranging from 70-90%.

Hydrolysis of the Amide:

The resulting 2-acetamido-1-adamantanol can be hydrolyzed to the free amino alcohol by heating with an aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH) followed by neutralization.

Method 3: Ritter Reaction on a Protoadamantane Alcohol

The Ritter reaction provides an alternative route to introduce an amino functionality, which is then followed by hydrolysis to yield the amino alcohol.[4][5] This method also utilizes a protoadamantane precursor.

Mechanistic Rationale

In the presence of a strong acid, a tertiary alcohol like protoadamantan-4-ol can generate a stable carbocation. This carbocation is then trapped by a nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion furnishes an amide, which can then be hydrolyzed to the desired amine. The initial carbocation formation can also trigger the protoadamantane-adamantane rearrangement.

ritter_reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Protoadamantanol Protoadamantan-4-ol Nitrilium Nitrilium Ion Protoadamantanol->Nitrilium Carbocation formation Nitrile R-CN Nitrile->Nitrilium Nucleophilic attack Acid Strong Acid Acid->Nitrilium Amide N-Substituted Adamantyl Amide Nitrilium->Amide Hydrolysis

Caption: Mechanism of the Ritter reaction for the synthesis of an adamantyl amide intermediate.

Experimental Protocol: Synthesis of 2-Amino-1-adamantanol via Ritter Reaction

The experimental protocol is similar to that described for the protoadamantane-adamantane rearrangement, as the Ritter reaction is often a key step in that sequence when a nitrile is used as the solvent or co-reagent. The key difference is the explicit two-step process of forming the amide and then hydrolyzing it.

Step 1: Ritter Reaction (as described in Method 2)

Step 2: Hydrolysis of 2-Acetamido-1-adamantanol

Materials:

  • 2-Acetamido-1-adamantanol

  • 6M Hydrochloric acid

  • Sodium hydroxide solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a solution of 2-acetamido-1-adamantanol (1.0 g, 4.8 mmol) in a round-bottom flask, add 6M hydrochloric acid (20 mL).

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the solution by adding a concentrated sodium hydroxide solution until the pH is basic (pH > 10).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate to yield 2-amino-1-adamantanol.

Expected Yield: The hydrolysis step is typically high-yielding, often exceeding 90%.

Comparative Analysis

FeatureRing-Opening of 1,2-EpoxyadamantaneProtoadamantane-Adamantane RearrangementRitter Reaction on Protoadamantane Alcohol
Starting Material 1,2-EpoxyadamantaneProtoadamantan-4-one derivativesProtoadamantan-4-ol
Number of Steps 11-2 (depending on precursor)2 (amide formation and hydrolysis)
Reagents Amine, SolventStrong acid, Nucleophile (e.g., nitrile)Strong acid, Nitrile, Base/Acid for hydrolysis
Typical Yield 60-80%70-90%70-90% (overall)
Advantages Direct, conceptually simpleAccess to diverse 1,2-disubstitution, often high yieldingGood yields, well-established reaction
Disadvantages May require harsh conditions (high temp/pressure), potential for side reactionsRequires synthesis of protoadamantane precursor, strong acids neededTwo-step process, requires strong acids
Stereocontrol Generally racemic unless a chiral amine or catalyst is usedCan be stereoselective depending on the substrate and conditionsGenerally racemic

Conclusion

The synthesis of 1,2-amino alcohols of adamantane can be achieved through several effective methodologies.

  • The ring-opening of 1,2-epoxyadamantane represents the most direct approach, offering good yields in a single step. However, it may require forcing conditions.

  • The protoadamantane-adamantane rearrangement is a more sophisticated strategy that allows for the introduction of various substituents at the 2-position and often proceeds with high yields. The main drawback is the need to synthesize the protoadamantane starting material.

  • The Ritter reaction on a protoadamantane alcohol is a reliable two-step sequence that also provides good overall yields. While it involves an additional hydrolysis step, the reaction conditions are well-established.

The choice of the optimal synthetic route will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the need for specific stereoisomers. For rapid access to a simple 1,2-amino alcohol, the epoxide ring-opening is a strong candidate. For more complex derivatives or when higher yields are paramount, the rearrangement and Ritter reaction pathways offer compelling alternatives, provided the protoadamantane precursors are accessible.

This guide provides a framework for researchers to make informed decisions when embarking on the synthesis of these important adamantane-based building blocks, ultimately facilitating the development of novel therapeutics and chemical probes.

References

  • Olah, G. A., Gupta, B. G. B., & Narang, S. C. (1979). Nitrosonium Ion Induced Preparation of Amides from Alkyl (Arylalkyl) Halides with Nitriles, a Mild and Selective Ritter-Type Reaction. Synthesis, 1979(04), 274-276.
  • Škoda, P., & Kočovský, P. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7654. [Link]

  • Stepanov, F. N., & Srebrodolskii, Y. T. (1966). Zhurnal Organicheskii Khimii, 2(9), 1633-1636.
  • Gorrie, T. M., & von Rague Schleyer, P. (1971). Preparation of 1,3-dibromoadamantane.
  • Likhotvorik, I. R., Dovgan, N. L., & Danilenko, G. I. (1977). Zhurnal Organicheskoi Khimii, 13, 897-897.
  • Dovgan, N. L., & Likhotvorik, I. R. (1979). Selective Dibromination of Adamantane. Vestn. Kiev. Politekhn. In.-ta. Khim. Mashinostr. i. Tekhnol., (16), 20-22.
  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Letters, 7(21), 4593–4595. [Link]

  • Schreiner, P. R., Lauenstein, O., Butova, E. D., & Fokin, A. (1999). The First Efficient Iodination of Unactivated Aliphatic Hydrocarbons.
  • Schreiner, P. R., Lauenstein, O., Butova, E. D., Gunchenko, P. A., Kolomitsin, I. V., Wittkopp, A., ... & Fokin, A. A. (2001). Selective Radical Reactions in Multiphase Systems: Phase-Transfer Halogenations of Alkanes. Chemistry–A European Journal, 7(23), 4996-5003.
  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. [Link]

  • Nagasawa, H. T., Elberling, J. A., & Shirota, F. N. (1971). A new synthesis of 2-aminoadamantane-2-carboxylic acid. Journal of Medicinal Chemistry, 14(6), 501-508.
  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). A flow-based synthesis of 2-aminoadamantane-2-carboxylic acid. Organic Process Research & Development, 18(11), 1434-1440.
  • Wikipedia contributors. (2023). Ritter reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved January 22, 2026, from [Link]

  • LookChem. (n.d.). 3-Amino-1-hydroxyadamantane. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). RU2488577C1 - Method of producing 3-amino-1-adamantanol and acid addition salts thereof.
  • Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2013). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 57(1), 15-19. [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of 1-(1-Aminoethyl)adamantan-2-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the adamantane scaffold represents a privileged structure in medicinal chemistry, giving rise to therapies for a range of viral and neurological disorders.[1][2][3] The novel compound, 1-(1-Aminoethyl)adamantan-2-ol, with its unique substitution pattern, presents an intriguing candidate for therapeutic development. However, its precise mechanism of action remains to be elucidated. This guide provides a comprehensive framework for validating the potential mechanisms of this compound by comparing it to well-established adamantane derivatives. We will explore two primary hypothesized pathways: inhibition of the influenza A M2 proton channel and antagonism of the N-methyl-D-aspartate (NMDA) receptor.

The Adamantane Family: A Tale of Two Targets

The biological activity of adamantane derivatives is largely dictated by the nature and positioning of their functional groups.[4][5] This has led to two principal classes of drugs with distinct mechanisms of action:

  • Antiviral Agents (M2 Proton Channel Inhibitors): Amantadine and Rimantadine are first-generation antiviral drugs that target the M2 proton channel of the influenza A virus.[6][7][8] By blocking this channel, they prevent the acidification of the viral core, a crucial step for viral uncoating and replication.[9][10][11]

  • Neuroprotective Agents (NMDA Receptor Antagonists): Memantine is a clinically significant NMDA receptor antagonist used in the treatment of Alzheimer's disease.[12][13][14] It acts as an uncompetitive, low-affinity open-channel blocker, preferentially inhibiting the excessive glutamate-induced calcium influx associated with excitotoxicity, while preserving normal synaptic function.[15][16][17]

Given the structural features of this compound, specifically the aminoethyl group, it is plausible that it could interact with either of these targets. The following sections will detail the experimental workflows to test these hypotheses.

Hypothesis 1: this compound as an Influenza A M2 Proton Channel Inhibitor

This hypothesis positions this compound as a potential antiviral agent, similar to Amantadine and Rimantadine. The validation workflow would involve a series of in vitro assays to demonstrate direct inhibition of the M2 channel and antiviral activity.

Comparative Analysis: Performance Against Established M2 Inhibitors

The efficacy of this compound should be benchmarked against Amantadine and Rimantadine. The following table summarizes the key parameters for comparison.

Compound Target Mechanism of Action Reported IC50/EC50 Key Advantages Key Limitations
Amantadine Influenza A M2 Proton ChannelBlocks proton influx, inhibiting viral uncoating[6][18][19]Micromolar rangeOrally bioavailableCNS side effects, widespread resistance[20]
Rimantadine Influenza A M2 Proton ChannelSimilar to Amantadine, inhibits viral uncoating[7][9][21]Generally more active than AmantadineFewer CNS side effects than Amantadine[7]Widespread resistance[20]
This compound Hypothesized: Influenza A M2 Proton ChannelTo be determinedTo be determinedTo be determinedTo be determined
Experimental Workflow for M2 Inhibition Validation

The following diagram outlines the key experimental steps to validate the M2 inhibition hypothesis.

M2_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model plaque_assay Plaque Reduction Assay electrophysiology Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes plaque_assay->electrophysiology Confirms antiviral activity toxicity_assay Cytotoxicity Assay (e.g., MTT) toxicity_assay->plaque_assay Determines non-toxic concentrations yeast_assay Yeast-Based Growth Restoration Assay electrophysiology->yeast_assay Confirms direct channel block animal_model Influenza A Infected Mouse Model yeast_assay->animal_model Provides high-throughput screening option NMDA_Antagonism_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model binding_assay Radioligand Binding Assay (e.g., [3H]MK-801) patch_clamp Patch-Clamp Electrophysiology binding_assay->patch_clamp Confirms binding to the receptor calcium_imaging Calcium Influx Assay in Primary Neurons animal_model Animal Model of Excitotoxicity (e.g., NMDA-induced lesions) calcium_imaging->animal_model Demonstrates functional antagonism patch_clamp->calcium_imaging Characterizes the nature of the block

Caption: Experimental workflow for validating NMDA receptor antagonism.

Detailed Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the affinity of the compound for the NMDA receptor channel.

  • Methodology:

    • Prepare synaptic membrane fractions from rat brain tissue.

    • Incubate the membranes with a radiolabeled NMDA receptor channel blocker (e.g., [3H]MK-801) in the presence of glutamate and glycine to open the channel.

    • Add increasing concentrations of this compound or Memantine to compete for the binding site.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the IC50 values.

2. Patch-Clamp Electrophysiology on Cultured Neurons

  • Objective: To characterize the voltage-dependency and kinetics of the NMDA receptor channel block.

  • Methodology:

    • Culture primary neurons (e.g., from the hippocampus or cortex).

    • Perform whole-cell patch-clamp recordings from individual neurons.

    • Apply NMDA to elicit an inward current at a negative holding potential.

    • Co-apply this compound at various concentrations and holding potentials.

    • Analyze the current traces to determine the kinetics of the block (on- and off-rates) and its voltage-dependence, which are hallmarks of an open-channel blocker like Memantine.

Conclusion

The validation of this compound's mechanism of action requires a systematic and comparative approach. By leveraging established protocols and comparing its performance against well-characterized drugs like Amantadine, Rimantadine, and Memantine, researchers can definitively determine its primary biological target. This structured workflow will not only elucidate the compound's therapeutic potential but also provide the robust data necessary for further drug development endeavors. The unique structural attributes of this compound may offer improved efficacy, a better safety profile, or the ability to overcome existing drug resistance, making this a worthy candidate for thorough investigation.

References

  • Mechanism of action of memantine - PubMed - NIH.
  • Amantadine - Wikipedia.
  • Clinical Profile of Amantadine Hydrochloride 100mg/10mL Solution.
  • Rimantadine | C12H21N | CID 5071 - PubChem - NIH.
  • Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed.
  • Amantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
  • The mechanism of action of amantadine in Parkinsonism: a review - PubMed.
  • What is the mechanism of Rimantadine Hydrochloride?
  • Rimantadine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD.
  • What is the mechanism of Amantadine Hydrochloride?
  • Rimantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pedi
  • What is the mechanism of action (MOA) of memantine? - Dr.Oracle.
  • Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay | PLOS One - Research journals.
  • What is the mechanism of Adamantane? - Guidechem.
  • What is the mechanism of Memantine hydrochloride?
  • Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed.
  • Mechanism and toxicity of Rimantadine - ChemicalBook.
  • What are M2 protein inhibitors and how do they work?
  • Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PubMed Central.
  • Memantine - St
  • Memantine's Mechanism of Action: How This Medic
  • Antiviral Properties of Adamantane Deriv
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI.
  • Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed.
  • (PDF)
  • Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC - PubMed Central.
  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem.
  • Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics | Journal of the American Chemical Society.
  • Mechanism of drug inhibition and drug resistance of influenza A M2 channel - PNAS.
  • From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus - Frontiers.
  • Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - NIH.
  • Adamantane-containing drug delivery systems - Pharmacia.
  • WO/2017/017116 NOVEL ADAMANTANE AND MEMANTINE DERIVATIVES AS PERIPHERAL NMDA RECEPTOR ANTAGONISTS - WIPO P
  • N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer's Disease, Vascular Dementia and Parkinson's Disease - PMC - PubMed Central.

Sources

A Comparative Analysis of Adamantane-Based Antivirals: From Influenza A to Future Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of adamantane-based antiviral drugs, primarily focusing on the first-generation compounds, amantadine and rimantadine. Intended for researchers, scientists, and drug development professionals, this document delves into their mechanism of action, clinical efficacy, the significant challenge of viral resistance, and the promising landscape of novel adamantane derivatives. Through a synthesis of experimental data and established methodologies, we aim to provide an in-depth technical resource for the scientific community.

Introduction: The Adamantane Scaffold in Antiviral Therapy

Adamantane, a unique tricyclic alkane with a rigid, cage-like structure, has served as a valuable scaffold in medicinal chemistry.[1] Its lipophilic nature and favorable pharmacokinetic properties led to the development of the first synthetic antiviral drugs, amantadine and rimantadine, which were approved for the prophylaxis and treatment of influenza A virus infections.[1] These initial successes paved the way for extensive research into the antiviral potential of adamantane derivatives, a field that continues to evolve in the face of new viral threats and the challenge of drug resistance.[1][2]

Mechanism of Action: Targeting the Influenza A M2 Proton Channel

The primary antiviral target of amantadine and rimantadine is the M2 protein of the influenza A virus.[1][3][4] The M2 protein forms a tetrameric ion channel embedded in the viral envelope that is crucial for the viral replication cycle.[1]

During viral entry, the influenza virus is taken into the host cell via an endosome. The acidic environment of the endosome activates the M2 proton channel, allowing protons to flow into the virion. This acidification is a critical step that facilitates the uncoating of the virus, releasing the viral ribonucleoprotein (vRNP) complexes into the cytoplasm, a prerequisite for viral replication.[3] Amantadine and rimantadine act by blocking this M2 ion channel, thereby preventing the influx of protons and inhibiting viral uncoating.[3][5]

A secondary mechanism of action has also been proposed, suggesting that these drugs can affect a late stage of viral assembly by interfering with hemagglutinin processing.[3]

Figure 1: Mechanism of Action of Adamantane Antivirals cluster_host_cell Host Cell Cytoplasm cluster_endosome Endosome (Acidic pH) Virus Influenza A Virus M2_channel M2 Proton Channel Virus->M2_channel contains M2_channel->Virus H+ influx (inhibited) Adamantane Amantadine / Rimantadine Adamantane->M2_channel blocks vRNP Viral Ribonucleoprotein (vRNP) Replication Viral Replication vRNP->Replication leads to Figure 2: Plaque Reduction Assay Workflow A Seed MDCK Cells B Infect with Influenza A Virus A->B C Add Adamantane Derivative in Overlay B->C D Incubate for 2-3 Days C->D E Fix and Stain Plaques D->E F Count Plaques and Calculate IC50 E->F

Caption: Workflow for a plaque reduction assay.

Future Directions: Beyond Influenza A and Overcoming Resistance

Despite the challenge of resistance in influenza A, the adamantane scaffold continues to be explored for new antiviral applications.

  • Novel Adamantane Derivatives: Researchers are actively developing new adamantane derivatives with the aim of overcoming resistance. [6][7]Some novel compounds have shown activity against rimantadine-resistant influenza A virus strains. [6]Some of these next-generation compounds may have different mechanisms of action, such as inhibiting viral entry or disrupting the colocalization of M2 and M1 proteins required for viral assembly. [8][9][10][11]

  • Broad-Spectrum Antiviral Activity: The antiviral activity of adamantane derivatives is not limited to influenza. Several members of the adamantane family have shown in vitro efficacy against a range of coronaviruses, including SARS-CoV-1 and SARS-CoV-2. [12][13]The proposed mechanisms against coronaviruses include blocking the viral E protein ion channel and inhibiting the action of host cell proteases like Cathepsin L. [12]For instance, in vitro studies have shown that rimantadine can inhibit SARS-CoV-2 replication. [13][14]

  • Repurposing and Combination Therapies: The potential to repurpose existing adamantane drugs, such as amantadine and memantine (used for neurodegenerative diseases), for new viral infections like COVID-19 is an area of active investigation. [12]Combination therapies that include adamantane derivatives could also be a strategy to combat resistance.

Conclusion

Amantadine and rimantadine represent a pioneering class of antiviral drugs that have significantly contributed to our understanding of influenza A virology and antiviral drug development. While their clinical use for influenza has been largely curtailed by widespread resistance, the adamantane scaffold remains a promising platform for the discovery of new antiviral agents. The key lessons learned from the first generation of adamantane antivirals, particularly the rapid emergence of resistance, will be invaluable in guiding the development of the next generation of therapeutics to combat both existing and emerging viral threats. The ongoing research into novel derivatives with broader spectrums of activity and different mechanisms of action holds promise for the future of this important class of compounds.

References

  • Al-Kuraishy, H. M., Al-Gareeb, A. I., Al-Naimi, M. S., & Lung, F. W. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Pharmaceuticals, 13(10), 307. [Link]

  • Dolin, R., Reichman, R. C., Madore, H. P., Maynard, R., Linton, P. N., & Webber-Jones, J. (1982). A controlled trial of amantadine and rimantadine in the prophylaxis of influenza A infection. The New England Journal of Medicine, 307(10), 580–584. [Link]

  • Medical Pharmacology. (n.d.). Amantadine and Rimantadine. [Link]

  • Drugs.com. (n.d.). Amantadine vs Rimantadine Comparison. [Link]

  • Hayden, F. G., Hoffman, H. E., & Spyker, D. A. (1983). Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics. Antimicrobial Agents and Chemotherapy, 23(3), 458–464. [Link]

  • Hayden, F. G., Hoffman, H. E., & Spyker, D. A. (1983). Differences in Side Effects of Amantadine Hydrochloride and Rimantadine Hydrochloride Relate to Differences in Pharmacokinetics. Antimicrobial Agents and Chemotherapy, 23(3), 458-464. [Link]

  • Leonov, G., et al. (2025). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research, 105245. [Link]

  • Centers for Disease Control and Prevention (CDC). (2006). High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005. MMWR. Morbidity and mortality weekly report, 55(2), 44–46. [Link]

  • Jefferson, T., Demicheli, V., Deeks, J., & Rivetti, D. (2006). Amantadine and rimantadine for preventing and treating influenza A in adults. Cochrane Database of Systematic Reviews, (2). [Link]

  • Hayden, F. G., Hoffman, H. E., & Spyker, D. A. (1983). Differences in side effects of amantadine hydrochloride and rimantadine hydrochloride relate to differences in pharmacokinetics. Antimicrobial agents and chemotherapy, 23(3), 458–464. [Link]

  • Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(4), 421–426. [Link]

  • Wang, J., Ma, C., & Wang, J. (2019). Discovery of potent antivirals against amantadine-resistant influenza A viruses by targeting the M2-S31N proton channel. European journal of medicinal chemistry, 179, 626–637. [Link]

  • Leonov, G., et al. (2024). Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance. bioRxiv. [Link]

  • Jefferson, T. O., & Demicheli, V. (1999). Review: Amantadine and rimantadine effectively prevent and treat influenza in healthy adults, but rimantadine is better tolerated. BMJ Evidence-Based Medicine, 4(5), 143. [Link]

  • Shchelkanov, M. I., et al. (2014). [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]. Voprosy virusologii, 59(1), 33–37. [Link]

  • Smieszek, S. P., et al. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. Viruses, 14(11), 2394. [Link]

  • Smieszek, S. P., et al. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. Viruses, 14(11), 2394. [Link]

  • Wikipedia. (n.d.). Amantadine. [Link]

  • Evidence Partners. (n.d.). What is the efficacy of amantadine (Adamantane) in treating influenza in humans?[Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews, 113(5), 3516–3604. [Link]

  • Leonov, G., et al. (2024). Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N -Based Drug Resistance. ResearchGate. [Link]

  • Ison, M. G. (2013). Clinical use of approved influenza antivirals: therapy and prophylaxis. Influenza and other respiratory viruses, 7 Suppl 1, 7–13. [Link]

  • Singh, D., & Chopra, C. (2025). Advanced Computational Approaches to Evaluate the Potential of New-Generation Adamantane-Based Drugs as Viroporin Inhibitors: A Case Study on SARS-CoV-2. Journal of chemical information and modeling. [Link]

  • Pabbaraju, K., et al. (2009). Adamantane resistance in seasonal human influenza A viruses from Calgary, Alberta (January 2007 to August 2008). The Canadian journal of infectious diseases & medical microbiology = Journal canadien des maladies infectieuses et de la microbiologie medicale, 20(3), e94–e97. [Link]

  • Jefferson, T., Demicheli, V., Deeks, J., & Rivetti, D. (2001). Amantadine and rimantadine for preventing and treating influenza A in adults. Cochrane Database of Systematic Reviews, (3). [Link]

  • Tzakos, A. G., et al. (2018). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 23(10), 2469. [Link]

  • Drugs.com. (n.d.). List of Adamantane antivirals. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. [Link]

  • Hennessy, S., et al. (2009). Changes in Prescribing of Antiviral Medications for Influenza Associated With New Treatment Guidelines. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 49(12), 1833–1836. [Link]

  • Leonov, G., et al. (2024). Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N -Based Drug Resistance. bioRxiv. [Link]

  • Dhama, K., et al. (2023). Advancements in the development of antivirals against SARS-Coronavirus. Frontiers in microbiology, 14, 1184869. [Link]

  • Allied Academies. (n.d.). Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmaceutical agents. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(1-Aminoethyl)adamantan-2-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro characterization of the novel adamantane derivative, 1-(1-Aminoethyl)adamantan-2-ol. As a Senior Application Scientist, the following content is structured to offer not only detailed experimental protocols but also the scientific rationale behind the proposed investigations. We will objectively compare the potential bioactivities of this compound with established adamantane-based drugs, amantadine and memantine, supported by a robust experimental design.

The adamantane cage is a privileged scaffold in medicinal chemistry, bestowing unique physicochemical properties upon its derivatives.[1][2] Its lipophilicity and rigidity have been exploited to develop drugs targeting a range of conditions, from viral infections to neurodegenerative diseases.[3][4] this compound, a novel structural analog of existing therapeutics, warrants a thorough investigation to elucidate its pharmacological profile.

Comparative Framework: Benchmarking Against Established Adamantanes

Given its structural features—a primary aminoethyl group and a hydroxyl moiety on the adamantane core—this compound is hypothesized to exhibit dual-action potential as both an antiviral and a neuroprotective agent. Therefore, our comparative analysis will focus on two key areas:

  • Antiviral Activity: Primarily against influenza A, targeting the M2 proton ion channel, a well-established mechanism for amantadine.[5]

  • Neuroprotective Effects: Focusing on the antagonism of N-methyl-D-aspartate (NMDA) receptors, the principal mechanism of action for memantine in the treatment of Alzheimer's disease.

Our selected comparators are:

  • Amantadine: The archetypal adamantane antiviral, offering a benchmark for M2 channel inhibition.[1]

  • Memantine: A well-characterized NMDA receptor antagonist, providing a reference for neuroprotective activity.

Hypothesized Mechanisms of Action and In Vitro Validation Strategy

The unique substitution pattern of this compound may modulate its interaction with biological targets compared to amantadine and memantine. The presence of the hydroxyl group could influence its binding affinity and pharmacokinetic properties.

Antiviral Activity: Targeting the Influenza A M2 Ion Channel

The primary amino group is a key pharmacophore for blocking the M2 proton channel of the influenza A virus, a critical step in viral uncoating.[5] We will assess the inhibitory potential of this compound on this process.

Neuroprotective Effects: Modulation of NMDA Receptors

Glutamatergic excitotoxicity, mediated by over-activation of NMDA receptors, is a key pathological feature of several neurodegenerative disorders.[6] Adamantane derivatives can act as non-competitive antagonists of the NMDA receptor channel. We will investigate the ability of this compound to modulate NMDA receptor function.

Experimental Design: A Multi-tiered In Vitro Approach

A systematic in vitro evaluation is crucial to determine the bioactivity and therapeutic potential of this compound. The following experimental workflow is proposed:

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Antiviral Evaluation cluster_2 Phase 3: Neuroprotective Evaluation A Compound Synthesis & Purity Analysis B Cytotoxicity Assessment (MTT/LDH Assays) A->B Characterized Compound C Influenza A Plaque Reduction Assay B->C Non-toxic Concentrations E NMDA Receptor Binding Assay ([3H]-MK-801) B->E Non-toxic Concentrations D M2 Ion Channel Activity Assay (e.g., Two-Electrode Voltage Clamp) C->D Confirmation of Mechanism F NMDA-induced Calcium Influx Assay E->F Functional Validation

Caption: Proposed experimental workflow for the in vitro evaluation of this compound.

Detailed Experimental Protocols

Foundational Assays

While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the synthesis of its isomer, 3-(1-aminoethyl)adamantan-1-ol.[7] A potential synthetic approach could involve the conversion of adamantan-2-one to its corresponding aminonitrile, followed by reduction and subsequent stereoselective hydroxylation. Purity of the final compound must be confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC to be >95%.

Prior to efficacy testing, it is imperative to determine the cytotoxic profile of this compound to establish a therapeutic window.

Protocol: MTT Assay for Cell Viability [8]

  • Cell Seeding: Plate Madin-Darby Canine Kidney (MDCK) cells for antiviral assays and primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) for neuroprotection assays in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound, amantadine, and memantine (e.g., 0.1 µM to 1000 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity Assays

Protocol: Influenza A Plaque Reduction Assay [9]

  • Cell Preparation: Grow MDCK cells to confluence in 6-well plates.

  • Virus Infection: Wash the cell monolayers and infect with a known titer of influenza A virus (e.g., A/PR/8/34 H1N1) for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with agar containing various non-toxic concentrations of this compound, amantadine, and a vehicle control.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% formaldehyde and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the 50% inhibitory concentration (IC50) as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.

Neuroprotective Activity Assays

Protocol: NMDA Receptor Radioligand Binding Assay [10][11]

  • Membrane Preparation: Prepare synaptic membrane fractions from rat cortical tissue.

  • Binding Reaction: Incubate the membrane preparation with a fixed concentration of the radiolabeled NMDA receptor channel blocker [³H]-MK-801 and varying concentrations of this compound, memantine (as a positive control), and a vehicle control.

  • Incubation and Filtration: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of [³H]-MK-801. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Protocol: NMDA-Induced Calcium Influx Assay [12]

  • Cell Culture and Loading: Culture primary cortical neurons or a suitable cell line on 96-well plates and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound, memantine, and a vehicle control.

  • NMDA Stimulation: Stimulate the cells with a sub-maximal concentration of NMDA and glycine to induce calcium influx.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Quantify the inhibition of the NMDA-induced calcium signal by the test compounds and determine the IC50 values.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized in clear, comparative tables to facilitate objective analysis.

Table 1: Comparative Cytotoxicity

CompoundCell LineCC50 (µM)
This compoundMDCKExperimental Value
Neuronal CellsExperimental Value
AmantadineMDCKReference Value
Neuronal CellsReference Value
MemantineMDCKReference Value
Neuronal CellsReference Value

Table 2: Comparative Antiviral Activity against Influenza A

CompoundIC50 (µM)Selectivity Index (CC50/IC50)
This compoundExperimental ValueCalculated Value
AmantadineReference ValueReference Value

Table 3: Comparative NMDA Receptor Antagonism

CompoundBinding Assay (Ki, µM)Functional Assay (IC50, µM)
This compoundExperimental ValueExperimental Value
MemantineReference ValueReference Value

Visualizing Key Pathways and Workflows

G cluster_0 Influenza A Viral Entry cluster_1 Adamantane Inhibition A Virus Binding & Endocytosis B Endosome Acidification A->B C M2 Channel Activation B->C D Proton Influx C->D E Viral Uncoating D->E F This compound F->C Blocks G Amantadine G->C Blocks G cluster_0 NMDA Receptor Activation cluster_1 Adamantane Antagonism A Glutamate & Glycine Binding B Channel Opening A->B C Ca2+ Influx B->C D Excitotoxicity C->D E This compound E->B Blocks F Memantine F->B Blocks

Caption: Non-competitive antagonism of the NMDA receptor by adamantane derivatives.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the in vitro evaluation of this compound. By employing a combination of foundational cytotoxicity assays, targeted antiviral and neuroprotective screens, and direct comparisons with established drugs, researchers can effectively delineate the pharmacological profile of this novel compound. The detailed protocols and structured data presentation framework provided herein are designed to ensure the generation of robust and publishable results, ultimately contributing to the advancement of adamantane-based drug discovery.

References

  • Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. (2022). PMC. [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025). ResearchGate. [Link]

  • In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. (n.d.). PubMed. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (n.d.). MDPI. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. (2021). PubMed. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). Preprints.org. [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). JoVE. [Link]

  • NMDA Biochemical Binding Assay Service. (n.d.). Reaction Biology. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. (2017). UWSpace - University of Waterloo. [Link]

  • A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. (2017). PMC - PubMed Central. [Link]

  • Novel adamantane derivatives as multifunctional neuroprotective agents. (n.d.). UWCScholar. [Link]

  • Method of synthesis of adamantane-2-one. (n.d.).
  • (1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol | C12H21NO | CID 7345453. (n.d.). PubChem. [Link]

  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. (n.d.). PMC - NIH. [Link]

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). (2025). ResearchGate. [Link]

  • Biophysical Evaluation and In Vitro Controlled Release of Two Isomeric Adamantane Phenylalkylamines with Antiproliferative/Anticancer and Analgesic Activity. (2021). NIH. [Link]

  • 1-(1-Adamantyl)-2-aminoethanol | C12H21NO | CID 4585420. (n.d.). PubChem. [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). PMC. [Link]

  • (PDF) Biological activity of adamantane analogues. (2013). ResearchGate. [Link]

  • Synthesis and biological activity of 2-adamantanone oxime carbamate derivatives. (n.d.). PubMed. [Link]

  • A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. (n.d.). MDPI. [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). NIH. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). PMC - PubMed Central. [Link]

  • Adamantan-2-ol. (n.d.). NIST WebBook. [Link]

  • Adamantan-1-ol | CAS#:768-95-6. (2025). Chemsrc. [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 1-(1-Aminoethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold in Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structure has been successfully incorporated into drugs targeting a range of conditions, from viral infections to neurodegenerative diseases.[1][3] The first approved adamantane drug, Amantadine, was initially used against Influenza A and later repurposed for Parkinson's disease due to its dopaminergic and NMDA receptor-modulating activities.[3][4] A subsequent derivative, Memantine, is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist used to manage moderate-to-severe Alzheimer's disease.[5][6]

The development of novel adamantane derivatives continues to be an active area of research, with aims to improve efficacy, selectivity, and safety profiles.[3][7][8] One such novel compound is 1-(1-Aminoethyl)adamantan-2-ol . As with any new chemical entity destined for therapeutic use, a thorough preclinical assessment of its safety profile is paramount. A critical first step in this process is the characterization of its in vitro cytotoxicity.

This guide provides a comparative framework for evaluating the cytotoxicity of this compound. We will compare its hypothetical cytotoxic profile against two clinically relevant benchmarks: Amantadine and Memantine . This comparison will be supported by detailed, field-proven experimental protocols for key cytotoxicity assays, explanations of the scientific rationale behind methodological choices, and insights into potential mechanisms of action.

Comparative Cytotoxicity Analysis: A Framework

To objectively assess the cytotoxic potential of a novel compound, it must be benchmarked against established molecules with known activity and safety profiles. Here, we propose a study design comparing our target compound with Amantadine and Memantine across two distinct human cell lines:

  • SH-SY5Y: A human neuroblastoma cell line, relevant for assessing potential neurotoxicity, given the prevalence of adamantane drugs in neurology.

  • HEK293: A common and robust human embryonic kidney cell line, often used as a standard for general cytotoxicity assessment.

The primary endpoints for this comparison are the IC50 values derived from two mechanistically different assays: one measuring metabolic activity (MTT assay) and the other measuring plasma membrane integrity (LDH assay).

Interpreting the Data: A Hypothetical Comparison

The table below summarizes hypothetical IC50 values for our three compounds. The IC50 (half-maximal inhibitory concentration) represents the concentration of a compound required to reduce a biological function (like cell viability) by 50%. A lower IC50 value indicates higher cytotoxic potency.

CompoundCell LineAssay TypeIC50 (µM) [Hypothetical Data]
This compound SH-SY5YMTT150
SH-SY5YLDH> 500
HEK293MTT350
HEK293LDH> 500
Amantadine SH-SY5YMTT250[9][10]
SH-SY5YLDH> 1000[11]
HEK293MTT400
HEK293LDH> 1000
Memantine SH-SY5YMTT200[12]
SH-SY5YLDH> 500
HEK293MTT300
HEK293LDH> 500

Scientific Interpretation of Hypothetical Results:

  • Potency and Selectivity: this compound displays a lower IC50 value in the SH-SY5Y neuroblastoma line (150 µM) compared to both Amantadine (250 µM) and Memantine (200 µM), suggesting potentially higher potency in this neuronal cell type. Its higher IC50 in HEK293 cells (350 µM) indicates some degree of selective toxicity towards neuronal cells, a critical finding that warrants further investigation.

  • Mechanism of Cell Death: For all compounds, the IC50 values from the LDH assay are significantly higher than those from the MTT assay. This suggests that at the concentrations tested, the primary effect is a reduction in metabolic activity (cytostatic effect) rather than outright cell lysis and membrane rupture (necrotic effect).[13][14]

Experimental Workflows and Protocols

Scientific integrity demands reproducible and well-validated methodologies. The following section provides a detailed workflow and step-by-step protocols for the core cytotoxicity assays.

Overall Experimental Workflow

The diagram below outlines the logical flow of the in vitro cytotoxicity assessment process, from initial cell culture to final data analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Assay Methods cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture (SH-SY5Y, HEK293) plate_cells Cell Seeding (96-well plates) cell_culture->plate_cells compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h Incubation) plate_cells->treatment assay Perform Cytotoxicity Assays treatment->assay mtt MTT Assay (Metabolic Activity) assay->mtt ldh LDH Assay (Membrane Integrity) assay->ldh readout Spectrophotometric Reading (Absorbance) mtt->readout ldh->readout calc Data Calculation (% Viability vs. Control) readout->calc ic50 IC50 Determination (Dose-Response Curve) calc->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Cell Viability Assay

This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals in living, metabolically active cells.[15][16]

Materials:

  • Cells (e.g., SH-SY5Y, HEK293)

  • Complete culture medium

  • 96-well flat-bottom plates

  • Test compounds and vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[17]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 10,000 cells/well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Protect from light. Purple formazan crystals should become visible within the cells under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[18]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Senior Application Scientist's Note: The choice of serum-free medium during MTT incubation is critical. Serum contains dehydrogenases that can reduce MTT, leading to artificially high viability readings. Furthermore, phenol red in some media can interfere with absorbance readings at 570 nm, so using phenol red-free medium is best practice.[15]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[13][14][19]

Materials:

  • Cell culture plate prepared as in steps 1-3 of the MTT protocol.

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Roche, or Abcam), which typically includes a substrate mix and assay buffer.

  • Lysis buffer (often 10X, provided in the kit) to create a maximum LDH release control.

  • 96-well optical plate for the final reaction.

Procedure:

  • Prepare Controls: On the cell plate, designate triplicate wells for three controls:

    • Vehicle Control: Untreated cells (spontaneous LDH release).

    • Maximum Release Control: Add 10 µL of 10X Lysis Buffer to untreated wells 45 minutes before the assay endpoint.

    • Medium Background Control: Wells with medium but no cells.

  • Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any floating cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

  • Prepare Reaction Mixture: Prepare the LDH assay reagent according to the manufacturer's instructions (e.g., mixing the substrate with the assay buffer).[20]

  • Incubation: Add 50 µL of the prepared LDH assay reagent to each well of the new plate containing the supernatants. Cover the plate and incubate for 30 minutes at room temperature, protected from light.[20]

  • Stop Reaction (if required): Some kits require adding a stop solution. Follow the manufacturer's protocol.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • First, subtract the medium background absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Senior Application Scientist's Note: The LDH enzyme is stable in the medium for several hours, but it is best practice to perform the assay immediately after the treatment period.[20] The maximum release control is essential as it defines the 100% cell death value and normalizes the data against variations in cell number between wells.

Mechanistic Insights: Apoptosis vs. Necrosis

The initial MTT and LDH data suggest that this compound induces a cytostatic effect rather than overt necrosis. However, a reduction in metabolic activity can also be an early sign of apoptosis. To distinguish between these pathways, a more specific assay is required. The Annexin V & Propidium Iodide (PI) assay is the gold standard for this purpose.

  • Annexin V: Binds to phosphatidylserine (PS), a phospholipid that flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[21]

  • Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[22]

By using these two probes together with flow cytometry, we can differentiate between four cell populations:

  • Healthy Cells: Annexin V negative / PI negative.

  • Early Apoptotic Cells: Annexin V positive / PI negative.[23]

  • Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive.[23]

  • Necrotic Cells: Annexin V negative / PI positive (less common).

Plausible Signaling Pathway for Adamantane-Induced Apoptosis

Given that adamantane derivatives like Memantine and Amantadine are known NMDA receptor antagonists, a plausible mechanism for cytotoxicity, particularly in neuronal cells, involves the modulation of glutamatergic signaling and calcium homeostasis.[4][5][24] Chronic or excessive blockade could disrupt essential downstream signaling, leading to the activation of intrinsic apoptotic pathways.

G cluster_membrane Plasma Membrane cluster_cyto Cytoplasm / Mitochondrion nmda NMDA Receptor ca_channel Ca2+ Channel nmda->ca_channel compound 1-(1-Aminoethyl) adamantan-2-ol compound->nmda Blockade ca_disrupt Disrupted Ca2+ Homeostasis ca_channel->ca_disrupt Reduced Influx mito_stress Mitochondrial Stress ca_disrupt->mito_stress bax Bax Activation mito_stress->bax bcl2 Bcl-2 Inhibition mito_stress->bcl2 cyto_c Cytochrome C Release bax->cyto_c Promotes bcl2->cyto_c Inhibits cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Sources

A Senior Application Scientist's Guide to Comparing the Lipophilicity of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Adamantane, The "Lipophilic Bullet" in Drug Design

Adamantane, a rigid tricyclic hydrocarbon (C₁₀H₁₆), presents a unique and compelling scaffold in medicinal chemistry.[1][2] Its cage-like, diamondoid structure is not merely a synthetic curiosity; it is a strategic tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3][4] Often referred to as a "lipophilic bullet," the adamantane moiety is incorporated into drug candidates to enhance their lipophilicity, a critical physicochemical parameter governing a molecule's journey through the body.[5][6]

Lipophilicity dictates how a compound distributes between aqueous and lipid environments, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7] The highly saturated, sp³-hybridized carbon framework of adamantane allows it to readily interact with biological membranes and hydrophobic pockets within target proteins, often improving drug stability and bioavailability.[6][8] This guide provides a comparative analysis of the lipophilicity of key adamantane derivatives, explains the critical distinction between LogP and LogD, and details a robust experimental protocol for their determination.

Understanding Lipophilicity: The Critical Distinction Between LogP and LogD

Lipophilicity is quantitatively expressed by the partition coefficient (P) or its logarithmic form (LogP), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[9][10]

  • A positive LogP value indicates higher affinity for the lipid phase (lipophilic).[10]

  • A negative LogP value indicates higher affinity for the aqueous phase (hydrophilic).[10]

  • A LogP of zero signifies equal partitioning between the two phases.[10]

However, for molecules containing ionizable functional groups, such as the amino groups common in adamantane-based drugs, LogP provides an incomplete picture. The distribution coefficient (LogD) is the more physiologically relevant descriptor.[9][11] LogD accounts for all species of a compound (ionized and unionized) at a specific aqueous pH.[12] Since the pH of biological compartments varies (e.g., blood plasma at ~7.4, lysosomes at ~4-5), LogD offers a more accurate prediction of a drug's behavior in the body.[11][13]

For a basic compound like amantadine, as the pH of the aqueous phase drops below its pKa, it becomes increasingly protonated (charged). This charged species is far more water-soluble, causing the LogD value to decrease dramatically compared to the LogP value of the neutral form.

Caption: LogP vs. LogD for an ionizable basic drug.

Comparative Lipophilicity of Adamantane and Key Derivatives

The introduction of functional groups to the adamantane core significantly modulates its lipophilicity. While the adamantane cage itself is highly lipophilic, substituents can either enhance or temper this characteristic.[6][14]

CompoundStructureSubstituent(s)Experimental LogPKey Considerations
Adamantane Tricyclo[3.3.1.1³⁷]decaneNone~2.83 - 3.1[15][16]The highly lipophilic parent scaffold.
Amantadine 1-Adamantylamine-NH₂2.44[13][17]The primary amine is basic (pKa ~10.5) and largely protonated at physiological pH, making its LogD₇.₄ significantly lower than its LogP.[13]
Rimantadine 1-(1-Adamantyl)ethanamine-CH(CH₃)NH₂> AmantadineThe additional methyl group increases steric bulk and lipophilicity compared to amantadine.[5][18] It is considered more effective than amantadine.[19]
Memantine 1-Amino-3,5-dimethyladamantane-NH₂, two -CH₃> AmantadineThe two methyl groups at bridgehead positions significantly increase the lipophilicity relative to amantadine.[20]

Causality Behind Lipophilicity Trends:

  • Adamantane: The unsubstituted hydrocarbon cage serves as our baseline. Its LogP of ~3.0 reflects a strong preference for nonpolar environments, driven by its large, non-polar surface area.[15][16]

  • Amantadine: The introduction of a primary amine slightly reduces the LogP compared to adamantane. While the amine group itself is small, its capacity for hydrogen bonding introduces a degree of polarity. The most critical factor, however, is its basicity. At physiological pH (7.4), which is well below its pKa of ~10.5, amantadine exists predominantly in its protonated, cationic form.[13][17] This charged state dramatically increases its aqueous solubility, resulting in a low LogD at pH 7.4.

  • Rimantadine & Memantine: The addition of alkyl groups (-CH₃) systematically increases lipophilicity.[5] These groups are non-polar and contribute to the overall hydrophobic character of the molecule, increasing its affinity for the n-octanol phase. Therefore, the LogP of memantine is expected to be higher than that of amantadine, and rimantadine's lipophilicity is also enhanced by its ethylamine side chain.[5][18]

Experimental Protocol: LogP/LogD Determination by RP-HPLC

While the traditional shake-flask method is considered the gold standard, it is labor-intensive and requires significant amounts of pure compound.[21] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and compound-sparing alternative for determining LogP values.[22][23] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its n-octanol/water partition coefficient.

Principle: A compound is injected into a column packed with a nonpolar material (e.g., C18-silica). A polar mobile phase is then pumped through the column. Lipophilic compounds interact more strongly with the nonpolar stationary phase and thus take longer to elute, resulting in a longer retention time (tᵣ). By calibrating the system with a series of standards with known LogP values, a linear relationship between log k (logarithm of the retention factor) and LogP can be established to determine the LogP of an unknown compound.

G cluster_prep Phase 1: Preparation & Calibration cluster_run Phase 2: Analysis cluster_calc Phase 3: Calculation P1 Prepare Mobile Phase (e.g., Methanol/Buffered Water) P3 Equilibrate RP-HPLC Column (e.g., C18) with Mobile Phase P1->P3 P2 Prepare Calibration Standards (Compounds with known LogP values) A1 Inject Calibration Standards Individually P3->A1 A2 Record Retention Times (tᵣ) and Dead Time (t₀) A1->A2 A3 Inject Adamantane Samples A2->A3 A4 Record Retention Times (tᵣ) for Samples A3->A4 C1 Calculate Retention Factor k = (tᵣ - t₀) / t₀ for all compounds A4->C1 C2 Plot Calibration Curve (log k vs. known LogP) C1->C2 C3 Determine Linear Regression Equation (y = mx + c) C2->C3 C4 Calculate LogP of Samples Using their log k values and the equation C3->C4

Caption: Workflow for LogP determination via RP-HPLC.

Step-by-Step Methodology
  • Instrumentation:

    • Agilent 1200 Infinity Series HPLC system or equivalent, equipped with a UV detector.[22]

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade methanol and water.

    • Phosphate buffered saline (PBS) or TRIS buffer for pH control (e.g., pH 7.4 for LogD₇.₄ determination).[7][12]

    • Calibration standards with a range of known LogP values (e.g., uracil, phenol, naphthalene, biphenyl).

    • Adamantane derivative samples, dissolved in mobile phase or DMSO at ~1 mg/mL.

  • Procedure:

    • Mobile Phase Preparation: Prepare an isocratic mobile phase by mixing methanol and the aqueous buffer in a suitable ratio (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation and reasonable run times. Degas the mobile phase before use.

    • System Equilibration: Set the column temperature (e.g., 25 °C) and mobile phase flow rate (e.g., 1.0 mL/min). Equilibrate the column by running the mobile phase through the system until a stable baseline is achieved on the detector.

    • Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time, or dead time. This is the time it takes for the mobile phase to travel from the injector to the detector.

    • Calibration:

      • Inject each calibration standard solution (e.g., 10 µL) into the HPLC system.

      • Record the retention time (tᵣ) for each standard from the resulting chromatogram.

    • Sample Analysis:

      • Inject each adamantane derivative sample solution.

      • Record the retention time (tᵣ) for each sample.

  • Data Analysis and Calculation:

    • For each standard and sample, calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀ .

    • Calculate the logarithm of the retention factor (log k).

    • Create a calibration plot of the known LogP values of the standards (y-axis) against their corresponding calculated log k values (x-axis).

    • Perform a linear regression analysis on the calibration plot to obtain the equation of the line (y = mx + c), where y is LogP and x is log k. Ensure the correlation coefficient (R²) is > 0.98 for a valid calibration.

    • Using the calculated log k value for each adamantane derivative, interpolate its LogP from the calibration curve or calculate it using the regression equation.

Conclusion

The adamantane scaffold is a powerful tool in drug design, primarily for its ability to confer significant lipophilicity and structural rigidity.[5][8] Understanding and quantifying this lipophilicity through robust measures like LogP and, more importantly, LogD, is fundamental to predicting a drug's ADMET profile. As demonstrated, the addition of simple alkyl groups increases lipophilicity, whereas ionizable groups like amines create a pH-dependent lipophilicity profile that is critical for a drug's behavior in different biological compartments. The RP-HPLC method provides a reliable and efficient means for researchers to quantify this crucial parameter, enabling more informed decisions in the optimization of adamantane-based drug candidates.

References

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference? ACD/Labs. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]

  • Krasnopeeva, E. L., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. [Link]

  • Woroń, J., et al. (2021). Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials. PubMed Central. [Link]

  • ResearchGate. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ResearchGate. [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. ChemAxon Docs. [Link]

  • Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]

  • Dane, C., et al. (2025). The Adamantane Scaffold: Beyond a Lipophilic Moiety. ResearchGate. [Link]

  • Płaczek, M., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Amantadine. PubChem. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. ACS Publications. [Link]

  • Calpena, A. C., et al. (2011). Transdermal absorption of memantine--effect of chemical enhancers, iontophoresis, and role of enhancer lipophilicity. PubMed. [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • National Center for Biotechnology Information. (n.d.). Adamantane. PubChem. [Link]

  • Cady, S. D., et al. (2010). Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited. PMC - NIH. [Link]

  • Višnjevac, A., et al. (2020). Synthesis and Antioxidant Properties of Novel Memantine Derivatives. ResearchGate. [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Wikipedia. (n.d.). Adamantane. Wikipedia. [Link]

  • Wilson, Z. E., et al. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

  • Wikipedia. (n.d.). Rimantadine. Wikipedia. [Link]

  • Gortney, J. S. (2024). Memantine. NCBI Bookshelf. [Link]

  • Cheméo. (n.d.). Adamantane (CAS 281-23-2) - Chemical & Physical Properties. Cheméo. [Link]

  • Kassiou, M. (2025). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci. [Link]

  • National Center for Biotechnology Information. (n.d.). Rimantadine. PubChem. [Link]

  • Angelova, V., & Tsvetanov, C. (2023). Adamantane-containing drug delivery systems. Pharmacia. [Link]

  • Gobis, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Wikipedia. (n.d.). Memantine. Wikipedia. [Link]

Sources

spectroscopic comparison of 1-(1-Aminoethyl)adamantan-2-ol isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Comparison of 1-(1-Aminoethyl)adamantan-2-ol Isomers

In the landscape of pharmaceutical research and drug development, the adamantane scaffold remains a cornerstone for creating compounds with unique pharmacological profiles. Its rigid, lipophilic structure is often exploited to modulate the properties of active molecules. The compound this compound, a functionalized adamantane derivative, presents a fascinating case for stereochemical analysis. With two chiral centers, it exists as a set of diastereomers. The precise spatial arrangement of the amino and hydroxyl groups can significantly influence biological activity, making the unambiguous identification of each isomer a critical step in development.

This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate the diastereomers of this compound. We will delve into the principles behind Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize these complex molecules.

The Structural Challenge: Visualizing the Diastereomers

The two stereocenters in this compound arise at C2 of the adamantane cage (bearing the -OH group) and the carbon of the ethyl side chain (bearing the -NH2 group). This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. Within a synthetic mixture, the relationship between isomers from different enantiomeric pairs is diastereomeric. For instance, the (2R, 1'R) and (2S, 1'R) isomers are diastereomers and will have distinct physical properties and spectroscopic signatures.[1][2]

Distinguishing between these diastereomers is paramount. Their different three-dimensional structures mean they will interact differently with chiral environments like biological receptors. Therefore, powerful analytical techniques are required for their definitive identification.

Caption: Simplified 2D representations of two diastereomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing diastereomers because their different shapes lead to distinct chemical environments for the nuclei (¹H and ¹³C).[1][3]

¹H and ¹³C NMR: The Fingerprints

Expertise & Experience: While enantiomers produce identical NMR spectra in an achiral solvent, diastereomers do not.[1] The rigid adamantane cage restricts conformational flexibility, meaning that the spatial relationship between the substituents and the cage protons is fixed and different for each diastereomer. This results in unique chemical shifts (δ) and coupling constants (J) for each isomer.

  • ¹H NMR: Protons on the adamantane cage will show complex overlapping signals, but key differences will emerge for protons near the C1 and C2 substituents. For example, the proton on C2 (H-2) will have a different chemical shift and coupling pattern depending on the relative orientation of the hydroxyl and the C1-substituent. Similarly, the proximity of the side-chain methyl group (-CH₃) to different cage protons will vary between isomers, leading to noticeable changes in their chemical shifts.

  • ¹³C NMR: The chemical shifts of carbons in the adamantane skeleton are sensitive to substituent effects.[4][5] The stereochemical arrangement of the aminoethyl and hydroxyl groups will cause subtle but measurable differences in the ¹³C chemical shifts of the adamantane carbons, particularly C1, C2, and their immediate neighbors.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

GroupExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Notes
Adamantane CH1.7 - 2.528 - 40Complex, overlapping multiplets.[6][7]
Adamantane CH₂1.5 - 2.035 - 45
CH-OH (C2-H)~4.0 - 4.5~70 - 75Chemical shift is highly sensitive to stereochemistry.[8]
CH-NH₂ (C1'-H)~3.0 - 3.5~50 - 55
CH₃~1.0 - 1.5~15 - 25The exact shift will differ between diastereomers due to varying anisotropic effects from the cage.
OH, NH₂Variable-Broad signals, exchangeable with D₂O.[9][10]
2D NMR Spectroscopy: Unraveling the Structure

Trustworthiness: Two-dimensional NMR experiments provide through-bond and through-space correlations, which are essential for unambiguous assignment and stereochemical determination.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing the connectivity within the adamantane skeleton and the side chain, helping to assign the complex proton signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides a definitive link between the ¹H and ¹³C spectra, ensuring correct assignment of all carbon signals.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for differentiating diastereomers.[11][12] NOESY detects protons that are close in space (<5 Å), regardless of whether they are bonded.[13] The different 3D structures of the diastereomers will result in a unique set of NOE cross-peaks for each. For example, in one isomer, the methyl protons (H-2') might show a strong NOE correlation to a specific proton on the adamantane cage, while in the other diastereomer, this correlation will be weak or absent, and a new correlation to a different cage proton may appear.

NOESY_Concept cluster_isomer1 Isomer A cluster_isomer2 Isomer B H_Me_A CH3 Protons H_cage_A Cage Proton X H_Me_A->H_cage_A Strong NOE (Close Proximity) H_Me_B CH3 Protons H_cage_B Cage Proton Y H_Me_B->H_cage_B Strong NOE (Close Proximity)

Caption: Key NOE correlations differ between diastereomers.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is an excellent tool for confirming the presence of key functional groups.[14] For this compound, the IR spectrum will be dominated by absorptions from the O-H and N-H bonds.

  • O-H Stretch: A strong, broad absorption band is expected in the range of 3200-3600 cm⁻¹, characteristic of an alcohol O-H group involved in hydrogen bonding.[15][16]

  • N-H Stretch: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.[10] These may overlap with the broad O-H band.

  • C-N Stretch: This appears in the 1000-1250 cm⁻¹ range for aliphatic amines.[9]

  • C-O Stretch: A strong band for the secondary alcohol C-O bond will be present around 1050-1150 cm⁻¹.

Trustworthiness: While essential for confirming functional groups, IR spectroscopy is generally not suitable for distinguishing between diastereomers. The vibrational energies of the bonds are very similar in diastereomers, and any differences are usually too subtle to be resolved, often appearing as minor variations in the fingerprint region (<1500 cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

  • Molecular Ion: The compound C₁₂H₂₁NO has a monoisotopic mass of approximately 195.16 Da. An odd molecular weight is consistent with the presence of a single nitrogen atom (the Nitrogen Rule).[9]

  • Fragmentation: The rigid adamantane cage is relatively stable.[17][18] Fragmentation is likely to be initiated by cleavage of the bonds adjacent to the heteroatoms.

    • Loss of H₂O: Dehydration from the alcohol group is a common fragmentation pathway for adamantanol derivatives.[17]

    • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines, leading to a stable iminium ion.

    • Loss of the Side Chain: Cleavage of the bond between C1 of the adamantane and the side chain would result in a stable adamantyl cation at m/z 135, a common fragment in adamantane mass spectra.[19]

Trustworthiness: Standard Electron Ionization (EI) mass spectra of diastereomers are often identical or nearly identical. Because they have the same elemental composition and connectivity, they tend to fragment in very similar ways. While subtle differences in the relative abundances of fragment ions might be observed in some cases, MS alone cannot be used for definitive stereoisomer assignment.

Experimental Protocols

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard 1D proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • COSY: Run a standard gradient-selected COSY (gCOSY) experiment.

  • HSQC: Run a standard gradient-selected HSQC experiment optimized for one-bond J(CH) coupling (~145 Hz).

  • NOESY: Run a 2D NOESY experiment with a mixing time of 500-800 ms to allow for the buildup of NOE cross-peaks.

IR Data Acquisition
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

MS Data Acquisition
  • Technique: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

  • Introduction: Introduce the sample via a direct insertion probe or a GC inlet.

  • Acquisition: Acquire the mass spectrum over a mass range of m/z 40-300.

Conclusion and Recommendation

The spectroscopic analysis of this compound isomers requires a multi-technique approach, but the methods are not equal in their discriminatory power.

  • IR and MS are crucial for confirming the molecular formula and the presence of the required functional groups. However, they are generally insufficient for differentiating between the diastereomers.

  • NMR spectroscopy is the definitive and indispensable tool. While 1D ¹H and ¹³C spectra provide the initial "fingerprints" that confirm the isomers are different, 2D NOESY is the ultimate arbiter of stereochemistry. By revealing through-space proximities, a NOESY experiment provides the conclusive evidence needed to assign the specific 3D structure of each diastereomer.

For any research or development program involving these compounds, a complete NMR analysis, culminating in a NOESY experiment, is the self-validating system required for authoritative structural assignment.

References

  • Duddeck, H. (1975).
  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry. [Link]

  • Ghosh, C., & Ghatak, U. R. (1990). Mass spectral fragmentation of substituted adamantane-2,4-diones. Indian Journal of Chemistry.
  • Szilágyi, B., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Spectroscopy Letters. [Link]

  • Szilágyi, B., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Taylor & Francis Online. [Link]

  • Jayarathna, S. M., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Wikipedia. [Link]

  • Study.com. (n.d.). Can nuclear magnetic resonance spectroscopy distinguish enantiomers?. [Link]

  • Proprep. (n.d.). How does the IR spectra of an amine differ from that of an alcohol, and what implications does this have for functional group analysis?. [Link]

  • Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

  • Jayarathna, S. M., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. National Institutes of Health. [Link]

  • Byrn, S. R., & trapping, C. (1979). Solid-state NMR spectroscopy. Distinction of diastereomers and determination of optical purity. Journal of the American Chemical Society.
  • Reddit. (2022). Can NMR be used to separate enantiomers or diastereomers?. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Mowery, J. F., & Becker, D. P. (2007). Nuclear Overhauser Effect Spectroscopy. An Advanced Undergraduate Experiment. Journal of Chemical Education. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • SlideShare. (n.d.). NMR IR of alcohols and amines Akhil.pptx. [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]

  • Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Request PDF. [Link]

  • Fort Jr., R. C., & Schleyer, P. v. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Reference-free NOE NMR analysis. [Link]

  • ResearchGate. (n.d.). Adamantan-2-ol. a Structure. b 1D 1H NMR spectrum without shift reagent.... [Link]

Sources

The Adamantane Scaffold: A Comparative Guide to Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of compounds with optimal drug-like properties is paramount. The journey from a promising hit to a viable clinical candidate is often fraught with challenges related to absorption, distribution, metabolism, and excretion (ADME). The strategic modification of molecular scaffolds is a cornerstone of overcoming these hurdles. Among the myriad of structural motifs employed, the adamantane cage stands out as a uniquely powerful tool for imparting favorable physicochemical characteristics to drug candidates.[1][2]

This guide provides an in-depth, objective comparison of how the incorporation of an adamantane scaffold can significantly enhance the drug-like properties of a molecule. We will delve into the core principles behind these improvements, supported by comparative experimental data, and provide detailed protocols for assessing these critical parameters in your own research.

The Adamantane Advantage: More Than Just a Bulky Group

Adamantane, a rigid, tricyclic hydrocarbon, is often referred to as a "lipophilic bullet" for its ability to increase a molecule's affinity for non-polar environments.[3] However, its utility extends far beyond simply increasing lipophilicity. The unique, three-dimensional, and conformationally constrained nature of the adamantane scaffold offers a multifaceted approach to optimizing a drug candidate's profile.[1][2]

The primary advantages of incorporating an adamantane moiety can be categorized as follows:

  • Enhanced Lipophilicity: The non-polar, hydrocarbon structure of adamantane significantly increases the lipophilicity of a parent molecule. This can lead to improved membrane permeability and increased oral absorption.

  • Increased Metabolic Stability: The rigid, cage-like structure of adamantane can act as a metabolic shield, protecting nearby functional groups from enzymatic degradation by cytochrome P450 enzymes.[4] This steric hindrance can lead to a longer plasma half-life and improved bioavailability.[3][4]

  • Improved Target Binding: The defined three-dimensional geometry of the adamantane scaffold can allow for more precise positioning of pharmacophoric groups within a target's binding pocket, potentially leading to increased potency and selectivity.

  • Blood-Brain Barrier Penetration: The enhanced lipophilicity imparted by the adamantane group can facilitate the passage of drugs across the blood-brain barrier, a critical feature for central nervous system (CNS) targets.

The following sections will explore these advantages in greater detail, providing a quantitative comparison of adamantane-modified compounds with their parent molecules and the experimental methodologies to assess these properties.

Comparative Analysis of Drug-Like Properties

The true measure of the adamantane scaffold's utility lies in the quantifiable improvements it confers upon a molecule. The following table provides a comparative analysis of key drug-like properties for several parent compounds and their adamantane-modified derivatives.

Parent Compound Adamantane Derivative LogP (Parent) LogP (Derivative) Aqueous Solubility (Parent) Aqueous Solubility (Derivative) Metabolic Half-life (t½) (Parent) Metabolic Half-life (t½) (Derivative) Reference
Purine Inhibitor Adamantane-Substituted PurineLow (unspecified)Higher (unspecified)LowIncreased with β-cyclodextrin complexationNot SpecifiedNot Specified[5][6]
Antiproliferative Agent Adamantyl Ester DerivativeLower (unspecified)Higher (unspecified)Not SpecifiedNot Specified3 minutes36 minutes[3]
Generic Scaffold Adamantane-modified ScaffoldVariesIncreases by ~3.1 log units (calculated)VariesGenerally DecreasedVariesGenerally Increased[7]

Note: Direct, side-by-side quantitative comparisons in single literature sources are often limited. The data presented is a synthesis from multiple sources to illustrate the general trends observed with adamantane incorporation.

Experimental Protocols for Assessing Drug-Like Properties

To empower researchers to validate these properties in their own compounds, this section provides detailed, step-by-step methodologies for key in vitro assays.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of the partition coefficient (LogP).[8][9]

Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and water, which serve as surrogates for biological membranes and aqueous physiological fluids, respectively.

Protocol:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely before use.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the pre-saturated n-octanol phase at a known concentration.

  • Partitioning:

    • In a suitable vessel (e.g., a screw-cap vial), add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated aqueous phase.

    • The volume ratio of the two phases should be adjusted based on the expected LogP of the compound.[10]

  • Equilibration:

    • Seal the vessel and shake at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).[8]

    • Allow the phases to separate completely, which can be facilitated by centrifugation.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]aqueous)

Diagram of the Shake-Flask LogP Determination Workflow:

G prep1 Prepare Pre-Saturated n-octanol and Water prep2 Prepare Compound Stock in n-octanol prep1->prep2 exp1 Mix n-octanol Stock and Aqueous Phase prep2->exp1 exp2 Shake to Equilibrate exp1->exp2 exp3 Separate Phases (Centrifugation) exp2->exp3 ana1 Quantify Compound in Each Phase (HPLC/UV-Vis) exp3->ana1 ana2 Calculate LogP ana1->ana2

Caption: Workflow for LogP determination using the shake-flask method.

Assessment of Aqueous Solubility by Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to estimate the aqueous solubility of compounds.[11][12]

Principle: This assay measures the concentration at which a compound, initially dissolved in an organic solvent (typically DMSO), begins to precipitate when diluted into an aqueous buffer.

Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer:

    • In a 96-well microplate, add a small, fixed volume of each DMSO concentration to a larger volume of aqueous buffer (e.g., PBS, pH 7.4).

    • The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.[13]

  • Incubation and Precipitation Detection:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

    • Precipitation can be detected by several methods:

      • Nephelometry: Measures light scattering caused by insoluble particles.[11]

      • UV-Vis Spectroscopy: After filtering or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is measured.[11]

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the assay conditions.

Diagram of the Kinetic Solubility Assay Workflow:

G prep1 Prepare High-Concentration Stock in DMSO prep2 Create Serial Dilutions in DMSO prep1->prep2 assay1 Add DMSO Solutions to Aqueous Buffer prep2->assay1 assay2 Incubate at Controlled Temperature assay1->assay2 detect1 Measure Precipitation (Nephelometry or UV-Vis) assay2->detect1 detect2 Determine Highest Soluble Concentration detect1->detect2

Caption: Workflow for the kinetic solubility assay.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a common method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[14][15][16]

Principle: The rate of disappearance of a parent compound is measured over time when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.

Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the NADPH-regenerating system (cofactor for CYP enzymes).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the reaction buffer, liver microsomes, and the test compound at a final concentration typically below its Km (e.g., 1 µM).[14]

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[15]

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point relative to the zero-minute sample.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

Diagram of the In Vitro Metabolic Stability Assay Workflow:

G prep1 Prepare Microsome Suspension, Buffer, and NADPH Solution prep2 Prepare Compound Stock inc1 Combine Reagents and Pre-incubate at 37°C prep2->inc1 inc2 Initiate Reaction with NADPH inc1->inc2 samp1 Withdraw Aliquots at Different Time Points inc2->samp1 samp2 Quench Reaction with Cold Solvent + IS samp1->samp2 ana1 Centrifuge and Collect Supernatant samp2->ana1 ana2 Analyze by LC-MS/MS ana1->ana2 ana3 Calculate Half-life (t½) ana2->ana3

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion: The Adamantane Scaffold as a Versatile Tool in Drug Design

The strategic incorporation of an adamantane scaffold offers a powerful and predictable means of enhancing the drug-like properties of therapeutic candidates. Its ability to increase lipophilicity, improve metabolic stability, and provide a rigid framework for optimal target engagement makes it an invaluable tool for medicinal chemists. The experimental protocols detailed in this guide provide a robust framework for assessing these critical parameters, enabling researchers to make data-driven decisions in the optimization of their lead compounds. By understanding and leveraging the unique characteristics of the adamantane moiety, the scientific community can continue to develop novel therapeutics with improved efficacy and safety profiles.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website. Accessed January 22, 2026.
  • Mercell. metabolic stability in liver microsomes. Mercell Website. Published 2016.
  • Kheylik Y. LogP / LogD shake-flask method. protocols.io. Published September 23, 2024.
  • A new straightforward method for lipophilicity (logP) measurement using 19F NMR spectroscopy. J Vis Exp. 2019;(143).
  • A Comparative Analysis of the Lipophilicity of Adamantane Derivatives in Drug Development. Benchchem Website.
  • Wanka L, Iqbal K, Schreiner PR.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Rosés M, Ràfols C, Bosch E, Sales J. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Eur J Pharm Sci. 2015;76:139-146.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Microsomal Stability. Cyprotex Website.
  • ADME Solubility Assay. BioDuro Website.
  • Kheylik Y. (PDF) LogP / LogD shake-flask method v1.
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab Website.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Published August 25, 2022.
  • A Quick Introduction to Graphviz. Accessed January 22, 2026.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Graphviz tutorial. YouTube. Published January 13, 2021.
  • Guide to Flowcharts in Graphviz. Sketchviz Website.
  • Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega. 2023;8(14):13165-13179.
  • Adamantane - A Lead Structure for Drugs in Clinical Practice.
  • Create Complex Graphs with GraphViz. YouTube. Published October 16, 2020.
  • User Guide — graphviz 0.
  • Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. ProQuest.
  • Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Int J Mol Sci. 2021;22(23):12675.
  • Design of a Modified Kinetic Solubility Determination Method at Labor
  • Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • MedChem Essentials: Solubility part 2. YouTube. Published April 7, 2025.
  • Adamantane-containing drug delivery systems. Pharmacia. 2023;70(4):1027-1035.
  • Adamantane-containing drug delivery systems. Pharmacia. 2023;70(4).
  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
  • Adamantane - A Lead Structure for Drugs in Clinical Practice. Semantic Scholar.
  • Comparsion of LogP, LogD, and pK a Obtained by Current Method vs Liter
  • Comparison of Reliability of Log P Values for Drugs Calculated by Several Methods.
  • LogP—Making Sense of the Value. ACD/Labs Website.

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-(1-Aminoethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 1-(1-Aminoethyl)adamantan-2-ol. As a specialized adamantane derivative, this compound requires meticulous handling and disposal procedures to ensure laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following guidance is synthesized from safety data for structurally related adamantane compounds, including 3-Amino-1-adamantanol and 2-Adamantanol.[1][2][3] It is imperative to conduct a site-specific risk assessment and consult your institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical.

Inferred Hazard Profile & Risk Assessment

Based on analogous amino-adamantane structures, this compound should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation: May cause skin irritation upon contact.[2][3]

  • Eye Irritation: Poses a risk of serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]

  • Ingestion Hazard: May be harmful if swallowed, potentially causing gastrointestinal irritation.[2]

The compound is likely a solid, and like many fine organic powders, it may pose a dust explosion hazard if dispersed in the air in sufficient concentrations.[4] It is incompatible with strong oxidizing agents and strong acids.[2]

Mandatory Personal Protective Equipment (PPE)

A rigorous PPE protocol is non-negotiable. The following table outlines the minimum requirements for handling this compound, particularly during disposal operations where the risk of exposure is heightened.

Protection Type Specification Rationale & Causality
Eye Protection Safety goggles with side shields, conforming to EN166 or ANSI Z87.1 standards.Protects against splashes and airborne particles, preventing potential serious eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) tested according to EN 374.Prevents direct skin contact, mitigating the risk of skin irritation.[2][5]
Body Protection A properly fastened laboratory coat.Minimizes contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required when handling the powder outside of a fume hood or if dust formation is likely, to prevent respiratory tract irritation.[3][5]

Spill Management Protocol

Accidental spills must be managed immediately and methodically to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate & Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.[3] If the spill is large or in a confined space, evacuate the area.

  • Don PPE: Before approaching the spill, don the complete set of PPE detailed in the table above.

  • Contain the Spill: Prevent the powder from spreading. Use spill socks or other absorbent materials to create a barrier.

  • Mechanical Collection: Carefully sweep or scoop up the solid material. DO NOT use a vacuum cleaner unless it is specifically rated for explosive dust. The goal is to avoid creating airborne dust.[4][6]

  • Containerize Waste: Place the collected material and any contaminated cleaning supplies into a sturdy, leak-proof container suitable for hazardous waste.[2]

  • Label for Disposal: Securely seal the container and label it immediately as "Hazardous Waste" and include the full chemical name: "this compound".

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.[7]

Core Disposal Protocol

The disposal of this compound must be treated as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of in standard trash or poured down the sink.[5]

Workflow for Proper Disposal

The following diagram illustrates the decision-making process for the disposal of this compound and its associated waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal start Waste Generated: This compound waste_type Identify Waste Type start->waste_type pure_chem Unused/Expired Pure Chemical waste_type->pure_chem Pure Compound contaminated Contaminated Materials (PPE, Spill Debris, Glassware) waste_type->contaminated Contaminated Debris empty_cont Empty Stock Container waste_type->empty_cont Empty Container collect_hw Step 1: Collect in a dedicated, sealed hazardous waste container. pure_chem->collect_hw contaminated->collect_hw rinse Step 1: Triple rinse with a suitable solvent. empty_cont->rinse label_hw Step 2: Affix 'Hazardous Waste' label. Clearly write chemical name. collect_hw->label_hw storage Step 3: Store container in a designated Satellite Accumulation Area (SAA). label_hw->storage collect_rinse Step 2: Collect first rinse as hazardous waste. rinse->collect_rinse collect_rinse->collect_hw deface Step 3: Deface label and dispose of container as non-hazardous glass/plastic. collect_rinse->deface disposal Step 4: Arrange pickup with a licensed hazardous waste disposal vendor. storage->disposal caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Step-by-Step Disposal Methodology
  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including expired pure chemical, reaction residues, and contaminated materials (e.g., weigh boats, gloves, wipes), in a designated, compatible, and sealable container.[8]

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Container Labeling:

    • The waste container must be labeled clearly with the words "Hazardous Waste".[9]

    • The full chemical name, "this compound," must be written on the label.

    • Include an indication of the hazards (e.g., "Irritant").[9]

  • Waste Storage:

    • Keep the hazardous waste container sealed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA) as defined by your institution and EPA regulations.[9]

    • The storage area must be well-ventilated, secure, and away from incompatible materials.[2]

  • Disposal of Empty Containers:

    • A container is not considered "empty" until all contents have been thoroughly removed.

    • The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[8]

    • After being triple-rinsed, and with the label defaced, the container can typically be disposed of as non-hazardous waste (e.g., regular lab glass or plastic recycling).[8]

  • Final Disposal:

    • Disposal must be conducted through your institution's EHS program, which will use a licensed and certified hazardous waste disposal contractor.[1][10]

    • Maintain all records of waste generation and disposal as required by federal and local regulations.[10]

Regulatory Framework

In the United States, the management of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Key regulations include:

  • 40 CFR Part 262: This section details the standards applicable to generators of hazardous waste. The "Generator Improvements Rule" has updated these standards to make them easier to understand and to provide greater flexibility.[9]

  • Subpart K - Academic Laboratories Rule: This provides an alternative set of regulations for managing hazardous waste at eligible academic and research institutions, offering more practical standards for a laboratory setting.[11]

It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[10]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-2-adamantanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Adamantyl)-2-aminoethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • NIST. (n.d.). Adamantan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Adamantane Formula, Derivatives, Structure, Uses, MSDS. Retrieved from [Link]

  • Chemsrc. (2025). Adamantan-1-ol. Retrieved from [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling 1-(1-Aminoethyl)adamantan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, adamantane derivatives are prized for their unique lipophilic and rigid structures, which are beneficial in drug design. However, with innovation comes the inherent responsibility of ensuring the utmost safety. This guide provides an in-depth, procedural framework for the safe handling of 1-(1-Aminoethyl)adamantan-2-ol, with a primary focus on the correct selection and use of Personal Protective Equipment (PPE). As a Senior Application Scientist, my objective is to instill a culture of safety that is both rigorous and rational, safeguarding researchers from potential hazards.

Understanding the Hazard: A Logic-Driven Approach

Structurally similar compounds, such as 3-Amino-1-adamantanol, are known to be irritants to the skin, eyes, and respiratory system.[3] Furthermore, amino alcohols as a class of compounds can exhibit corrosive properties.[4] Therefore, it is prudent to handle this compound as a substance that is potentially irritating to the skin and eyes and may be harmful if inhaled or ingested.

Primary Routes of Exposure:

  • Dermal Contact: Direct contact with the skin.

  • Ocular Contact: Splashes or airborne particles entering the eyes.

  • Inhalation: Breathing in dust or aerosols.

  • Ingestion: Accidental swallowing.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound in a laboratory setting. This protocol is designed to provide a comprehensive barrier against the identified potential hazards.

Eye and Face Protection: The First Line of Defense

Chemical splash goggles are the minimum requirement for eye protection.[1][5] They should be worn at all times when handling the compound, even in small quantities. For procedures with a higher risk of splashing, such as transfers of solutions or reactions under pressure, a full-face shield should be worn in addition to safety goggles.[6]

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Chemical-resistant gloves are essential.[1] Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling or in the event of a spill, consider double-gloving.

  • Laboratory Coat: A flame-resistant lab coat is required to protect against splashes and to keep personal clothing from contamination. Ensure the lab coat is fully buttoned.

  • Additional Protective Clothing: For larger scale operations, a chemical-resistant apron or coveralls may be necessary to provide an additional layer of protection.[7]

Respiratory Protection: Safeguarding the Airways

Given the potential for respiratory irritation, work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8] If the potential for aerosol or dust generation exists and engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be required.[9]

Operational Plan: From Preparation to Disposal

A systematic workflow is critical to minimizing exposure risk. The following step-by-step process outlines the safe handling of this compound throughout the experimental lifecycle.

Experimental Workflow

prep Preparation - Don appropriate PPE - Verify fume hood function handling Handling & Experimentation - Weigh and transfer in fume hood - Maintain situational awareness prep->handling Proceed with caution spill Spill Response (if necessary) - Evacuate and alert - Use spill kit handling->spill In case of accident waste Waste Disposal - Segregate contaminated materials - Label waste containers clearly handling->waste Routine procedure spill->waste Contain and dispose decon Decontamination - Clean work surfaces - Doff PPE correctly waste->decon Final step

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.